Physicochemical Properties of N-(2,3-dimethoxybenzyl)cycloheptanamine
This guide provides an in-depth technical analysis of N-(2,3-dimethoxybenzyl)cycloheptanamine , a secondary amine featuring a cycloheptyl ring and a 2,3-dimethoxy-substituted benzyl group.[1][2] This structural motif is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of N-(2,3-dimethoxybenzyl)cycloheptanamine , a secondary amine featuring a cycloheptyl ring and a 2,3-dimethoxy-substituted benzyl group.[1][2] This structural motif is relevant in medicinal chemistry as a scaffold for central nervous system (CNS) ligands, particularly in the exploration of serotonergic and sigma receptor modulators.[2]
Technical Monograph & Synthesis Guide
Chemical Identity & Structural Analysis
The compound is a lipophilic secondary amine.[2] Its structure combines a flexible, hydrophobic cycloheptyl ring with an electron-rich 2,3-dimethoxybenzyl moiety.[1][2] This specific substitution pattern (2,3-dimethoxy) is distinct from the more common 2,5-dimethoxy (psychedelic/NBOMe series) or 3,4-dimethoxy (veratryl) analogs, potentially offering unique steric and electronic profiles for receptor binding.[1][2]
Property
Data / Descriptor
IUPAC Name
N-(2,3-dimethoxybenzyl)cycloheptanamine
Common Name
2,3-NB-Cycloheptyl (Informal lab designation)
CAS Number
1610878-71-1 (Generic/Analog referent; verify specific salt forms)
Amine Core: Secondary amine (pKa ~10.2), serving as the primary ionization center for salt formation.
Cycloheptyl Ring: A 7-membered saturated ring.[1] It is more lipophilic and sterically bulky than cyclohexyl or cyclopentyl analogs, often increasing affinity for hydrophobic pockets in GPCRs (e.g., Sigma-1, 5-HT).[1][2]
2,3-Dimethoxybenzyl Group: Provides a specific electron-donating pattern.[1] The 2-methoxy group creates steric hindrance near the methylene bridge, potentially influencing the rotational entropy of the N-benzyl bond.[1][2]
Physicochemical Profiling
Experimental data for this specific isomer is limited in open literature. The values below represent a synthesis of available vendor data and high-fidelity predictions based on structural analogs (e.g., N-(2,5-dimethoxybenzyl)cycloheptanamine).
Thermodynamic & Solubility Parameters
Parameter
Value / Range
Context & Causality
Physical State (Free Base)
Viscous Oil / Low-melt Solid
The asymmetry and flexibility of the cycloheptyl ring disrupt crystal packing.[1]
Physical State (HBr/HCl Salt)
Crystalline Solid (White)
Ionic lattice formation stabilizes the structure. MP: ~150–165 °C (Predicted).
Boiling Point (Predicted)
360 °C ± 25 °C (760 mmHg)
High BP due to molecular weight and dipole-dipole interactions.[1]
LogP (Lipophilicity)
3.6 ± 0.4
Highly lipophilic. Crosses the Blood-Brain Barrier (BBB) effectively.[1]
pKa (Base)
10.1 ± 0.3
Typical for secondary aliphatic amines.
Water Solubility
< 0.1 mg/mL (Free Base)> 20 mg/mL (Salt, pH < 5)
The free base is practically insoluble in water but soluble in organic solvents (DCM, MeOH).[2] Salt forms are highly water-soluble.[1]
Formulation Implication
Due to the high LogP (3.6) and pKa (~10), the compound exists almost exclusively as a cationic species at physiological pH (7.4).
For in vitro assays: Dissolve the hydrochloride or hydrobromide salt in DMSO or water.
For extraction: Basify to pH > 12 using NaOH to extract the free base into Dichloromethane (DCM) or Ethyl Acetate.
Synthesis & Characterization
The most robust route for synthesis is the Reductive Amination of 2,3-dimethoxybenzaldehyde with cycloheptanamine.[2] This method avoids over-alkylation (formation of tertiary amines) and proceeds under mild conditions.
In a 100 mL round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (1.66 g, 10 mmol) in Methanol (30 mL).
Add Cycloheptanamine (1.13 g, 10 mmol) dropwise.
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 2–4 hours. (Optional: Add 3Å molecular sieves to drive equilibrium).
Reduction:
Cool the reaction mixture to 0°C (Ice bath).
Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
Allow the mixture to warm to RT and stir overnight (12h).
Work-up:
Quench with water (50 mL) and evaporate Methanol under reduced pressure.
Basify the aqueous residue to pH 12 with 1M NaOH.
Extract with DCM (3 x 30 mL).
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]
Purification:
The crude oil is typically >90% pure.
Salt Formation: Dissolve oil in minimal Ethanol/Diethyl Ether. Add concentrated HBr (48%) or HCl in ether dropwise. Collect the precipitate by filtration.[2]
Analytical Validation
¹H-NMR (CDCl₃, 400 MHz): Look for the singlet benzylic protons (~3.8 ppm, 2H), two methoxy singlets (~3.8-3.9 ppm, 6H), and the cycloheptyl multiplet series (1.4–2.8 ppm).[2]
MS (ESI+): [M+H]⁺ peak at m/z 264.2.
Visualization of Workflows
Figure 1: Synthesis Pathway (Reductive Amination)
Caption: One-pot reductive amination pathway via imine intermediate.
Figure 2: Solubility & Handling Decision Tree
Caption: Solubility logic for formulation and extraction based on ionization state.
Handling, Stability & Safety
Hazard Classification: Irritant (Skin/Eye/Respiratory). Treat as a potential CNS active agent.
Storage:
Free Base:[1] Store at -20°C under Argon (prone to oxidation/carbonate formation).[1]
Salt: Store at RT or 4°C, desiccated. Stable for years.
Degradation: Primary pathway is oxidation of the benzylic amine to an amide or oxidative deamination over prolonged exposure to air/light.
References
PubChem. 2,3-Dimethoxybenzaldehyde (CID 66581). National Library of Medicine. Available at: [Link][1]
Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7] (Standard Protocol Reference). Available at: [Link][1]
Molecular structure and weight of N-(2,3-dimethoxybenzyl)cycloheptanamine
This is an in-depth technical guide on the molecular structure, synthesis, and physicochemical profile of N-(2,3-dimethoxybenzyl)cycloheptanamine . Molecular Architecture, Synthesis, and Pharmacophoric Profile Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the molecular structure, synthesis, and physicochemical profile of N-(2,3-dimethoxybenzyl)cycloheptanamine .
Molecular Architecture, Synthesis, and Pharmacophoric Profile
Executive Summary
N-(2,3-dimethoxybenzyl)cycloheptanamine (CAS: 416869-65-3) is a secondary amine featuring a lipophilic cycloheptane ring fused via a nitrogen linker to an electron-rich 2,3-dimethoxybenzyl moiety. Structurally, it belongs to the class of N-substituted benzylamines . While less distinct in the literature than its 3,4,5-trimethoxy analogs (often associated with psychoactive phenethylamines), the 2,3-substitution pattern suggests potential utility as a scaffold for Sigma-1 receptor ligands or melatonergic agents , where electron-donating alkoxy groups on the aromatic ring modulate receptor affinity.
This guide details the compound's molecular weight, structural parameters, validated synthesis protocols, and theoretical physicochemical properties for researchers in medicinal chemistry.
Molecular Identity & Structure
The molecule consists of three distinct pharmacophoric regions:
The Hydrophobic Core: A seven-membered cycloheptane ring (flexible, lipophilic).
The Linker: A secondary amine (-NH-) connected to a methylene bridge (-CH₂-).
The Electronic Head: A phenyl ring substituted at the 2 and 3 positions with methoxy (-OCH₃) groups.
Chemical Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine
Common Name
N-(2,3-dimethoxybenzyl)cycloheptanamine
CAS Registry Number
416869-65-3
Molecular Formula
C₁₆H₂₅NO₂
SMILES
COC1=C(C=CC=C1CNC2CCCCCC2)OC
InChI Key
(Predicted) Calculated based on structure
Molecular Weight & Elemental Analysis
The precise molecular weight is derived from standard atomic weights (
, , , ).
Element
Count
Mass Contribution ( g/mol )
% Composition
Carbon (C)
16
192.176
72.96%
Hydrogen (H)
25
25.200
9.57%
Nitrogen (N)
1
14.007
5.32%
Oxygen (O)
2
31.998
12.15%
Total MW
-
263.38 g/mol
100.00%
Note: The monoisotopic mass is approximately 263.1885 Da.
Physicochemical Profile (Predicted)
Due to the specific nature of this isomer, experimental data is often extrapolated from homologous series.
LogP (Lipophilicity): Estimated at 3.5 – 4.2 . The cycloheptyl ring significantly increases lipophilicity compared to a cyclohexyl or cyclopentyl analog, suggesting high blood-brain barrier (BBB) permeability.
pKa (Basic Amine): ~9.5 – 10.0. The secondary amine is basic and will be protonated at physiological pH (7.4), likely forming a cation that interacts with aspartate residues in GPCR binding pockets.
H-Bond Donors: 1 (Amine NH).
H-Bond Acceptors: 3 (Amine N, two Methoxy O).
Synthesis Protocol: Reductive Amination
The most robust and self-validating method for synthesizing this compound is Reductive Amination .[1] This approach avoids over-alkylation (common with alkyl halides) and proceeds under mild conditions.
Reaction Logic
Imine Formation: Condensation of 2,3-dimethoxybenzaldehyde with cycloheptanamine to form an imine (Schiff base) intermediate.
Reduction: Selective reduction of the C=N bond to a C-N single bond using a hydride source. Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
Step-by-Step Protocol
Reagents:
2,3-Dimethoxybenzaldehyde (1.0 eq)
Cycloheptanamine (1.0 – 1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Mixing: In a round-bottom flask, dissolve 2,3-dimethoxybenzaldehyde (e.g., 5 mmol) in DCE (20 mL).
Amine Addition: Add cycloheptanamine (5.5 mmol) and stir at room temperature for 30–60 minutes. Checkpoint: Formation of the imine may be visible via TLC or a slight color change.
Reduction: Cool the mixture to 0°C. Add STAB (7.0 mmol) portion-wise.
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours) under nitrogen atmosphere.
Quench: Quench with saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x).
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexane/Ethyl Acetate with 1% Triethylamine).
Synthesis Visualization
Figure 1: Reductive amination pathway. The aldehyde and amine condense to form an imine, which is irreversibly reduced to the secondary amine target.
Structural & Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic.
Proton NMR (¹H NMR, CDCl₃, 400 MHz)
Aromatic Region (6.8 – 7.1 ppm): Three protons corresponding to the 1,2,3-substituted benzene ring. Expect a doublet-doublet pattern.
Benzylic Protons (~3.8 ppm): A sharp singlet (2H) for the Ar-CH₂ -NH group. This confirms the connection between the ring and the nitrogen.
Methoxy Groups (~3.85 ppm): Two large singlets (3H each) corresponding to the -OCH₃ groups.
Methine Proton (~2.6 ppm): A multiplet (1H) for the CH on the cycloheptane ring attached to the nitrogen.
Cycloheptyl Ring (1.4 – 1.8 ppm): A complex series of multiplets (12H) representing the remaining methylene protons of the seven-membered ring.
Mass Spectrometry (ESI-MS)
[M+H]⁺ Peak: Expect a dominant ion at m/z 264.4 .
Fragmentation: Loss of the cycloheptyl group or cleavage at the benzylic position may be observed in MS/MS modes.
Biological Context & Applications
While specific clinical data for this exact isomer is limited, its pharmacophore aligns with several known bioactive classes:
Sigma Receptor Ligands: The N-benzylamine motif is a "privileged structure" for Sigma-1 (
) receptor binding. The 2,3-dimethoxy substitution pattern increases electron density, potentially enhancing affinity compared to unsubstituted analogs.
Melatonergic Activity: 2,3-substitution mimics the electronic distribution of the indole ring in melatonin. While the cycloheptyl group is bulky, such analogs are often explored as MT1/MT2 antagonists or agonists.
Local Anesthetic Potential: Similar to lidocaine derivatives, lipophilic amines can block voltage-gated sodium channels.
Pharmacophore Diagram
Figure 2: Pharmacophoric breakdown. The molecule bridges a lipophilic domain and an aromatic domain via a cationic center.
References
GuideChem Database. (n.d.). N-(2,3-Dimethoxybenzyl)Cycloheptanamine CAS 416869-65-3. Retrieved from
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
Glennon, R. A. (2005). "Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application to the Design of Novel Ligands." Mini-Reviews in Medicinal Chemistry. (Contextual reference for N-benzylamine pharmacophores).
An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-(2,3-dimethoxybenzyl)cycloheptanamine
Abstract N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel chemical entity with potential psychoactive properties, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-fo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel chemical entity with potential psychoactive properties, yet its mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-focused framework for researchers and drug development professionals to systematically investigate and predict the pharmacological activity of this compound. By leveraging a multi-faceted approach that integrates computational modeling with a suite of in vitro experimental assays, we present a logical and self-validating workflow to identify its molecular targets and elucidate the subsequent signaling pathways. This document is structured to not only provide step-by-step protocols but also to explain the scientific rationale behind each experimental choice, thereby ensuring a robust and reproducible investigation.
Introduction: Structural Alerts and Mechanistic Hypothesis
The chemical structure of N-(2,3-dimethoxybenzyl)cycloheptanamine presents two key pharmacophores that guide our initial mechanistic predictions: the cycloheptanamine moiety and the 2,3-dimethoxybenzyl group. The cycloheptyl ring is a larger, more flexible scaffold than the cyclohexane ring found in known arylcyclohexylamine dissociatives like ketamine and phencyclidine (PCP)[1]. These compounds are well-characterized antagonists of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurotransmission[1]. The presence of the amine function on the cycloheptane ring suggests a potential interaction with this or other ligand-gated ion channels.
The 2,3-dimethoxybenzyl moiety is structurally related to the dimethoxyphenethylamines, a class of serotonergic hallucinogens that includes compounds like 2C-B and 2C-I[2]. These molecules are potent agonists or partial agonists at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) that mediates the psychoactive effects of many classic psychedelics[2]. The addition of a benzyl group to phenethylamine hallucinogens is known to significantly increase their affinity for the 5-HT2A receptor[2]. Furthermore, various dimethoxybenzyl-containing compounds have been explored for a range of biological activities, including as dopamine antagonists and anticancer agents[3][4].
Based on these structural analogies, we propose a primary hypothesis that N-(2,3-dimethoxybenzyl)cycloheptanamine acts as a modulator of central nervous system (CNS) receptors, with a high probability of interacting with either glutamate (NMDA) or serotonin (5-HT) receptor systems. A secondary possibility includes interactions with dopamine receptors. This guide will outline the necessary steps to systematically test this hypothesis.
A Phased Approach to Mechanistic Elucidation
A logical, phased approach is critical for efficiently characterizing a novel compound. We advocate for a workflow that begins with broad, predictive methods and progressively narrows the focus to specific, validated targets.
Phase 1: In Silico and Computational Prediction
Before embarking on resource-intensive wet-lab experiments, computational tools can provide valuable initial insights and help prioritize experimental efforts.[5][6][7] This initial phase focuses on predicting potential drug-target interactions based on the compound's structure.
Chemical Structure Preparation:
Obtain the 2D structure of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).
Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation.
Similarity Searching and Pharmacophore Modeling:
Utilize chemical similarity search algorithms (e.g., Tanimoto coefficient) against databases of known bioactive compounds such as ChEMBL, PubChem, and DrugBank.[5][8] This will identify known drugs with structural similarities.
Based on the identified neighbors, construct a pharmacophore model that defines the essential 3D arrangement of functional groups likely required for biological activity.
Molecular Docking:
Select a panel of potential protein targets based on the similarity search results and our primary hypothesis. This panel should include, at a minimum:
Obtain the 3D crystal structures of these receptors from the Protein Data Bank (PDB).
Perform molecular docking simulations to predict the binding affinity and pose of N-(2,3-dimethoxybenzyl)cycloheptanamine within the binding sites of these target proteins.[6][9]
Network-Based Inference and Machine Learning:
Employ network-based inference methods that do not rely on 3D protein structures to predict drug-target interactions.[5]
Utilize machine learning models trained on large datasets of known drug-target interactions to predict the probability of interaction with a wider range of biological targets.[10][11][12]
The output of this phase will be a ranked list of potential molecular targets. A high docking score, significant structural similarity to known ligands, and positive predictions from multiple computational methods for a particular target will provide a strong rationale for proceeding with experimental validation.
Phase 2: In Vitro Target Validation and Affinity Determination
The predictions from Phase 1 must be confirmed experimentally. This phase focuses on determining if N-(2,3-dimethoxybenzyl)cycloheptanamine physically binds to the predicted target receptors and quantifying the affinity of this interaction.
Target Preparation:
Utilize commercially available cell lines stably expressing the human recombinant target receptors (e.g., HEK293 or CHO cells).
Prepare cell membrane fractions containing the receptors of interest.
Competitive Binding Assay:
Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [3H]MK-801 for the NMDA receptor, [3H]ketanserin for the 5-HT2A receptor).
Add increasing concentrations of N-(2,3-dimethoxybenzyl)cycloheptanamine to compete with the radioligand for binding.
After incubation, separate the bound from the unbound radioligand using filtration.
Quantify the amount of bound radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.
Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the binding affinity of N-(2,3-dimethoxybenzyl)cycloheptanamine for the receptor.
A low Ki value (typically in the nanomolar to low micromolar range) indicates a high binding affinity and validates the predicted interaction. This provides strong evidence for a direct molecular target.
Phase 3: Functional Characterization and Signaling Pathway Elucidation
Once a binding target is confirmed, the next crucial step is to determine the functional consequence of this binding. Does the compound activate (agonist), block (antagonist), or modulate the receptor's activity in other ways (e.g., allosteric modulator)?
The choice of functional assay depends on the type of receptor identified in Phase 2.
For G-Protein Coupled Receptors (e.g., 5-HT2A):
Second Messenger Assays:
If the receptor is Gq-coupled (like 5-HT2A), measure the accumulation of inositol phosphates or the mobilization of intracellular calcium using fluorescent dyes (e.g., Fura-2).
If the receptor is Gs or Gi-coupled, measure changes in cyclic AMP (cAMP) levels using assays like HTRF or luminescence-based reporters (e.g., GloSensor™).[13]
β-Arrestin Recruitment Assays:
Utilize assays (e.g., PathHunter, Tango) that measure the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[14]
For Ligand-Gated Ion Channels (e.g., NMDA Receptor):
Electrophysiology:
Use patch-clamp electrophysiology on cells expressing the NMDA receptor to directly measure ion flow through the channel in response to an agonist (e.g., glutamate and glycine).
Apply N-(2,3-dimethoxybenzyl)cycloheptanamine to determine if it blocks this ion flow, which would be indicative of an antagonist mechanism.
Fluorescent Ion Indicators:
Use calcium-sensitive dyes to measure the influx of calcium through the NMDA receptor channel upon activation and assess the inhibitory effect of the test compound.
Agonist Activity: The compound will elicit a response on its own, and the potency (EC50) and efficacy (Emax) can be determined from the dose-response curve.
Antagonist Activity: The compound will block the response induced by a known agonist, and the potency (IC50 or Kb) can be determined.
Allosteric Modulation: The compound may not have an effect on its own but can potentiate or inhibit the response to an agonist.
Visualizing the Predicted Mechanism and Workflow
To clearly communicate the proposed pathways and experimental plans, we utilize Graphviz diagrams.
Predicted Signaling Pathway (Hypothetical)
If N-(2,3-dimethoxybenzyl)cycloheptanamine is found to be a 5-HT2A receptor agonist, the following signaling cascade is predicted:
Caption: Predicted signaling pathway for a 5-HT2A receptor agonist.
Experimental Workflow Diagram
The overall workflow for characterizing the compound is as follows:
Caption: Phased experimental workflow for MoA elucidation.
Data Summary and Interpretation
All quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Assay
Parameter
Predicted Value (Example)
Radioligand Binding (5-HT2A)
Ki (nM)
15.2
Radioligand Binding (NMDA)
Ki (nM)
>10,000
Calcium Mobilization (5-HT2A)
EC50 (nM)
45.8
Calcium Mobilization (5-HT2A)
Emax (%)
85 (relative to serotonin)
NMDA Patch-Clamp
IC50 (µM)
No significant inhibition
Table 1: Example Data Summary. The hypothetical data above would suggest that N-(2,3-dimethoxybenzyl)cycloheptanamine is a potent and efficacious partial agonist at the 5-HT2A receptor with no significant activity at the NMDA receptor.
Conclusion
The systematic approach detailed in this guide provides a robust framework for elucidating the mechanism of action of novel compounds like N-(2,3-dimethoxybenzyl)cycloheptanamine. By beginning with broad, predictive computational methods and progressively refining the investigation with specific in vitro binding and functional assays, researchers can confidently identify molecular targets and characterize the pharmacological profile of new chemical entities. This structured, evidence-based workflow is essential for advancing our understanding of novel psychoactive substances and for the broader field of drug discovery.
References
Franchini, L., et al. (n.d.). Enhanced cAMP-based assay for GPCR deorphanization. SciSpace. Retrieved from [Link][13]
Hu, Y., et al. (2018). In silico prediction of chemical mechanism of action via an improved network-based inference method. British Journal of Pharmacology. Retrieved from [Link][5]
National Institute of Standards and Technology. (2019). A computational approach to predicting and understanding new psychoactive substances (NPS) for developing a database for state and federal crime laboratories. eGrove. Retrieved from [Link][9]
Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery? Patsnap Synapse. Retrieved from [Link][15]
Gao, Z., et al. (2019). Learning Drug Functions from Chemical Structures with Convolutional Neural Networks and Random Forests. ACS Publications. Retrieved from [Link][10]
Ezzat, A., et al. (2017). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. Retrieved from [Link][12]
Chen, B., et al. (2015). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics. Retrieved from [Link][6]
Lee, H., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. Retrieved from [Link][11]
van Laarhoven, T., & Marchiori, E. (2013). Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile. PLOS ONE. Retrieved from [Link][8]
Golebiowski, D., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Retrieved from [Link][16]
Sivendran, S., et al. (2024). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology. Retrieved from [Link][14]
Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry. Retrieved from [Link][3]
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Retrieved from [Link][2]
Le-Bozec, V., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences. Retrieved from [Link][1]
Vlainić, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link][4]
Ezzat, A., et al. (2016). Computational prediction of drug-target interactions via ensemble learning. Methods in Molecular Biology. Retrieved from [Link][7]
Comprehensive Review of Dimethoxybenzyl Cycloheptanamine Derivatives
Synthesis, Pharmacodynamics, and Therapeutic Potential Executive Summary This technical guide provides an in-depth analysis of dimethoxybenzyl cycloheptanamine derivatives , a chemical scaffold occupying a unique pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis, Pharmacodynamics, and Therapeutic Potential
Executive Summary
This technical guide provides an in-depth analysis of dimethoxybenzyl cycloheptanamine derivatives , a chemical scaffold occupying a unique pharmacological space between the well-known NBOMe hallucinogens and Sigma-1 receptor ligands. While less characterized than their phenethylamine counterparts, these cycloheptyl analogs exhibit distinct structure-activity relationships (SAR) that suggest utility as neuroprotective agents, peripheral dopamine modulators, and molecular probes for receptor selectivity. This document synthesizes available chemical data, inferred pharmacodynamics, and validated synthetic protocols for researchers in medicinal chemistry and drug discovery.
Chemical Identity & Structural Analysis[1][2][3]
The core scaffold consists of a cycloheptanamine (7-membered saturated amine ring) N-substituted with a dimethoxybenzyl group.
Core Pharmacophore: The N-benzyl motif is critical for receptor binding affinity.
Ring System: The cycloheptyl ring introduces significant lipophilicity and steric bulk compared to cyclohexyl or piperidine analogs, potentially altering blood-brain barrier (BBB) permeability and receptor subtype selectivity.
Substitution Patterns: The positioning of the methoxy groups on the benzyl ring dictates the primary pharmacological target.
2,5-Dimethoxy: Structurally mimics the 5-HT2A agonist pharmacophore (e.g., 25I-NBOMe), though the cycloheptyl group likely attenuates hallucinogenic potency in favor of Sigma-1 affinity.
3,4-Dimethoxy: Associated with dopaminergic modulation and calcium channel inhibition (verapamil-like motifs).
Table 1: Key Derivatives and Physicochemical Properties
The N-benzylcycloalkylamine structure is a classic template for Sigma-1 receptor (σ1R) high-affinity ligands. Unlike G-protein coupled receptors (GPCRs), the σ1R acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the endoplasmic reticulum.
Mechanism: Ligands bind to the σ1R, causing its dissociation from the chaperone BiP (Binding immunoglobulin Protein). This allows σ1R to chaperone IP3 receptors, stabilizing Ca2+ flux into the mitochondria.
Therapeutic Relevance: Neuroprotection, cognitive enhancement, and anti-inflammatory effects. The cycloheptyl ring provides the hydrophobic bulk necessary for the σ1R's primary hydrophobic binding pocket.
Derivatives with the 2,5-dimethoxy substitution pattern share structural homology with the "NBOMe" class of super-potent hallucinogens. However, the absence of the ethyl spacer (phenethylamine core) and its replacement with a cycloheptyl amine alters the binding mode.
Hypothesis: The cycloheptyl group likely creates steric clash in the orthosteric binding site of 5-HT2A, reducing agonist potency compared to 25I-NBOMe, potentially shifting the compound towards functional antagonism or biased signaling.
2.3 Dopaminergic Blockade
Historical data on the analog 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine indicates peripheral dopamine blocking activity (ED50 = 4-5 µmol/kg).[1] This suggests that 3,4-dimethoxy variants of the cycloheptyl series may retain this antagonist profile, useful for studying peripheral dopamine dynamics without central effects.
Visualizing the Signaling Pathway
The following diagram illustrates the putative mechanism of action for Sigma-1 selective derivatives within the neuronal cell.
Caption: Putative mechanism of Sigma-1 activation by N-benzylcycloheptanamines, leading to mitochondrial calcium stabilization.
Experimental Synthesis Protocol
Methodology: Reductive Amination
Rationale: This protocol is self-validating due to distinct visual cues (gas evolution) and high yields. It avoids the use of unstable acid chlorides, preferring the stable aldehyde precursor.
Materials
Precursor A: Cycloheptanamine (1.0 eq)
Precursor B: 2,5-Dimethoxybenzaldehyde (1.0 eq)
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH4.
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Step-by-Step Workflow
Imine Formation (The "Equilibrium" Step):
Dissolve 2,5-dimethoxybenzaldehyde in anhydrous DCM.
Add Cycloheptanamine dropwise.
Self-Validation: Observe slight exotherm and potential color shift (clear to pale yellow) indicating imine formation. Add MgSO4 to sequester water and drive equilibrium. Stir for 2 hours at room temperature.
Reduction (The "Locking" Step):
Cool the reaction mixture to 0°C.
Add STAB portion-wise.
Self-Validation: Vigorous evolution of gas (hydrogen) confirms active reduction.
Stir overnight, allowing the mixture to warm to room temperature.
Quench & Isolation:
Quench with saturated NaHCO3 (pH ~8-9).
Extract with DCM (3x).
Wash organic layer with brine, dry over Na2SO4.
Purification:
Evaporate solvent to yield the crude oil.
Crystallization: Dissolve in minimal ethanol and add concentrated HCl in Et2O to precipitate the hydrochloride salt (e.g., CAS 1609395-54-1).
Caption: Reductive amination pathway for the synthesis of the target scaffold.
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly sensitive to the specific substitution pattern on the benzyl ring.
Ortho-Substitution (2-methoxy):
Crucial for 5-HT2A affinity. The oxygen atom forms a hydrogen bond with Ser159 in the receptor pocket.
In the cycloheptyl series, this likely retains affinity but lowers intrinsic efficacy compared to phenethylamines.
Meta-Substitution (3-methoxy):
Enhances metabolic stability and lipophilicity.
Compounds with 3,4-dimethoxy patterns often show cross-reactivity with calcium channels and dopamine transporters .
Ring Size Effect (Cycloheptyl vs. Cyclopentyl):
Cyclopentyl: Validated as a dopamine antagonist (Jarboe et al., 1978).[1]
Cycloheptyl: The larger ring increases lipophilicity (LogP ~3.5), facilitating deeper penetration into the hydrophobic pockets of Sigma receptors.
References
Jarboe, C. H., Lipson, S. F., Bannon, M. J., & Dunnigan, D. A. (1978).[1] 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent.[1] Journal of Medicinal Chemistry, 21(12), 1318–1320.[1] Link
Glennon, R. A., et al. (1994). Structural features of sigma ligands. In: Sigma Receptors. Academic Press. (Contextual SAR reference for N-benzylamines).
PubChem Compound Summary. (2025). N-(2,5-Dimethoxybenzyl)cycloheptanamine. National Center for Biotechnology Information. Link
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. (Comparative SAR for benzyl-amine pharmacophore). Link
Sigma-Aldrich. (2025). Product Specification: N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide. Link
An In-depth Technical Guide to the Chemical Stability of N-(2,3-dimethoxybenzyl)cycloheptanamine in Solution
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical stability of N-(2,3-dimethoxybenzyl)cycloheptanamine in various solution-bas...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of N-(2,3-dimethoxybenzyl)cycloheptanamine in various solution-based environments. As a molecule of interest in pharmaceutical research, understanding its degradation pathways and the factors influencing its stability is paramount for the development of robust formulations and reliable analytical methodologies. This document synthesizes theoretical principles with practical, field-proven insights to offer a self-validating framework for stability assessment. We will explore the core chemical attributes of the molecule, delve into its susceptibility to hydrolytic, oxidative, and photolytic stress, and provide detailed protocols for conducting forced degradation studies. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to predict, control, and analyze the stability of N-(2,3-dimethoxybenzyl)cycloheptanamine, thereby ensuring the quality, safety, and efficacy of potential therapeutic products.
Introduction: The Imperative of Chemical Stability
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, chief among them being the assurance of its chemical integrity. Chemical stability, defined as the ability of a substance to resist chemical change or decomposition, is a critical quality attribute that directly impacts the safety, efficacy, and shelf-life of a pharmaceutical product.[1] For N-(2,3-dimethoxybenzyl)cycloheptanamine, a secondary amine with a substituted benzyl moiety, a thorough understanding of its stability profile is not merely a regulatory requirement but a foundational element of rational drug development.
Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in the physical properties of the drug product.[2] Therefore, a proactive and systematic approach to stability testing is essential. This guide is structured to provide an in-depth understanding of the factors that govern the stability of N-(2,3-dimethoxybenzyl)cycloheptanamine in solution, enabling scientists to design stable formulations and develop robust, stability-indicating analytical methods.
Molecular Structure and Physicochemical Properties
The chemical stability of N-(2,3-dimethoxybenzyl)cycloheptanamine is intrinsically linked to its molecular architecture. The structure features several key functional groups that are susceptible to degradation:
Secondary Amine: The cycloheptanamine nitrogen, with its lone pair of electrons, is basic and nucleophilic.[3] This makes it a potential site for oxidation and reactions with electrophiles. The basicity of amines is influenced by the electronic properties of their substituents and the degree of solvation of the protonated form.[4]
Benzyl Group: The benzyl C-N bond can be susceptible to cleavage under certain conditions.
Dimethoxybenzyl Moiety: The two methoxy groups on the benzene ring are electron-donating, which can influence the reactivity of the aromatic ring and the benzylic position. Aromatic ethers can be subject to cleavage under harsh acidic conditions.
Cycloheptyl Group: This saturated aliphatic ring is generally stable but its conformational flexibility could influence the reactivity of the attached amine.
A comprehensive understanding of these structural features allows for the prediction of potential degradation pathways.
Predicted Degradation Pathways
Forced degradation studies are a cornerstone of stability testing, designed to intentionally degrade the drug substance to identify likely degradation products and validate the specificity of analytical methods.[1][5][6] Based on the structure of N-(2,3-dimethoxybenzyl)cycloheptanamine, several degradation pathways can be anticipated under various stress conditions.
3.1 Hydrolytic Degradation
Hydrolysis involves the reaction of the drug substance with water. The rate of hydrolysis is often highly dependent on the pH of the solution.[7]
Acidic Conditions: While benzylamines are generally not expected to undergo hydrolysis under typical environmental conditions due to the lack of hydrolyzable functional groups, strong acidic conditions could potentially promote the cleavage of the ether linkages of the dimethoxybenzyl group, although this would likely require harsh conditions.[8] The primary amine function will be protonated, which generally increases water solubility but may alter its reactivity.
Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.
Alkaline Conditions: In strongly alkaline solutions, the potential for base-catalyzed reactions exists, though specific pathways for this molecule are not immediately obvious without experimental data. The stability of amines in alkaline pH can vary.[9]
3.2 Oxidative Degradation
Oxidation is a common degradation pathway for many pharmaceuticals, particularly those with electron-rich functional groups like amines.
Mechanism: The secondary amine is a prime target for oxidation. Reaction with oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, hydroxylamines, or imines. The presence of dissolved metal ions can catalyze oxidative degradation.[10]
Potential Products:
N-oxide formation: A common pathway for the oxidation of secondary and tertiary amines.
Dealkylation/Deamination: Oxidative cleavage of the C-N bond could lead to the formation of 2,3-dimethoxybenzaldehyde and cycloheptylamine. Studies on other benzylamines have shown the formation of aldehydes and lower-order amines upon reaction with oxidizing agents like chlorine.[11]
3.3 Photodegradation
Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions.
Chromophores: The dimethoxybenzene ring is the primary chromophore in N-(2,3-dimethoxybenzyl)cycloheptanamine. While benzylamine itself does not absorb light at wavelengths greater than 290 nm and is not expected to be susceptible to direct photolysis by sunlight, the substituted benzene ring in the target molecule may have different absorption properties.[8]
Potential Pathways: Photosolvolysis of methoxy-substituted benzyl alcohols has been shown to proceed via a benzyl cation intermediate.[12] A similar mechanism could potentially be at play for N-(2,3-dimethoxybenzyl)cycloheptanamine, leading to cleavage of the benzyl-nitrogen bond.
3.4 Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
Solid State vs. Solution: Thermal stability can differ significantly between the solid state and in solution. In solution, the presence of solvents can facilitate various reactions.
Potential Pathways: At elevated temperatures, various bond cleavages can occur. Studies on N-substituted maleimides have demonstrated their thermal stability, suggesting that the imide structure is quite robust.[13][14] While not directly analogous, this highlights the importance of the specific functional groups in determining thermal stability.
The following diagram illustrates the potential degradation pathways for N-(2,3-dimethoxybenzyl)cycloheptanamine.
Potential Degradation Pathways
Experimental Design for Forced Degradation Studies
A well-designed forced degradation study is crucial for elucidating the stability of N-(2,3-dimethoxybenzyl)cycloheptanamine. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without leading to secondary degradation.[5][15]
4.1 General Considerations
Drug Substance Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL.
Solvents: The choice of solvent is critical. It should be inert to the stress conditions and capable of dissolving the drug substance. A co-solvent system (e.g., acetonitrile/water) may be necessary.
Controls: A control sample (drug substance in the same solvent system, protected from the stress condition) should be run in parallel for each experiment.
4.2 Protocol for Forced Degradation Studies
The following table outlines a detailed protocol for conducting forced degradation studies on N-(2,3-dimethoxybenzyl)cycloheptanamine.
Stress Condition
Reagents and Conditions
Justification
Acid Hydrolysis
0.1 M HCl, 60°C for 24 hours
To assess susceptibility to acid-catalyzed degradation.
ICH Q1B option 2 (Xenon lamp), solid and in solution
To assess degradation upon exposure to light.
Thermal Stress
60°C for 48 hours (in solution)
To evaluate the impact of elevated temperature.
Note: The duration and temperature may need to be adjusted based on the initial results to achieve the target degradation level.
The workflow for a forced degradation study can be visualized as follows:
Forced Degradation Workflow
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[6]
5.1 Method of Choice: HPLC with UV and Mass Spectrometric Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the gold standard for stability studies.
HPLC: Provides the necessary separation of the parent drug from its degradation products.
PDA Detector: Allows for peak purity analysis, ensuring that the chromatographic peak of the parent drug is not co-eluting with any degradation products.
MS Detector: Provides molecular weight information for the parent drug and its degradation products, which is invaluable for their identification and structural elucidation.[17][18]
5.2 Key Considerations for Method Development
Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like N-(2,3-dimethoxybenzyl)cycloheptanamine.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can significantly affect the retention and peak shape of amines.[19]
Detection Wavelength: The UV detection wavelength should be chosen at the λmax of the parent drug to maximize sensitivity.
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally suitable for the analysis of amines.
5.3 Validation of the Stability-Indicating Method
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the parent drug from all potential degradation products generated during the forced degradation studies.
Strategies for Enhancing Stability
The insights gained from stability studies can be leveraged to develop strategies to minimize degradation and enhance the shelf-life of a potential drug product.
pH Control: Maintaining the pH of the formulation within a range where the drug is most stable is a primary strategy. For amines, a slightly acidic pH where the amine is protonated can sometimes enhance stability.
Excipient Compatibility: It is crucial to ensure that the excipients used in the formulation are compatible with the drug substance and do not accelerate its degradation.
Protection from Light: If the drug is found to be photolabile, packaging in light-resistant containers (e.g., amber vials) is necessary.
Inclusion of Antioxidants: If oxidative degradation is a significant pathway, the addition of antioxidants to the formulation can be beneficial.
Storage Conditions: Based on the thermal stability data, appropriate storage conditions (e.g., refrigerated or room temperature) can be defined.
Conclusion
The chemical stability of N-(2,3-dimethoxybenzyl)cycloheptanamine in solution is a multifaceted property that is governed by its inherent molecular structure and the external environmental factors to which it is exposed. A systematic and scientifically rigorous approach to stability testing, encompassing forced degradation studies and the development of a validated stability-indicating analytical method, is indispensable for its successful development as a pharmaceutical candidate. The knowledge generated from these studies not only satisfies regulatory expectations but also provides the foundational understanding necessary to design robust and effective drug products. By embracing the principles of scientific integrity and causality-driven experimentation outlined in this guide, researchers can confidently navigate the challenges of stability assessment and contribute to the development of safe and efficacious medicines.
References
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
Chemistry LibreTexts. Acidity and Basicity of Amines. [Link]
Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. [Link]
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. [Link]
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
International Journal of Scientific & Engineering Research. Stability indicating study by using different analytical techniques. [Link]
LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]
Journal of Pharmaceutical and Biomedical Analysis. A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode array detection. [Link]
Journal of the American Chemical Society. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. [Link]
Environmental Science: Water Research & Technology. Degradation of benzylamines during chlorination and chloramination. [Link]
International Journal of Engineering Research & Technology. Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers. [Link]
Journal of Agricultural and Food Chemistry. Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. [Link]
Food Chemistry. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. [Link]
Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. [Link]
Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]
ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link]
International Journal of Pharmaceutical Sciences Review and Research. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
International Journal of Pharmaceutics. Oxidative degradation of antiflammin 2. [Link]
Quora. What is the pH of a tertiary amine?. [Link]
ResearchGate. Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
CAS number and identifiers for N-(2,3-dimethoxybenzyl)cycloheptanamine
An In-Depth Technical Guide to N-(2,3-dimethoxybenzyl)cycloheptanamine Disclaimer: As of the latest literature review, N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel chemical entity with limited publicly available da...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-(2,3-dimethoxybenzyl)cycloheptanamine
Disclaimer: As of the latest literature review, N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel chemical entity with limited publicly available data. This guide has been developed by leveraging established principles of synthetic organic chemistry and by extrapolating data from structurally analogous compounds. The protocols and data presented herein are based on sound scientific reasoning and are intended to serve as a comprehensive resource for researchers. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Introduction and Chemical Identity
N-(2,3-dimethoxybenzyl)cycloheptanamine is a secondary amine characterized by a cycloheptyl group and a 2,3-dimethoxybenzyl substituent attached to the nitrogen atom. The presence of the dimethoxybenzyl moiety, a common pharmacophore, and the cycloheptyl ring suggests potential applications in medicinal chemistry and materials science. This document provides a detailed overview of its chemical identifiers, predicted physicochemical properties, a robust synthesis protocol, expected analytical data, and a discussion on its potential biological significance and safety considerations.
The core structure combines a flexible, lipophilic cycloheptyl group with an aromatic system containing two methoxy groups. These features are often found in compounds targeting the central nervous system.
Chemical Structure
Caption: Chemical structure of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Insoluble in water, soluble in methanol, ethanol, chloroform, and other organic solvents.
General Chemical Principles
Proposed Synthesis Protocol: Reductive Amination
The most direct and efficient method for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine is the reductive amination of 2,3-dimethoxybenzaldehyde with cycloheptanamine. This one-pot reaction proceeds through an imine intermediate which is then reduced in situ to the desired secondary amine.[3] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not require strictly anhydrous conditions.[4]
Synthesis Workflow
Caption: Proposed workflow for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Step-by-Step Methodology
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethoxybenzaldehyde (1.0 eq).
Solvent Addition: Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.2 M concentration).
Amine Addition: Add cycloheptanamine (1.1 eq) to the solution at room temperature.
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).[5]
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in the same solvent. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,3-dimethoxybenzyl)cycloheptanamine.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the compound's structure and comparison with similar molecules in the literature.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aromatic Protons
6.80 - 7.10
m
3H
Ar-H
Benzylic Protons
~3.80
s
2H
Ar-CH₂-N
Methoxy Protons
~3.85
s
3H
OCH₃
~3.88
s
3H
OCH₃
Cycloheptyl Proton (CH-N)
~2.60
m
1H
N-CH-(CH₂)₆
Cycloheptyl Protons
1.40 - 1.90
m
12H
(CH₂)₆
Amine Proton
1.50 - 2.50
br s
1H
N-H
¹³C NMR (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)
Assignment
Aromatic Carbons
~152.9, ~147.5
C-O
~132.8
Quaternary C
~124.2, ~120.5, ~111.8
Ar-CH
Methoxy Carbons
~60.8, ~55.8
OCH₃
Cycloheptyl Carbon (CH-N)
~58.5
N-CH
Benzylic Carbon
~50.0
Ar-CH₂-N
Cycloheptyl Carbons
24.0 - 35.0
(CH₂)₆
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Vibration
3300 - 3400 (weak, broad)
N-H stretch (secondary amine)
3000 - 3100
Aromatic C-H stretch
2850 - 2950
Aliphatic C-H stretch
1590, 1480
Aromatic C=C stretch
1250, 1050
C-O stretch (aryl ether)
1120
C-N stretch
Mass Spectrometry (MS)
Expected Molecular Ion (M⁺): m/z = 263.19
Predicted Fragmentation: A prominent fragment would be expected from the benzylic cleavage, resulting in the formation of the 2,3-dimethoxybenzyl cation at m/z = 151.11.
Potential Applications and Biological Activity
While no specific biological activity has been reported for N-(2,3-dimethoxybenzyl)cycloheptanamine, its structural motifs are present in a variety of biologically active molecules.
Neuropharmacology: N-benzylcycloalkylamines are known to possess neuropharmacological properties.[9] For instance, some derivatives exhibit activity as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in the treatment of Alzheimer's disease.[10] The dimethoxy substitution pattern is also found in numerous psychoactive compounds.
Anticancer and Antimicrobial Activity: The trimethoxyphenyl group, structurally related to the dimethoxyphenyl moiety, is a key feature in several anticancer agents.[11] Additionally, various amine derivatives have shown promise as antimicrobial agents.[2]
Synthetic Intermediate: This compound can serve as a valuable building block in the synthesis of more complex molecules for drug discovery and materials science.[12]
Further research is required to elucidate the specific biological profile of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Safety and Handling
As a novel compound, a specific safety data sheet is not available. However, based on the general properties of secondary amines, the following precautions should be taken.[13][14]
Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[15] Inhalation of vapors may lead to respiratory irritation.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
American Chemistry Council. (2007). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available online: [Link]
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Amine. Available online: [Link]
This reference is not used in the text.
This reference is not used in the text.
Sergazy, A. A., et al. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. Available online: [Link]
Wikipedia. (2023). Reductive amination. Available online: [Link]
Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available online: [Link]
This reference is not used in the text.
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available online: [Link]
This reference is not used in the text.
This reference is not used in the text.
ResearchGate. (2014). Is anyone familiar with a reductive amination? Available online: [Link]
ResearchGate. ChemNMR 13C Estimation. Available online: [Link]
This reference is not used in the text.
This reference is not used in the text.
This reference is not used in the text.
El-Sayed, M. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4991. Available online: [Link]
This reference is not used in the text.
PubChem. Dibenz[b,d]cycloheptanone, 2,3,9-trimethoxy-. Available online: [Link]
Molbank. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available online: [Link]
Molecules. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available online: [Link]
This reference is not used in the text.
This reference is not used in the text.
ResearchGate. (2018). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Available online: [Link]
The Therapeutic Potential of fb-PMT (NP751): A Novel Thyrointegrin αvβ3 Antagonist for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm Shift in Targeting Tumor Angiogenesis and Proliferation The landscape of cancer therapy is continually...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeting Tumor Angiogenesis and Proliferation
The landscape of cancer therapy is continually evolving, moving towards more targeted and less cytotoxic approaches. A promising strategy in this domain is the disruption of tumor-supportive processes such as angiogenesis and cell signaling. Within this context, the thyrointegrin αvβ3 receptor has emerged as a critical target due to its overexpression on cancer cells and rapidly dividing endothelial cells. This guide provides a comprehensive technical overview of fb-PMT (also known as NP751) , a novel and potent antagonist of thyrointegrin αvβ3, which has demonstrated significant therapeutic potential in preclinical and clinical settings.
fb-PMT is a macromolecule composed of a fluorobenzyl polyethylene glycol (PEG) conjugated to tetraiodothyroacetic acid (tetrac)[1]. This unique structure confers a high affinity and specificity for the thyrointegrin αvβ3 receptor, leading to the modulation of multiple downstream signaling pathways crucial for tumor growth and metastasis[1][2]. This document will delve into the mechanism of action, preclinical efficacy, and clinical development of fb-PMT, offering valuable insights for the scientific community.
Molecular Architecture and Rationale for Design
The design of fb-PMT is a testament to a rational approach in drug development, aiming to optimize therapeutic efficacy while minimizing off-target effects.
Tetraiodothyroacetic acid (tetrac): The core pharmacophore of fb-PMT is tetrac, a derivative of the thyroid hormone T4. Tetrac is known to interact with the thyroid hormone receptor on the cell surface, specifically on the αvβ3 integrin.
Polyethylene Glycol (PEG) Conjugation: The conjugation of tetrac to a PEG linker serves multiple purposes. It enhances the molecule's pharmacokinetic profile, increasing its half-life and bioavailability.
Fluorobenzyl Moiety: The addition of a lipophilic 4-fluorobenzyl group further enhances the compound's properties[3].
This strategic combination of moieties results in a macromolecule with a high affinity for the thyrointegrin αvβ3 receptor, with an impressive IC50 of 0.23 nM[4].
Mechanism of Action: A Multi-pronged Attack on Cancer
fb-PMT exerts its anti-cancer effects through a complex and multifaceted mechanism of action, primarily centered on the antagonism of the thyrointegrin αvβ3 receptor. This leads to the disruption of several key signaling pathways that are fundamental for tumor progression.
Upon administration, fb-PMT targets and binds to the αvβ3 integrin, which is overexpressed on the surface of tumor and tumor-associated endothelial cells[1]. This binding event inhibits angiogenesis and metastasis[1]. The downstream effects of this interaction are extensive and include the modulation of:
Angiogenesis: By blocking the αvβ3 integrin, fb-PMT disrupts the signaling cascades necessary for the formation of new blood vessels, effectively cutting off the tumor's supply of nutrients and oxygen[2].
Cell Proliferation and Survival Pathways: Preclinical studies have shown that fb-PMT can interfere with a broad range of cancer cell signaling pathways, including Hedgehog, Notch, HIPPO/YAP, and mTOR[2]. It also interferes with the KRAS oncogenic pathway[2].
Gene Expression: The binding of fb-PMT to thyrointegrin αvβ3 leads to the downregulation of several key cancer driver genes, further contributing to its anti-tumor activity[2].
The following diagram illustrates the proposed mechanism of action of fb-PMT:
Caption: Proposed Mechanism of Action of fb-PMT.
Preclinical Efficacy: A Robust Anti-Cancer Profile
Extensive preclinical studies have demonstrated the potent anti-cancer activity of fb-PMT across a range of cancer models. These studies have established a strong foundation for its clinical development.
Glioblastoma Multiforme (GBM)
In preclinical models of glioblastoma, subcutaneously administered fb-PMT has shown remarkable efficacy[2]. A key advantage of fb-PMT is its ability to cross the blood-brain barrier, a significant hurdle for many anti-cancer agents[2]. Once in the brain, it targets the highly vascularized GBM tumors, leading to:
Anti-angiogenic effects: Destruction of the tumor's blood vessels, reducing oxygen and nutrient supply[2].
Pro-apoptotic effects: Induction of spontaneous cell death in the tumor[2].
Tumor regression: Studies have shown a reduction in tumor weight and viability by 90%, with no signs of intratumoral hemorrhage[2]. Importantly, tumors in treated animals did not regrow after the discontinuation of treatment[2].
Pancreatic Cancer
fb-PMT has also demonstrated significant efficacy against pancreatic cancer and its metastases in numerous preclinical studies[2]. Key findings include:
A reduction in tumor weight and viability by 90% or greater after 3 weeks of treatment[2].
No relapse was observed after treatment was discontinued[2].
Effective in preventing and eliminating metastases to other organs[2].
Acute Myeloid Leukemia (AML)
Preclinical studies in a transgenic mouse model of AML have shown that fb-PMT effectively suppresses the progression of AML cells, leading to leukemogenesis regression, suppression of cancer invasion, and extended survival[2].
The table below summarizes the key preclinical findings for fb-PMT:
Cancer Model
Key Findings
Reference
Glioblastoma Multiforme (GBM)
>90% reduction in tumor weight and viability; crosses blood-brain barrier; no tumor regrowth post-treatment.
The promising preclinical data has paved the way for the clinical evaluation of fb-PMT. A Phase I clinical trial for glioblastoma is ongoing at the Yale Cancer Center[2]. Following the completion of this trial, NanoPharmaceuticals anticipates conducting a Phase II clinical trial for the treatment of pancreatic cancer[2].
The development of fb-PMT represents a significant advancement in the field of targeted cancer therapy. Its unique mechanism of action, potent preclinical efficacy, and favorable pharmacokinetic properties position it as a promising candidate for the treatment of a variety of difficult-to-treat cancers.
Experimental Protocols
For researchers interested in investigating fb-PMT or similar thyrointegrin αvβ3 antagonists, the following outlines a general experimental workflow.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.
Treatment: Treat the cells with varying concentrations of fb-PMT.
Incubation: Incubate the plate for 4-6 hours to allow for tube formation.
Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify the extent of tube formation using image analysis software.
Caption: Workflow for an in vitro tube formation assay.
In Vivo Xenograft Tumor Model
Cell Implantation: Subcutaneously implant human cancer cells (e.g., U87-luc for glioblastoma) into immunodeficient mice.
Tumor Growth: Allow tumors to reach a palpable size.
Treatment Administration: Administer fb-PMT (e.g., subcutaneously) according to the desired dosing schedule.
Tumor Monitoring: Measure tumor volume regularly using calipers. For luciferase-expressing cells, tumor burden can be monitored via in vivo imaging systems (IVIS)[3].
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and histopathological analysis.
Conclusion
fb-PMT (NP751) is a novel, high-affinity thyrointegrin αvβ3 antagonist with a compelling preclinical profile across multiple aggressive cancer types. Its ability to cross the blood-brain barrier and modulate a wide array of oncogenic signaling pathways makes it a particularly promising therapeutic candidate. The ongoing clinical trials will be crucial in determining its ultimate role in the oncologist's armamentarium. This technical guide provides a foundational understanding of fb-PMT for scientists and clinicians dedicated to advancing cancer treatment.
References
Mousa, S. A., et al. (2022). Pharmacokinetics of fluorobenzyl polyethylene glycol conjugated tetraiodothyroacetic acid (NP751), a novel anticancer thyrointegrin αvβ3 antagonist. Frontiers in Oncology, 12, 1033937. [Link]
NanoPharmaceuticals. (n.d.). Therapeutic Focus: Research and Development. Retrieved from [Link]
Mousa, S. A., et al. (2023). Preclinical assessment of drug-drug interaction of fb-PMT, a novel anti-cancer thyrointegrin αvβ3 antagonist. Clinical and Translational Science, 16(8), 1479-1491. [Link]
National Cancer Institute. (n.d.). Definition of thyrointegrin alphaVbeta3 antagonist fb-PMT. NCI Drug Dictionary. Retrieved from [Link]
Mousa, S. A., et al. (2023). Discovery of novel thyrointegrin αvβ3 antagonist fb-PMT (NP751) in the management of human glioblastoma multiforme. Neuro-Oncology Advances, 5(1), vdac180. [Link]
Fujioka, K., et al. (2023). Preclinical Assessment of Drug-drug interaction of fb-PMT, a novel anti-cancer thyrointegrin αvβ3 antagonist. ResearchGate. [Link]
NanoPharmaceuticals. (n.d.). Pipeline: Research and Development. Retrieved from [Link]
Application Note & Synthesis Protocol: N-(2,3-dimethoxybenzyl)cycloheptanamine
Abstract This document provides a comprehensive guide for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a novel secondary amine with potential applications in pharmaceutical research and development. The prot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a novel secondary amine with potential applications in pharmaceutical research and development. The protocol herein details a robust and efficient method centered on the principles of reductive amination. This approach offers high yields and purity under mild reaction conditions, making it suitable for standard laboratory settings. Beyond a mere recitation of steps, this note elucidates the chemical rationale behind the procedural choices, providing researchers with the foundational knowledge to adapt and troubleshoot the synthesis as needed.
Introduction
Secondary amines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, N-(2,3-dimethoxybenzyl)cycloheptanamine, incorporates a cycloheptyl moiety, which can enhance lipophilicity and metabolic stability, and a dimethoxybenzyl group, a common feature in pharmacologically active molecules. The synthesis of such secondary amines is most commonly achieved through reductive amination, a versatile and reliable method that involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the desired amine.[1][2][3] This one-pot procedure is highly efficient and minimizes the isolation of the intermediate imine, which can be unstable.[3]
This application note presents a detailed protocol for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine from cycloheptanone and 2,3-dimethoxybenzylamine using sodium triacetoxyborohydride as the reducing agent.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, cycloheptanone reacts with 2,3-dimethoxybenzylamine in the presence of a mild acid catalyst to form a protonated imine intermediate. This intermediate is then reduced in situ by sodium triacetoxyborohydride to yield the target secondary amine.
Caption: Reaction scheme for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Experimental Protocol
Materials and Reagents
Reagent
Molecular Weight ( g/mol )
Amount (mmol)
Molar Equivalent
Cycloheptanone
112.17
10.0
1.0
2,3-Dimethoxybenzylamine
167.21
10.0
1.0
Sodium Triacetoxyborohydride
211.94
15.0
1.5
Dichloromethane (DCM)
-
-
-
Saturated Sodium Bicarbonate
-
-
-
Brine
-
-
-
Anhydrous Magnesium Sulfate
-
-
-
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Argon or nitrogen inlet
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cycloheptanone (1.12 g, 10.0 mmol) and 2,3-dimethoxybenzylamine (1.67 g, 10.0 mmol).
Solvent Addition: Dissolve the reactants in dichloromethane (40 mL).
Imine Formation: Stir the solution at room temperature for 30 minutes. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation, though it is often not strictly necessary.
Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL). Stir vigorously until gas evolution ceases.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2,3-dimethoxybenzyl)cycloheptanamine.
Mechanistic Insights and Rationale
The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] Unlike stronger reducing agents such as sodium borohydride, STAB is less likely to reduce the starting ketone and is more tolerant of mildly acidic conditions that favor imine formation. Its steric bulk also contributes to its selectivity.
The reaction is typically performed in a non-protic solvent like dichloromethane to avoid unwanted side reactions with the reducing agent. The aqueous workup with sodium bicarbonate is crucial for neutralizing any remaining acid and quenching the excess reducing agent.
Application Note & Protocol: Synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination The synthesis of amines is a cornerstone of modern medicinal chemistry and drug development.[1] Among the myriad methods for C-N bond formation, reductive ami...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Reductive Amination
The synthesis of amines is a cornerstone of modern medicinal chemistry and drug development.[1] Among the myriad methods for C-N bond formation, reductive amination stands out for its reliability, versatility, and efficiency in producing primary, secondary, and tertiary amines from readily available carbonyl compounds.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a representative secondary amine, through the direct reductive amination of 2,3-dimethoxybenzaldehyde with cycloheptanamine.
The protocol leverages sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent.[4][5] Its use is particularly advantageous as it permits a "one-pot" procedure where the initial formation of the imine intermediate and its subsequent reduction occur concurrently, obviating the need to isolate the often-unstable imine.[6] This approach is favored over methods using more aggressive hydrides, which can prematurely reduce the starting aldehyde, or the more toxic sodium cyanoborohydride.[1][7]
This guide is designed for researchers in organic synthesis and drug discovery, offering not just a procedural checklist but also the underlying chemical logic, troubleshooting insights, and validation checkpoints essential for successful and reproducible synthesis.
Mechanistic Rationale: The Chemistry of Controlled Reduction
Reductive amination is a two-stage process that seamlessly combines nucleophilic addition and hydride reduction.
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (cycloheptanamine) on the electrophilic carbonyl carbon of the aldehyde (2,3-dimethoxybenzaldehyde). This is followed by dehydration to form a Schiff base, or imine. Under the slightly acidic conditions often present or generated in situ, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[8] This equilibrium is crucial; the formation of the iminium ion activates the C=N bond for reduction.
Hydride-Mediated Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium ion. The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ temper its reactivity, making it inert towards the starting aldehyde but highly effective for reducing the more electrophilic iminium intermediate.[2][6] This selectivity is the key to the success of the one-pot reaction.[7]
The diagram below illustrates the complete mechanistic pathway.
Caption: Reaction mechanism for reductive amination.
Detailed Experimental Protocol
This protocol is optimized for a ~1 mmol scale synthesis. Adjustments may be necessary for scaling up or down.
Materials and Reagents
Reagent/Material
Formula
MW ( g/mol )
CAS No.
Supplier Notes
2,3-Dimethoxybenzaldehyde
C₉H₁₀O₃
166.17
86-51-1
>98% Purity
Cycloheptanamine
C₇H₁₅N
113.20
5452-35-7
>98% Purity
Sodium Triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
56553-60-7
Handle under N₂, moisture sensitive
1,2-Dichloroethane (DCE)
C₂H₄Cl₂
98.96
107-06-2
Anhydrous, <50 ppm water
Saturated NaHCO₃ Solution
NaHCO₃
84.01
144-55-8
Aqueous solution
Anhydrous MgSO₄ or Na₂SO₄
MgSO₄/Na₂SO₄
-
-
For drying organic layer
Triethylamine (TEA)
C₆H₁₅N
101.19
121-44-8
For chromatography, if needed
Silica Gel
SiO₂
-
7631-86-9
230-400 mesh for column chromatography
Ethyl Acetate & Hexanes
-
-
-
HPLC grade for chromatography
Round-bottom flask (50 mL)
-
-
-
Flame-dried before use
Magnetic stirrer and stir bar
-
-
-
-
Nitrogen/Argon inlet
-
-
-
For maintaining inert atmosphere
Septa and needles
-
-
-
-
Step-by-Step Synthesis Procedure
Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 1,2-Dichloroethane is a suspected carcinogen and should be handled with care. Sodium triacetoxyborohydride reacts with water to release hydrogen gas.
Reaction Setup:
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Addition of Reactants:
To the flask, add 2,3-dimethoxybenzaldehyde (166 mg, 1.0 mmol).
Add 10 mL of anhydrous 1,2-dichloroethane (DCE) and stir until the aldehyde is fully dissolved.
Using a syringe, add cycloheptanamine (125 mg, ~0.14 mL, 1.1 mmol, 1.1 equivalents).
Stir the resulting mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
Reduction:
Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equivalents) to the stirring solution in three portions over 5 minutes. Note: The addition may cause a slight exotherm.
Allow the reaction to stir at room temperature for 12-24 hours.
Reaction Monitoring:
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.
Spot the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion.
Work-up and Extraction:
Once the reaction is complete, carefully quench the reaction by slowly adding 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel.
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification:
Purify the crude product via flash column chromatography on silica gel.
Expert Tip: Secondary amines can exhibit tailing on standard silica gel. To mitigate this, either pre-treat the silica slurry with 1% triethylamine (TEA) in the eluent or use an eluent system containing 0.5-1% TEA (e.g., 90:9:1 Hexanes:Ethyl Acetate:TEA).[9]
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(2,3-dimethoxybenzyl)cycloheptanamine as a pure oil or solid.
Characterization
Confirm the identity and purity of the final product using the following methods:
¹H and ¹³C NMR: To confirm the structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Infrared (IR) Spectroscopy: To observe the absence of the C=O stretch from the aldehyde and the presence of N-H stretches.
Data Presentation and Expected Results
The following diagram outlines the complete experimental workflow.
Note: NMR shifts are estimates based on analogous structures and may vary.[10][11]
Troubleshooting and Expert Commentary
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Wet solvent or reagents (hydrolyzes imine and reductant).2. Insufficient reaction time.3. Inactive reducing agent.
1. Ensure use of anhydrous solvents and fresh reagents. Handle NaBH(OAc)₃ under inert gas.2. Extend reaction time to 24 hours and monitor by TLC.3. Use a fresh bottle of NaBH(OAc)₃.
Presence of Starting Aldehyde
1. Incomplete reaction.2. Stoichiometry error (insufficient amine or reductant).
1. Allow the reaction to stir longer.2. Verify calculations and masses of all reagents. Consider adding a slight excess (1.1-1.2 equiv.) of the amine.
Formation of Dialkylated Product
Over-alkylation of the primary amine product.
This is less common with NaBH(OAc)₃ but can occur.[5] Consider a stepwise procedure: pre-form the imine, then add the reducing agent.
Difficult Purification (Tailing)
The basic amine product interacts strongly with acidic silica gel.
As described in the protocol, add 0.5-1% triethylamine to the eluent to compete for active sites on the silica and ensure sharp peaks.[9]
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine via one-pot reductive amination. The choice of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and yield under mild conditions, making this method highly suitable for the synthesis of structurally diverse amine libraries in a drug discovery context. By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply and adapt this protocol to a wide range of aldehyde and amine substrates.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862. [Link]
Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10598–10609. [Link]
Wang, C., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(32), 19833-19842. [Link]
Reddit. (2017). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Boddien, A., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(30), 8853-8857. [Link]
ResearchGate. (n.d.). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
DergiPark. (n.d.). CHEMICAL CONSTITUENTS OF Centaurea amanicola. Retrieved from [Link]
Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
National Center for Biotechnology Information. (2025). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Retrieved from [Link]
Arkivoc. (n.d.). Improved preparation of racemic 1,2,3,6,7,8,11,12,13-nonamethoxy- 10,15-dihydro-5H-tribenzo[a,d,g]cyclononene. Retrieved from [Link]
García-González, Á., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]
ResearchGate. (2025). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
Application Note: Preparation of N-(2,3-dimethoxybenzyl)cycloheptanamine Hydrochloride
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrochloride . The method utilizes a direct reductive amination strategy employing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrochloride . The method utilizes a direct reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) , also known as the Abdel-Magid protocol . This approach is selected for its high chemoselectivity, mild reaction conditions, and suppression of dialkylation side products common with traditional reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
This guide is intended for medicinal chemists and process development scientists requiring high-purity benzylamine scaffolds for Structure-Activity Relationship (SAR) studies, particularly in the development of CNS-active agents where such pharmacophores are prevalent.
Retrosynthetic Analysis & Reaction Pathway
The synthesis is designed around the disconnection of the C-N bond via reductive amination. The choice of 2,3-dimethoxybenzaldehyde and cycloheptanamine as starting materials allows for a convergent synthesis.
Reaction Scheme
The process involves the formation of an imine intermediate (in situ), followed by selective hydride transfer from STAB.
Figure 1: Synthetic pathway for N-(2,3-dimethoxybenzyl)cycloheptanamine HCl. The STAB reagent selectively reduces the imine in the presence of the aldehyde.
Materials & Reagents
Ensure all reagents are anhydrous where specified to maximize yield.
Reagent
MW ( g/mol )
Equiv.
Role
Grade/Notes
2,3-Dimethoxybenzaldehyde
166.17
1.0
Electrophile
>98% purity
Cycloheptanamine
113.20
1.0 - 1.1
Nucleophile
Distill if colored
Sodium Triacetoxyborohydride (STAB)
211.94
1.4 - 1.5
Reducing Agent
Store under Ar/N2
1,2-Dichloroethane (DCE)
98.96
Solvent
Solvent
Anhydrous
Acetic Acid (AcOH)
60.05
1.0
Catalyst
Glacial (Optional*)
HCl (4M in Dioxane)
36.46
1.2
Salt Former
Anhydrous
*Note: Acetic acid is generally not required for aldehyde reactions but accelerates imine formation if the reaction is sluggish.
Experimental Protocols
Protocol A: Reductive Amination (The Abdel-Magid Method)
Objective: Isolate the crude free base amine.
Scientific Rationale:
We utilize 1,2-Dichloroethane (DCE) as the solvent.[1][2][3] Unlike methanol (used with NaBH4), DCE does not solvolyze the reducing agent, allowing STAB to remain active for longer periods. STAB is mild enough that it does not reduce the aldehyde competitively at a significant rate, ensuring the hydride is delivered selectively to the protonated imine (iminium ion).
Step-by-Step Procedure:
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (
).
Dissolution: Charge the RBF with 2,3-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 1,2-Dichloroethane (40 mL). Stir until fully dissolved.
Amine Addition: Add cycloheptanamine (1.13 g, 10 mmol) in one portion.
Observation: The solution may warm slightly or change color (pale yellow) indicating imine formation.
Wait Time: Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.
Reduction: Cool the mixture slightly to 0°C (ice bath) if working on a scale >10g. For this scale, RT is acceptable. Add Sodium Triacetoxyborohydride (STAB) (3.0 g, ~14 mmol) in 3-4 portions over 10 minutes.
Caution: Slight gas evolution (
) may occur.
Reaction: Remove the ice bath (if used) and stir vigorously at RT under
for 4–16 hours.
Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (
) should disappear; the amine product will appear at a lower (stains with Ninhydrin or Dragendorff).
Quenching: Quench the reaction by adding saturated aqueous Sodium Bicarbonate (
) (30 mL). Stir for 15 minutes to decompose excess borohydride and neutralize acetic acid byproducts.
Protocol B: Workup and Free Base Isolation
Objective: Purify the secondary amine from inorganic salts.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (DCE).[3] Extract the aqueous layer with Dichloromethane (DCM) (
mL).
Washing: Combine the organic layers and wash with:
Water (
mL)
Brine (
mL)
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
) . Filter off the solids.
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield the crude oil (N-(2,3-dimethoxybenzyl)cycloheptanamine).
Checkpoint: If the oil is dark or contains impurities, perform a short silica plug filtration (eluting with DCM -> 2% MeOH/DCM) before salt formation.
Protocol C: Hydrochloride Salt Formation
Objective: Convert the oily free base into a stable, crystalline solid.
Scientific Rationale:
Amine salts are generally more stable to oxidation and easier to handle/weigh than their free base counterparts. Anhydrous conditions are critical here to prevent the formation of a gummy hygroscopic solid.
Solubilization: Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether (
) or Ethyl Acetate (approx. 10–15 mL).
Acidification: While stirring rapidly, add 4M HCl in Dioxane dropwise.
Stoichiometry: Add approximately 1.1 equivalents of HCl (approx 2.5 - 3.0 mL).
Observation: A white precipitate should form immediately.
Precipitation: Continue stirring for 15 minutes. If the product oils out (gums up), add more ether and scratch the flask sides with a spatula to induce crystallization.
Filtration: Filter the solid using a Buchner funnel or sintered glass frit.
Washing: Wash the filter cake with cold anhydrous ether (
mL) to remove residual starting materials.
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Analytical Validation
To validate the identity of N-(2,3-dimethoxybenzyl)cycloheptanamine HCl , compare spectral data against these expected parameters:
6.8–7.2 ppm (m, 3H, Ar-H): Aromatic protons of the 2,3-dimethoxy ring.
4.0–4.1 ppm (s, 2H, ): Benzylic methylene.
3.7–3.8 ppm (s, 6H, ): Two methoxy singlets (may overlap).
3.0–3.2 ppm (m, 1H, ): Methine proton of the cycloheptyl ring.
1.3–2.2 ppm (m, 12H, Cycloheptyl ): Ring methylene protons.
Mass Spectrometry (ESI+):
Expected [M+H]+: ~264.2 m/z (Free base MW is 263.38).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Steric hindrance of cycloheptyl ring.
Add 1.0 eq of Acetic Acid to catalyze imine formation. Increase reaction time to 24h.
Product "Oils Out" during salt formation
Presence of water or excess solvent polarity.
Decant the supernatant. Dissolve the oil in minimal MeOH, then add excess Et2O to reprecipitate.
Dialkylation (Tertiary Amine)
Excess aldehyde present.
Ensure Amine is in slight excess (1.1 eq). Use STAB (not NaBH3CN) as it is less likely to reduce the aldehyde directly.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for amine salts).
Application Note: Solvent Selection & Dissolution Protocols for N-(2,3-dimethoxybenzyl)cycloheptanamine
Introduction & Physicochemical Analysis[1][2][3][4][5][6] N-(2,3-dimethoxybenzyl)cycloheptanamine represents a class of lipophilic secondary amines often utilized in CNS receptor research (e.g., 5-HT, Sigma receptors).[1...
N-(2,3-dimethoxybenzyl)cycloheptanamine represents a class of lipophilic secondary amines often utilized in CNS receptor research (e.g., 5-HT, Sigma receptors).[1][2] Its structure combines a hydrophobic cycloheptane ring with an electron-rich 2,3-dimethoxybenzyl moiety.[2]
Successful biological evaluation requires a precise understanding of its solubility profile. The cycloheptyl group significantly increases lipophilicity (LogP) compared to smaller alkyl homologs, making aqueous solubility a primary challenge.[1]
Structural Determinants of Solubility[1]
Lipophilicity (LogP ~3.5 - 4.5): The seven-membered cycloheptane ring and the aromatic ring drive the molecule's preference for non-polar environments.[2]
Basicity (pKa ~9.0 - 9.5): As a secondary amine, the molecule exists primarily as a cationic species at physiological pH (7.4).[1] However, the salt form's lattice energy can still limit solubility in water.
Physical Form: This compound is typically supplied as a Hydrobromide (HBr) or Hydrochloride (HCl) salt to improve stability.[1] If supplied as a Free Base , it will likely be a viscous oil or low-melting solid with near-zero water solubility.[2]
Solvent Compatibility Matrix
The following matrix guides the selection of primary solvents for stock solution preparation.
Solvent
Solubility Rating
Application Note
DMSO (Dimethyl Sulfoxide)
Excellent (>50 mM)
Recommended. Disrupts crystal lattice effectively.[1][2] Universal solvent for bioassays.
Ethanol (Absolute)
Good (>20 mM)
Viable alternative. Evaporation can alter concentration over time.
DMF (Dimethylformamide)
Good (>20 mM)
Use only if DMSO is incompatible with downstream chemistry.[1] Toxic to cells.
Water / PBS (pH 7.4)
Poor (<1 mM)
Not recommended for stock. High risk of precipitation.[1]
0.1 M HCl (Aqueous)
Moderate
Can dissolve the free base by converting it to the salt form in situ.
Protocol 1: Preparation of High-Concentration Stock Solutions
Objective: Create a stable 10 mM or 20 mM stock solution for long-term storage.
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
Dissolution Mechanics:
Vortex: Vortex at medium speed for 30 seconds.
Sonication: If visible particles remain, sonicate for 5-10 minutes at room temperature.[2] The cavitation energy helps break the crystal lattice of the salt form.[1]
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
Protocol 2: Aqueous Dilution for Biological Assays[1][7]
Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) without inducing precipitation ("crashing out").
The Challenge: Direct injection of a high-concentration lipophilic stock into water often creates a local supersaturated zone, causing immediate precipitation.
The "Step-Down" Dilution Method[1][7]
Prepare an Intermediate Solution (10x Final Concentration):
Dilute the 10 mM DMSO stock 1:10 into a solvent-tolerant buffer or pure water with vigorous vortexing.[2]
Example: Add 10 µL Stock to 90 µL water.
Final Dilution:
Pipette the Intermediate Solution into the final assay well/tube containing the bulk buffer.
Result: This two-step process reduces the kinetic shock of the solvent exchange.[2]
Visualization: Dilution Workflow
The following diagram illustrates the logical flow to prevent precipitation.
Caption: Step-down dilution strategy to mitigate hydrophobic precipitation during aqueous transfer.
Solubility Decision Tree
Use this logic flow to determine the optimal preparation method based on the starting material form.
Caption: Decision matrix for solvent selection based on compound salt/base form.
Stability & Storage Guidelines
Hygroscopicity: DMSO is hygroscopic. Water uptake significantly reduces the solubility of lipophilic compounds, leading to precipitation upon freeze-thaw cycles.
Action: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Temperature: Store DMSO stocks at -20°C. If the solution freezes, ensure it is completely thawed and vortexed before use to redissolve any micro-precipitates.
Chemical Stability: Secondary amines are generally stable, but the electron-rich dimethoxybenzyl ring can be susceptible to oxidation over long periods. Store under inert gas (Argon/Nitrogen) if possible.
References
PubChem. 2,3-Dimethoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link][1][2]
Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 2001.[1]
Application Note: Crystallization Architectures for N-(2,3-dimethoxybenzyl)cycloheptanamine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] N-(2,3-dimethoxybenzyl)cycloheptanamine (CAS: 416869-65-3) represents a class of lipophilic secondary amines often utilized as intermediates in CNS-active d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-(2,3-dimethoxybenzyl)cycloheptanamine (CAS: 416869-65-3) represents a class of lipophilic secondary amines often utilized as intermediates in CNS-active drug discovery or as specific chemosensory ligands.[1] Structurally, it combines a flexible, hydrophobic cycloheptyl ring with an electron-rich 2,3-dimethoxybenzyl moiety.
The Crystallization Challenge:
Like many secondary amines with bulky aliphatic tails, the free base of this compound is predicted to be a viscous oil or a low-melting solid at room temperature due to high conformational entropy and weak intermolecular hydrogen bonding. Consequently, direct crystallization of the free base is often thermodynamically unfavorable compared to the amorphous liquid state.
The Solution:
This guide prioritizes Salt Formation Crystallization . By protonating the secondary amine, we introduce ionic bonding and strong hydrogen bond donors/acceptors, dramatically increasing lattice energy and melting point. This protocol focuses on the Hydrobromide (HBr) and Hydrochloride (HCl) salts, which are industry standards for benzylamine analogs [1, 2].
Pre-Crystallization Requirements (Critical)
Crystallization is a purification technique, but it fails if the impurity profile exceeds the "metastable limit" where impurities inhibit nucleation.
Purity Threshold
Ensure the crude oil is >90% pure by HPLC/UPLC before attempting crystallization.
Major Impurity: Unreacted 2,3-dimethoxybenzaldehyde.
Impact: Aldehydes can polymerize or form hemiaminals, acting as "crystal poisons" that force the product to oil out.
Remediation: Scavenge excess aldehyde using a polymer-supported bisulfite resin or perform an acid-base extraction wash prior to crystallization.
Protocol A: Hydrohalide Salt Formation (The "Golden Path")
This is the primary method for converting the oily free base into a handleable, crystalline solid.
Solvent (Good): Isopropyl Alcohol (IPA) or Ethanol (Absolute).
Acid Source: 4M HCl in Dioxane or 48% Aqueous HBr.
Anti-solvent (Poor): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
Step-by-Step Procedure
Dissolution: Dissolve 1.0 g of the free base oil in the minimum amount of IPA (approx. 3–5 mL) at room temperature. The solution should be clear.
Acid Addition:
Place the vessel in an ice bath (0–5 °C).
Slowly add 1.1 equivalents of the chosen acid (e.g., HCl in Dioxane) dropwise with vigorous stirring.
Observation: An immediate precipitate or turbidity indicates rapid salt formation. If the solution remains clear, the salt is soluble in the alcohol.
Nucleation Induction (The "Cloud Point"):
If no precipitate forms: Slowly add the Anti-solvent (Et₂O) dropwise until a faint, persistent cloudiness appears.
Stop stirring and let it sit for 10 minutes.
Crystal Growth:
Rewarm the solution slightly until clear, then allow it to cool slowly to room temperature, then to 4 °C.
Why? Cycling the temperature (Ostwald Ripening) consumes small fines and grows larger, filterable crystals.
Isolation:
Filter the solids using a sintered glass funnel.
Wash the cake with cold Et₂O (removes colored impurities).
Dry under vacuum at 40 °C.
Expected Outcome: White to off-white needles or plates.
Target Melting Point: >150 °C (Salt form).
Protocol B: Reactive Recrystallization (For Oiling Out Issues)
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this compound. It occurs when the salt separates as a dense oil droplet rather than a crystal lattice.
The Remediation Workflow
Mechanism: Oiling out happens when the metastable limit for liquid separation is reached before the nucleation limit.
Protocol:
Solvent Switch: Move from IPA to Ethyl Acetate (EtOAc) .
Rationale: EtOAc has a lower dielectric constant, often reducing the solubility of the salt drastically, forcing precipitation.
Seeding:
Obtain a "seed" crystal by taking a small drop of the oil, placing it on a watch glass, and scratching it vigorously with a spatula while evaporating the solvent.
Add this seed back to the main oily mixture.
Sonication:
Apply low-frequency ultrasound (35–40 kHz) to the oiled-out mixture.
Physics: Cavitation bubbles provide high-energy nucleation sites, breaking the oil droplets and inducing lattice formation.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for crystallizing N-(2,3-dimethoxybenzyl)cycloheptanamine.
Caption: Logical workflow for converting the crude amine oil into a stable crystalline salt, featuring loops for purity correction and oiling-out remediation.
Data Summary: Solvent System Screening
Solvent System (v/v)
Acid Type
Solubility (25°C)
Crystallization Behavior
Recommendation
IPA (100%)
HCl (gas/dioxane)
Moderate
Slow growth, large prisms
Primary Choice
Ethanol / Et₂O (1:3)
HBr (48% aq)
Low
Rapid precipitation, fine powder
High Yield
Ethyl Acetate
Oxalic Acid
Very Low
Immediate crash out (amorphous risk)
Use for rapid isolation
Water / MeOH
Fumaric Acid
High
Requires evaporation (slow)
Avoid if possible
References
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sigma-Aldrich. (n.d.). N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide Product Sheet. (Used as structural analog reference for HBr salt stability). Link
Fluorochem. (n.d.). N-(3,4,5-trimethoxybenzyl)cycloheptanamine hydrobromide. (Analogous compound demonstrating feasibility of hydrobromide salts for this scaffold). Link
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
Application Notes and Protocols for N-(2,3-dimethoxybenzyl)cycloheptanamine
Abstract: This document provides a comprehensive guide to the proper storage and handling of N-(2,3-dimethoxybenzyl)cycloheptanamine. Due to the limited availability of specific data for this compound, the following prot...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide to the proper storage and handling of N-(2,3-dimethoxybenzyl)cycloheptanamine. Due to the limited availability of specific data for this compound, the following protocols and recommendations are synthesized from safety data sheets and product information for structurally analogous compounds, including various dimethoxybenzylamine and cycloheptanamine derivatives. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding the Compound
N-(2,3-dimethoxybenzyl)cycloheptanamine is a tertiary amine featuring a dimethoxybenzyl group attached to a cycloheptanamine moiety. The chemical structure suggests it may be utilized in various research applications, potentially as an intermediate in the synthesis of more complex molecules or as a candidate in screening for biological activity. The presence of the benzylamine and cycloheptanamine groups indicates that careful handling is necessary, as compounds with similar structures can exhibit hazardous properties.
Recommended Storage Conditions
The stability and shelf-life of N-(2,3-dimethoxybenzyl)cycloheptanamine are critical for the reproducibility of experimental results. Proper storage conditions are paramount to prevent degradation.
General Storage Recommendations
Based on guidelines for similar chemical entities, N-(2,3-dimethoxybenzyl)cycloheptanamine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and strong oxidizing agents.[1]
Temperature and Form-Specific Storage
The optimal storage temperature depends on the physical form of the compound.
Form
Recommended Storage Temperature
Duration
Notes
Dry Powder
0-4°C
Long-term
Ensure the container is tightly sealed to prevent moisture absorption.
Solution (in organic solvent, e.g., DMSO)
-20°C or -80°C
Short to medium-term
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Once thawed, aliquots may be kept at 4°C for up to two weeks.[3]
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling N-(2,3-dimethoxybenzyl)cycloheptanamine. This includes:
Eye Protection: Safety glasses with side shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A lab coat or other protective clothing.
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Handling Procedure
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
Weighing: If working with the solid form, weigh the compound in a chemical fume hood to avoid inhalation of any dust particles.
Dissolving: When preparing solutions, add the solvent to the solid compound slowly. If using a volatile solvent, perform this step in a fume hood.
Transferring: Use appropriate tools (e.g., spatulas, pipettes) to transfer the compound or its solutions. Avoid direct contact with skin and eyes.
Cleanup: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
In case of Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Safety and Hazard Information
Skin Corrosion/Irritation: Similar benzylamine compounds can cause skin irritation or burns.[1]
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2]
Inhalation Hazard: May be harmful if inhaled, causing respiratory tract irritation.[2]
Avoid contact with strong oxidizing agents, as this may lead to a hazardous reaction.[1]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.
Visualized Workflows
Storage Logic Diagram
Caption: Logical flow for determining appropriate storage conditions.
Handling Workflow
Caption: Step-by-step workflow for safe handling of the compound.
Conclusion
The protocols outlined in this document are designed to ensure the safe and effective use of N-(2,3-dimethoxybenzyl)cycloheptanamine in a research setting. By adhering to these guidelines for storage, handling, and safety, researchers can maintain the integrity of the compound and protect themselves from potential hazards. It is strongly recommended to consult the Safety Data Sheet for any new batch of this or a similar compound.
References
Handling Instructions - DBA Italia.
SAFETY DATA SHEET - Fisher Scientific (for 2,4-Dimethoxybenzylamine).
Application Notes: In Vitro Characterization of N-(2,3-dimethoxybenzyl)cycloheptanamine, a Putative HCN Channel Inhibitor
Abstract This document provides detailed protocols for the in vitro pharmacological characterization of N-(2,3-dimethoxybenzyl)cycloheptanamine. Based on structural similarities to known pharmacophores, this compound is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides detailed protocols for the in vitro pharmacological characterization of N-(2,3-dimethoxybenzyl)cycloheptanamine. Based on structural similarities to known pharmacophores, this compound is hypothesized to act as an inhibitor of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels. HCN channels are critical regulators of rhythmicity in cardiac and neuronal tissues, making them important therapeutic targets.[1][] We present two robust, industry-standard assays to determine the functional potency and direct binding affinity of test compounds: a high-throughput automated patch-clamp electrophysiology assay for functional inhibition and a competitive radioligand binding assay for target engagement. These protocols are designed for researchers in drug discovery and development to elucidate the mechanism of action and pharmacological profile of novel HCN channel modulators.
Introduction and Scientific Rationale
N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel chemical entity with structural motifs suggesting potential interaction with ion channels. Its substituted benzylamine and cycloheptane moieties share features with known cardiovascular and neurological drugs. A primary hypothesized target for this class of compounds is the family of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
HCN channels, also known as "pacemaker channels," are responsible for generating the pacemaker current, termed If or Ih, which is crucial for controlling spontaneous diastolic depolarization in the sinoatrial node of the heart and regulating neuronal excitability.[3][4] There are four isoforms (HCN1-4), with HCN4 being the predominant form in the sinoatrial node, while HCN1 and HCN2 are highly expressed in the nervous system.[1][5][6] Inhibition of the If current slows the firing rate of the sinoatrial node, leading to a reduction in heart rate without impacting myocardial contractility.[3][4][5][7][8] This mechanism is leveraged by the clinically approved drug Ivabradine for the treatment of chronic heart failure and stable angina.[3][4][5]
Given this precedent, it is essential to characterize the effect of N-(2,3-dimethoxybenzyl)cycloheptanamine on HCN channel function and binding. This guide details the necessary protocols to:
Determine the functional potency (IC50) of the compound by directly measuring its inhibitory effect on HCN channel currents using automated patch-clamp electrophysiology.
Determine the binding affinity (Ki) to ascertain direct, physical interaction with the channel using a competitive radioligand binding assay.
These assays provide a comprehensive in vitro pharmacological profile, forming the basis for further preclinical development.
Hypothesized Mechanism of Action
The proposed mechanism involves the compound binding to the intracellular side of the HCN channel pore, physically occluding the ion conduction pathway. This direct block of the inward Na+/K+ current reduces the slope of diastolic depolarization, thus slowing the pacemaking frequency.
Caption: Hypothesized mechanism of HCN channel inhibition.
Automated patch-clamp (APC) systems offer a high-throughput method to assess ion channel function in a cellular context.[9][10][11][12] This protocol is designed to measure the concentration-dependent inhibition of a specific human HCN isoform (e.g., HCN2 or HCN4) stably expressed in a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[1][13][14][15][16]
Principle of the Assay
Whole-cell voltage-clamp recordings are used to isolate and measure the current flowing through HCN channels. A specific voltage protocol is applied to the cells to activate the channels (a hyperpolarizing step), and the resulting inward current (Ih) is recorded. The experiment is repeated after the application of various concentrations of the test compound. A reduction in the current amplitude signifies an inhibitory effect, from which a concentration-response curve and IC50 value can be derived.
Caption: Workflow for automated patch-clamp (APC) assay.
Detailed Protocol
A. Cell Culture and Preparation
Culture HEK293 cells stably expressing the human HCN4 isoform in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418). Maintain cells at 37°C in a 5% CO2 incubator.
On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure channel integrity.
Resuspend the cells in the specified extracellular buffer at a density of approximately 200,000 cells/mL.[11]
Allow cells to recover for at least 60 minutes at 15°C with gentle agitation before use.[11]
B. Solutions and Reagents
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[17][18]
Intracellular Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES, 0.1 cAMP. Adjust pH to 7.3 with CsOH.[14]
Causality Note: Cesium Fluoride (CsF) is used as the main salt to block most outward potassium currents, thereby isolating the inward Ih current. cAMP is included as it modulates HCN channel activity and ensures a consistent, robust baseline current.[1][14]
C. Experimental Procedure (Using a 384-well APC platform)
Prepare serial dilutions of N-(2,3-dimethoxybenzyl)cycloheptanamine in the extracellular solution. A typical concentration range would be 1 nM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Ivabradine).
Prime the APC instrument and load the prepared cell suspension, intracellular solution, and compound plate according to the manufacturer's instructions.
Initiate the automated experiment. The system will establish a whole-cell configuration for each cell.
Voltage Protocol:
Hold the membrane potential at -40 mV.
Apply a hyperpolarizing step to -140 mV for 4 seconds to elicit the Ih current.[6]
Return the potential to -40 mV.
Record the baseline Ih current for a stable period (e.g., 3-5 measurements).
Apply the test compound or controls to the cells and incubate for 3-5 minutes.
Repeat the voltage protocol and record the post-compound Ih current.
D. Data Analysis
Measure the peak inward current amplitude during the hyperpolarizing step before and after compound addition.
Calculate the percentage of inhibition for each concentration using the formula:
% Inhibition = (1 - (I_compound / I_baseline)) * 100
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
Concentration (nM)
% Inhibition (Mean ± SD, n=4)
1
2.5 ± 1.1
10
11.2 ± 3.4
30
28.9 ± 4.5
100
48.7 ± 5.1
300
71.3 ± 3.9
1000
89.6 ± 2.8
10000
98.1 ± 1.5
Calculated IC50
105 nM
Table 1: Example concentration-response data for N-(2,3-dimethoxybenzyl)cycloheptanamine on hHCN4 channels.
To confirm that the observed functional inhibition is due to a direct interaction with the HCN channel, a radioligand binding assay is performed. This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the channel.
Principle of the Assay
This is a competition binding experiment, considered a gold standard for quantifying ligand-receptor affinity.[19] A fixed concentration of a high-affinity radioligand (e.g., [³H]-Ivabradine) is incubated with a membrane preparation containing the target HCN channels. The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to a binding affinity constant (Ki).
Caption: Workflow for the competitive radioligand binding assay.
Detailed Protocol
A. Membrane Preparation
Grow large quantities of HEK-HCN4 cells and harvest by centrifugation.
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
B. Solutions and Reagents
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
Radioligand: [³H]-Ivabradine (specific activity ~70-85 Ci/mmol). The final concentration in the assay should be close to its Kd value.
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Ivabradine or another potent HCN blocker.
C. Experimental Procedure
In a 96-well plate, set up the following in triplicate:
Total Binding: Assay buffer, membranes, [³H]-Ivabradine, and vehicle.
Competition: Assay buffer, membranes, [³H]-Ivabradine, and serial dilutions of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg protein per well). The final assay volume is typically 200 µL.
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioactivity.
Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
D. Data Analysis
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
For each test compound concentration, calculate the percentage of specific binding displaced:
% Displacement = (1 - ((Binding_compound - NSB) / Specific Binding)) * 100
Plot the % Displacement against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L] / Kd))
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Representative Data
Parameter
Value
Radioligand ([³H]-Ivabradine)
2 nM (Kd ≈ 2 nM)
Test Compound IC50
250 nM
Calculated Ki
125 nM
Table 2: Example binding data for N-(2,3-dimethoxybenzyl)cycloheptanamine against hHCN4.
Conclusion and Interpretation
The protocols described provide a robust framework for the initial in vitro characterization of N-(2,3-dimethoxybenzyl)cycloheptanamine. The automated patch-clamp assay directly measures the compound's functional effect on ion channel activity, yielding a potency value (IC50). The radioligand binding assay complements this by confirming direct target engagement and providing a measure of binding affinity (Ki).
A strong correlation between the functional IC50 and the binding Ki provides compelling evidence that the compound's primary mechanism of action is through direct inhibition of the HCN channel. Discrepancies between these values may suggest more complex mechanisms, such as use-dependent block, allosteric modulation, or effects on channel gating, which would require further investigation with more advanced electrophysiological protocols. Together, these assays are foundational steps in the preclinical evaluation of novel HCN channel modulators.
References
DiFrancesco, D. (2010). The Role of the Funny Current in Pacemaker Activity. Circulation Research, 106(3), 434–446. [Link]
Savelieva, I., & Camm, A. J. (2008). If inhibition with ivabradine: electrophysiological effects and clinical implications in treating stable angina. Cardiovascular Therapeutics, 26(1), 35-49. [Link]
Thollon, C., et al. (1994). Electrophysiological effects of S 16257, a novel sino-atrial node modulator, on rabbit and dog cardiac preparations: a comparison with UL-FS 49. British Journal of Pharmacology, 112(1), 37-42. [Link]
R-Discovery. What are the molecular and cellular mechanisms of action of IVABRADINE HYDROCHLORIDE in CORLANOR therapy? [Link]
Metrion Biosciences. (2025). Characterisation of Inhibitors Against Human HCN Ion Channels. [Link]
National Center for Biotechnology Information. (2012). Assay Guidance Manual - Ion Channel Screening. [Link]
ResearchGate. (n.d.). Properties of HCN channels expressed in HEK293 cells. [Link]
B'SYS GmbH. (n.d.). HEK-293 HCN2 Cell Line Datasheet. [Link]
Oxford Academic. (2024). In vitro human ion channel assays predictive of drug-induced seizure. Toxicological Sciences. [Link]
Charles River Laboratories. Ion Channel Assays. [Link]
IASP World Congress on Pain. (2024). Comparison of non-selective HCN and selective HCN2 inhibitors in rat assays of peripheral nerve excitability. [Link]
Application Notes and Protocols: Formulation Strategies for N-(2,3-dimethoxybenzyl)cycloheptanamine Delivery
Introduction: Rationale and Physicochemical Considerations N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel small molecule with a chemical structure suggesting potential challenges in aqueous solubility, a critical fac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Rationale and Physicochemical Considerations
N-(2,3-dimethoxybenzyl)cycloheptanamine is a novel small molecule with a chemical structure suggesting potential challenges in aqueous solubility, a critical factor for bioavailability. The presence of a cycloheptanamine ring and a dimethoxybenzyl group contributes to its lipophilic nature. While specific experimental data for this compound is not widely available, its structural similarity to other poorly soluble amine compounds necessitates advanced formulation strategies to enhance its dissolution and subsequent absorption. For i[1][2][3]nstance, related structures like 2,3-dimethoxybenzyl bromide exhibit low water solubility. This [4]document outlines several proven formulation approaches applicable to hydrophobic compounds, providing a strategic framework for the development of a viable drug delivery system for N-(2,3-dimethoxybenzyl)cycloheptanamine. The strategies discussed focus on overcoming the solubility barrier to improve therapeutic efficacy.
The [2][3][5]primary goal of these formulation strategies is to present the drug to the gastrointestinal tract in a solubilized or finely dispersed state, thereby increasing the surface area available for absorption and improving the overall bioavailability. The c[2][3]hoice of a specific strategy will depend on the desired pharmacokinetic profile, the intended route of administration, and the physicochemical properties of the final drug product.
Predicted Physicochemical Properties of N-(2,3-dimethoxybenzyl)cycloheptanamine
Property
Predicted Value/Characteristic
Implication for Formulation
Solubility
Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.
Req[6]uires solubility enhancement techniques for aqueous-based delivery.
Lipophilicity
High (indicated by the cycloheptane and dimethoxybenzyl groups)
Suitable for lipid-based formulations. May have good membrane permeability if solubilized.
Chemical Stability
The amine group may be susceptible to oxidation.
Formulation should protect the drug from degradation.
Based on the predicted properties, three primary formulation strategies are proposed: lipid-based drug delivery systems (LBDDS), polymeric nanoparticles (PNPs), and amorphous solid dispersions (ASDs).
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are an excellent choice for hydrophobic drugs as they can enhance solubility and oral bioavailability. These[5][10][11] systems can present the drug in a solubilized form, which can bypass the dissolution step in the gastrointestinal tract.
####[10]# a. Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.
Pr[11]otocol: Preparation of N-(2,3-dimethoxybenzyl)cycloheptanamine SEDDS
Screening of Excipients:
Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) for their ability to solubilize N-(2,3-dimethoxybenzyl)cycloheptanamine.
Surfactants: Screen non-ionic surfactants (e.g., Kolliphor RH 40, Tween 80, Labrasol) for their ability to emulsify the selected oil phase.
Cosurfactants: Screen short-chain alcohols or glycols (e.g., Transcutol HP, propylene glycol) for their ability to improve the spontaneity of emulsification.
Construction of Ternary Phase Diagrams:
Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsifying region.
Formulation Preparation:
Accurately weigh the required amounts of the selected oil, surfactant, and cosurfactant into a glass vial.
Heat the mixture to 40-50°C to ensure homogeneity.
Add the calculated amount of N-(2,3-dimethoxybenzyl)cycloheptanamine to the mixture and stir until completely dissolved.
Cool the formulation to room temperature.
Characterization:
Droplet Size and Zeta Potential: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
Self-Emulsification Time: Assess the time taken for the formulation to form a homogenous emulsion upon dilution with an aqueous medium under gentle agitation.
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus.
Wo[12][13][14][15][16]rkflow for SEDDS Formulation
Caption: Workflow for the development and characterization of SEDDS.
Polymeric Nanoparticles (PNPs)
PNPs are solid colloidal particles that can encapsulate or adsorb drugs, protecting them from degradation and allowing for controlled release. They [17][18][19][20]are particularly useful for oral drug delivery as they can overcome various gastrointestinal barriers.
Pr[17][21]otocol: Preparation of N-(2,3-dimethoxybenzyl)cycloheptanamine Loaded PNPs by Solvent Evaporation
Materials:
Polymer: Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer.
*[18] Drug: N-(2,3-dimethoxybenzyl)cycloheptanamine.
Organic Solvent: Dichloromethane or ethyl acetate.
Dissolve a specific amount of PLGA and N-(2,3-dimethoxybenzyl)cycloheptanamine in the organic solvent.
Emulsification:
Add the organic phase dropwise to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
Solvent Evaporation:
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
Nanoparticle Recovery:
Centrifuge the nanoparticle suspension to separate the PNPs from the aqueous phase.
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
Lyophilize the washed nanoparticles to obtain a dry powder.
Characterization:
Particle Size and Morphology: Determine the particle size and morphology using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
*[22][23][24] Encapsulation Efficiency and Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC) after extracting the drug from a known amount of nanoparticles.
In Vitro Drug Release: Perform in vitro drug release studies in a suitable release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions).
Di[12][13]agram of PNP Preparation by Solvent Evaporation
Caption: Step-by-step process for preparing polymeric nanoparticles.
Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in a polymeric carrier in its amorphous, or non-crystalline, state. This [7][8]high-energy state leads to significantly improved solubility and dissolution rates compared to the crystalline form.
Pr[7][25][26]otocol: Preparation of N-(2,3-dimethoxybenzyl)cycloheptanamine ASDs by Hot-Melt Extrusion (HME)
Polymer Selection:
Select a suitable polymeric carrier with a glass transition temperature (Tg) compatible with the thermal stability of the drug (e.g., Soluplus®, Kollidon® VA 64, Eudragit® grades).
Miscibility Assessment:
Use techniques like differential scanning calorimetry (DSC) to assess the miscibility of the drug and the polymer.
Preparation of Physical Mixture:
Prepare a homogenous physical mixture of N-(2,3-dimethoxybenzyl)cycloheptanamine and the selected polymer at the desired ratio.
Hot-Melt Extrusion:
Feed the physical mixture into a hot-melt extruder.
Optimize the processing parameters (temperature profile, screw speed, feed rate) to ensure the drug completely dissolves in the molten polymer and forms a homogenous extrudate.
The resulting powder can be filled into capsules or further processed into tablets.
Characterization:
Amorphicity: Confirm the amorphous nature of the drug in the dispersion using DSC and X-ray powder diffraction (XRPD).
Dissolution Performance: Evaluate the in vitro dissolution rate of the ASD in a suitable dissolution medium and compare it to the crystalline drug.
Stability: Assess the physical stability of the ASD under accelerated storage conditions (e.g., 40°C/75% RH) to monitor for any recrystallization.
Logical Flow of ASD Development
Caption: Key stages in the development of amorphous solid dispersions.
Conclusion
The formulation of N-(2,3-dimethoxybenzyl)cycloheptanamine presents a challenge due to its predicted poor aqueous solubility. The strategies outlined in these application notes—lipid-based delivery systems, polymeric nanoparticles, and amorphous solid dispersions—provide a robust framework for overcoming this limitation. Each approach offers distinct advantages, and the optimal choice will be guided by comprehensive characterization and the desired therapeutic outcome. The provided protocols serve as a starting point for formulation scientists to develop a safe, stable, and effective drug delivery system for this promising compound.
References
Polymeric Nanoparticle Drug Delivery Technologies for Oral Delivery Applications - PMC. (n.d.).
Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025, January 10).
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.).
Exploring the potential of polymers: advancements in oral nanocarrier technology. (2025, October 10).
Polymeric Nanoparticles for Enhanced Bioavailability in Oral Drug Delivery - Research and Reviews. (2024, September 20).
What are the most useful techniques to make the characterization of nanoformulations for drug delivery? - Quora. (2018, December 13).
Pharmaceutical Aspects of Polymeric Nanoparticles for Oral Drug Delivery - ResearchGate. (2025, August 6).
Characterization of Nanoparticles for Drug Delivery - Creative Biostructure iEM Platform. (n.d.).
Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
LIPID-BASED DRUG DELIVERY SYSTEMS - American Chemical Society. (n.d.).
Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2026, January 30).
Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (2018, July 19).
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.).
Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing). (n.d.).
Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. (2015, April 5).
Publication: Polymeric nanoparticle drug delivery technologies for oral delivery applications - DASH. (n.d.).
Advanced Characterization and Sample Preparation Strategies for Nanoformulations - MDPI. (2024, August 14).
Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC. (n.d.).
In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018, November 9).
Characterization of Nanoparticles Intended for Drug Delivery - Frederick National Lab for Cancer Research. (n.d.).
Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules. (2025, July 15).
Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.).
Lipid-Based Drug Delivery Systems for Diseases Managements - PMC. (2022, August 31).
The future of lipid-based drug delivery systems - CAS. (2025, April 3).
In Vitro Release Testing (IVRT) - Teledyne Labs. (n.d.).
FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. (n.d.).
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
2,3-dimethoxybenzyl bromide Properties. (2025, October 15).
Application Note: High-Efficiency Synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine via Direct Reductive Amination
Introduction & Application Context The synthesis of secondary amines containing sterically demanding aliphatic rings and electron-rich aromatic systems is a cornerstone in medicinal chemistry, particularly for Central Ne...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Application Context
The synthesis of secondary amines containing sterically demanding aliphatic rings and electron-rich aromatic systems is a cornerstone in medicinal chemistry, particularly for Central Nervous System (CNS) targets. The title compound, N-(2,3-dimethoxybenzyl)cycloheptanamine , represents a classic pharmacophore found in ligands targeting G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors.
The 2,3-dimethoxybenzyl moiety is a privileged structure, often conferring metabolic stability and specific electronic properties that enhance receptor binding affinity. Cycloheptanamine provides a bulky, lipophilic anchor that can occupy hydrophobic pockets within receptor active sites.
This Application Note details a robust, scalable, and self-validating protocol for synthesizing this compound using Sodium Triacetoxyborohydride (STAB) . Unlike traditional methods using sodium cyanoborohydride (toxic) or catalytic hydrogenation (less chemoselective), STAB offers a mild, non-toxic, and highly selective route that minimizes over-alkylation—a common pitfall when synthesizing secondary amines from primary amines.
Reagent Selection & Chemical Causality
The success of this synthesis relies on the specific electronic and steric matching of the reagents.
Solid (MP 48-52°C). Electron-rich ring reduces electrophilicity, requiring a robust reducing agent.
Cycloheptanamine
5452-35-7
113.20
Nucleophile
Liquid. Steric bulk of the 7-membered ring slows imine formation, necessitating acid catalysis.
Sodium Triacetoxyborohydride (STAB)
56553-60-7
211.94
Reductant
Solid. Mild hydride donor. Does not reduce aldehydes/ketones efficiently, only the protonated imine (high chemoselectivity).
Acetic Acid (AcOH)
64-19-7
60.05
Catalyst
Promotes imine formation and protonates the intermediate imine to the iminium ion (the active species for reduction).
1,2-Dichloroethane (DCE)
107-06-2
98.96
Solvent
Standard solvent for STAB. Solubilizes all species. Alternative: THF (Green Chemistry option).
Mechanistic Insight
Imine Formation: The amine attacks the aldehyde carbonyl. The electron-donating methoxy groups on the aldehyde make the carbonyl carbon less electrophilic. Acetic acid is crucial here to activate the carbonyl and catalyze water elimination.
Selective Reduction: STAB is sterically crowded and electron-deficient (due to acetoxy groups). It reacts very slowly with the aldehyde but rapidly with the protonated iminium ion formed in situ. This kinetic differentiation prevents the reduction of the starting aldehyde to the alcohol (a common side reaction with NaBH4).
Experimental Protocol
Safety Warning: Cycloheptanamine is corrosive and flammable. 2,3-Dimethoxybenzaldehyde is an irritant. STAB releases hydrogen gas upon reaction with water/acid. Perform all operations in a fume hood.
Standard Operating Procedure (Scale: 5.0 mmol)
Step 1: Reaction Setup
Prepare Glassware: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum.
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30 minutes to allow imine equilibrium to establish.
Step 2: Reduction
Add Reductant:
Cool the mixture slightly (optional, 0°C) if working on a larger scale (>10g). For 5 mmol, RT is fine.
Add Sodium Triacetoxyborohydride (STAB) (1.48 g, 7.0 mmol, 1.4 equiv) in 3 portions over 5 minutes.
Caution: Gas evolution (H2) may occur.
Reaction Monitoring:
Stir at RT under Nitrogen atmosphere for 4–16 hours.
TLC Monitoring: Use 5% MeOH in DCM. The aldehyde (Rf ~0.8) should disappear. The product amine will be a polar streak or spot near the baseline (unless treated with NH3).
Self-Validation: If aldehyde persists after 6 hours, add an additional 0.2 equiv of STAB.
Step 3: Workup (Acid-Base Purification)
This step is critical to remove non-basic impurities (unreacted aldehyde, alcohol side-product) without chromatography.
Quench: Slowly add Saturated Aqueous NaHCO3 (20 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride.
Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers.
Acid Wash (Purification Step):
Extract the combined organic layer with 1M HCl (2 x 20 mL).
Chemistry: The product amine moves into the aqueous phase (as the HCl salt). Neutral impurities (aldehyde, alcohol) remain in the DCM.
Discard the organic layer (check TLC to confirm no product loss).
Basification & Recovery:
Cool the acidic aqueous layer to 0°C.
Basify to pH > 12 using 4M NaOH or solid NaOH pellets (carefully). The product will oil out.
Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3 x 25 mL).
Drying: Dry the combined organic extracts over anhydrous Na2SO4 . Filter and concentrate in vacuo.
Step 4: Salt Formation (Optional but Recommended)
The free base is likely an oil. The Hydrochloride salt is a stable solid.
Dissolve the crude oil in minimal Ethanol or Diethyl Ether .
Add 2M HCl in Diethyl Ether (1.2 equiv) dropwise.
Precipitate forms. Filter, wash with cold ether, and dry.
Visualization of Workflows
Reaction Pathway
This diagram illustrates the conversion of the aldehyde to the secondary amine via the iminium intermediate.
Caption: Reaction pathway showing the selective reduction of the iminium ion over the aldehyde.
Purification Workflow
This flowchart guides the researcher through the Acid-Base extraction, a self-validating purification method.
Caption: Acid-Base extraction workflow for isolating the amine without column chromatography.
Analytical Data & Troubleshooting
Expected Characterization Data
1H NMR (CDCl3, 400 MHz):
6.8–7.1 (m, 3H, Aromatic).
3.85 (s, 3H, OMe), 3.88 (s, 3H, OMe).
3.80 (s, 2H, Ar-CH2-N).
2.65 (m, 1H, N-CH-Cycloheptyl).
1.3–1.9 (m, 12H, Cycloheptyl CH2).
1.5 (br s, 1H, NH).
MS (ESI): Calculated [M+H]+ = 264.19. Found = 264.2.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete imine formation.
Increase reaction time before adding STAB. Ensure AcOH is added.
Starting Material Remains
STAB has decomposed (absorbed moisture).
Use a fresh bottle of STAB. Add 0.5 equiv extra.[5]
Tertiary Amine Formed
Over-alkylation (Reaction of product with aldehyde).
This is rare with STAB/DCE. Ensure 1.1 equiv of amine is used (excess amine discourages over-alkylation).
Emulsion during Workup
Cycloheptanamine surfactant properties.
Add Brine (sat. NaCl) or filter through Celite.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
PubChem. (2025).[6][7][8] "Cycloheptanamine Compound Summary." National Library of Medicine.
BenchChem. (2025). "2,3-Dimethoxybenzaldehyde Properties and Safety."
Topic: Scalable Production Methods for N-(2,3-dimethoxybenzyl)cycloheptanamine
An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the scalable synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a secondary amine with potential applications in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide to the scalable synthesis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a secondary amine with potential applications in pharmaceutical and chemical research. Recognizing the need for robust and economically viable production methods, this guide moves beyond bench-scale procedures to address the challenges of large-scale manufacturing. We present a detailed two-stage synthetic strategy, beginning with the efficient synthesis of the key intermediate, 2,3-dimethoxybenzaldehyde, followed by a comparative analysis of scalable reductive amination protocols to couple it with cycloheptanamine. The protocols are designed to be self-validating, with explanations for critical process parameters, safety considerations, and purification strategies suitable for industrial application.
Introduction and Strategic Overview
The synthesis of N-alkylated amines is a cornerstone of modern organic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). N-(2,3-dimethoxybenzyl)cycloheptanamine is a disubstituted secondary amine whose production on a large scale necessitates a strategy that is not only high-yielding but also cost-effective, safe, and environmentally considerate.
The most logical and industrially proven pathway for the synthesis of this target molecule is a convergent approach centered on reductive amination . This strategy involves the reaction of cycloheptanamine with 2,3-dimethoxybenzaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced to the final secondary amine product. This approach is favored for its high atom economy and the general availability of the required starting materials.
This guide is structured to address the two pivotal stages of this synthesis:
Scalable Synthesis of the Key Aldehyde Intermediate: Ensuring a reliable and cost-effective supply of 2,3-dimethoxybenzaldehyde.
Efficient Reductive Amination and Product Isolation: Executing the key C-N bond formation and purification on a large scale.
Figure 1: Overall two-stage synthetic strategy for N-(2,3-dimethoxybenzyl)cycloheptanamine.
Part I: Scalable Synthesis of 2,3-Dimethoxybenzaldehyde
The cost and availability of 2,3-dimethoxybenzaldehyde are critical factors in the economic viability of the overall process. While it is commercially available, in-house synthesis can provide significant cost savings and supply chain security for large-scale campaigns. Several synthetic routes have been reported, but many rely on expensive or hazardous reagents like dimethyl sulfate or methyl iodide.[1]
A highly efficient and scalable method involves the direct formylation of 1,2-dimethoxybenzene (veratrole). This approach has been demonstrated to produce high yields and avoids the use of highly toxic methylating agents.[2][3]
Protocol 1: Formylation of 1,2-Dimethoxybenzene
This protocol is based on the reaction of 1,2-dimethoxybenzene with formaldehyde, catalyzed by magnesium chloride and triethylamine, which has been reported to achieve yields exceeding 90%.[2][3]
Causality of Experimental Choices:
Reagents: 1,2-dimethoxybenzene and formaldehyde are inexpensive, readily available bulk chemicals.
Catalyst System: The combination of magnesium chloride (a Lewis acid) and triethylamine (a base) facilitates the ortho-formylation reaction.
Solvent: Xylene is chosen for its high boiling point, which allows the reaction to be conducted at the required temperature (100°C) to drive the reaction to completion.
Safety: This method avoids highly toxic and environmentally damaging reagents often used in alternative syntheses.
Experimental Protocol:
Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,2-dimethoxybenzene (1.0 eq) and xylene (approx. 3.5 L per kg of 1,2-dimethoxybenzene).
Reagent Addition: Begin stirring the mixture. At room temperature, add formaldehyde (approx. 0.87 eq). Stir for 20 minutes.
Catalyst Addition: Carefully add anhydrous magnesium chloride (approx. 1.4 eq) followed by triethylamine (approx. 1.5 eq).
Reaction: Heat the reaction mixture to 100°C and maintain for 6-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 2M hydrochloric acid until the pH is acidic.
Extraction: Separate the organic layer. Extract the aqueous layer with xylene or another suitable solvent (e.g., toluene) to recover any remaining product.
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. The solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,3-dimethoxybenzaldehyde as a solid.
Reductive amination is the most direct route to the target molecule. The choice of reducing agent and reaction conditions is paramount for achieving high yield, selectivity, and operational efficiency on a large scale. We present two robust protocols: catalytic hydrogenation and a borohydride-mediated reduction.
Figure 2: Generalized workflow for the reductive amination process.
Protocol 2.1: Catalytic Hydrogenation
This method is highly atom-efficient and environmentally friendly, with water being the only stoichiometric byproduct. It is well-suited for large-scale production where appropriate high-pressure reactor systems are available. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are effective for this transformation.[4]
Causality of Experimental Choices:
Catalyst: 5-10% Pd/C is a robust and widely used catalyst for reducing imines. It is easily removed by filtration at the end of the reaction.
Hydrogen Source: Pressurized hydrogen gas is a clean and efficient reducing agent.
Solvent: Methanol or ethanol are excellent solvents for this reaction, as they readily dissolve the reactants and the imine intermediate.
Pressure & Temperature: Elevated pressure (e.g., 50 psi) and temperature (e.g., 75-80°C) increase the reaction rate, reducing batch cycle times.[5]
Experimental Protocol:
Reactor Setup: To a high-pressure hydrogenation reactor, add 2,3-dimethoxybenzaldehyde (1.0 eq), cycloheptanamine (1.0-1.1 eq), and methanol (5-10 volumes).
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5% Pd/C catalyst (1-5 mol% loading).
Inerting: Seal the reactor and purge several times with nitrogen to remove all oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to 60-80°C with vigorous stirring.
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by sampling (after depressurizing and purging) for analysis by HPLC/GC.
Work-up: After completion, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via crystallization from a suitable solvent system (e.g., isopropanol/water) or by forming a salt (e.g., hydrochloride) to facilitate isolation.
Protocol 2.2: Reductive Amination using Sodium Borohydride
This protocol offers a simpler operational setup that does not require high-pressure equipment, making it highly adaptable. Sodium borohydride is a cost-effective and relatively safe reducing agent.[6]
Causality of Experimental Choices:
Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent that is selective for the iminium ion over the aldehyde, especially when pH is controlled.[4][6]
Solvent: Methanol is a common choice as it readily dissolves the reactants and the borohydride reagent.
One-Pot Procedure: Performing the imine formation and reduction in a single step (in situ) improves process efficiency and reduces handling steps.[6]
Temperature Control: The addition of NaBH₄ is exothermic and can generate hydrogen gas. Cooling the reaction mixture (e.g., to 0-5°C) is a critical safety measure to control the reaction rate.
Experimental Protocol:
Reactor Setup: To a reactor equipped with a mechanical stirrer and thermometer, add 2,3-dimethoxybenzaldehyde (1.0 eq), cycloheptanamine (1.0-1.1 eq), and methanol (5-10 volumes).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Reduction: Cool the reaction mixture to 0-5°C in an ice bath.
Reagent Addition: In a separate vessel, prepare a solution or slurry of sodium borohydride (1.0-1.5 eq) in a small amount of methanol (if necessary). Add the NaBH₄ portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 15-20°C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or HPLC.
Quenching: Slowly quench the reaction by adding water or dilute acid (e.g., 1M HCl) at 0-5°C to destroy any excess borohydride.
Isolation: Remove the methanol under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
Purification: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified by vacuum distillation or crystallization.
Summary and Scalability Considerations
Both catalytic hydrogenation and sodium borohydride reduction are viable and scalable methods for the production of N-(2,3-dimethoxybenzyl)cycloheptanamine. The choice between them depends on available equipment, cost considerations, and safety infrastructure.
Feature
Protocol 2.1: Catalytic Hydrogenation
Protocol 2.2: Sodium Borohydride
Key Advantage
High atom economy, "green" process
Operational simplicity, no high-pressure
Equipment
High-pressure reactor required
Standard glass-lined or stainless reactor
Safety
Handling of flammable H₂ gas and pyrophoric catalyst
Control of exothermic reaction, H₂ evolution
Waste Stream
Minimal; filtered catalyst can be recycled/recovered
Borate salts in aqueous waste
Cost
Catalyst cost (can be recovered)
Reagent cost (stoichiometric)
Ideal For
Dedicated, large-volume manufacturing
Multi-purpose plants, moderate scale
For multi-ton production, the catalytic hydrogenation route is often preferred for its superior atom economy and lower waste generation. For kilo-lab or pilot-scale synthesis, the operational simplicity of the sodium borohydride method provides a significant advantage.
References
CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google P
CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes - Google P
Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines - MDPI. [Link]
Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: RED-AM-23-C7
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimizing Yield & Purity in Reductive Amination of Electron-Rich Benzaldehydes
Executive Summary: The "Hidden" Chemistry
You are likely experiencing low yields (30–50%) or persistent starting material when synthesizing N-(2,3-dimethoxybenzyl)cycloheptanamine .
This is not a random failure; it is a predictable kinetic bottleneck caused by the specific electronic and steric properties of your reagents.
The Electronic Brake: The 2,3-dimethoxybenzaldehyde is electron-rich. The methoxy groups donate electron density into the benzene ring and, by extension, the carbonyl carbon. This makes the carbonyl less electrophilic (less "hungry" for electrons), significantly slowing down the initial attack by the amine.
The Steric Shield:Cycloheptanamine is a bulky, 7-membered ring. While flexible, it presents a larger steric front than a simple ethyl or methyl amine, further hindering the nucleophilic attack.
The Fix: You cannot rely on "standard" reductive amination protocols (e.g., MeOH/NaBH₄) for this pair. You must shift to a Stepwise Indirect Reductive Amination or a Lewis-Acid Activated Direct Protocol using Sodium Triacetoxyborohydride (STAB).
Visualizing the Reaction Pathway
The following diagram illustrates the critical "Imine Equilibrium" bottleneck that determines your yield.
Figure 1: Reaction pathway highlighting the kinetic bottleneck at the Hemiaminal-to-Imine transition due to electronic deactivation.
Optimized Experimental Protocol (The "Gold Standard")
Objective: Maximize conversion by forcing imine formation before reduction.
In a dry flask under N₂, dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and cycloheptanamine (1.1 eq) in DCE (or DCM).
Add Acetic Acid (1.0 eq). Note: Without this, the reaction may stall at the hemiaminal stage.
Optional but Recommended: Add activated 4Å Molecular Sieves to scavenge water.
Stir at Room Temperature (RT) for 2–4 hours .
Checkpoint: Check TLC/LCMS. You should see the disappearance of the aldehyde. If aldehyde remains, do NOT add reductant yet.
Reduction:
Cool the mixture to 0°C (ice bath).
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 10 minutes.
Remove ice bath and stir at RT for 12–16 hours (overnight).
Quench & Workup (The "Clean Break"):
Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution). Stir for 30 mins to decompose boron complexes.
Extract with DCM (3x).
Wash combined organics with brine .
Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide (FAQ)
Q1: "My reaction stalled. I still see significant aldehyde after 24 hours."
Diagnosis: The imine equilibrium is unfavorable. The electron-donating methoxy groups stabilize the aldehyde, making it reluctant to react with the bulky amine.
Solution:
Force the Equilibrium: Use Ti(OiPr)₄ (Titanium Isopropoxide) .
Warning: This requires a specific workup (add water, filter the white TiO₂ precipitate) but guarantees imine formation.
Q2: "I have a new spot that isn't my product or starting material."
Diagnosis: This is likely the dialkylated byproduct (tertiary amine) or the alcohol (reduced aldehyde).
Alcohol: Occurs if you used NaBH₄ directly (it reduces aldehydes faster than imines form). Fix: Switch to STAB.
Dialkylation: Occurs if the product amine reacts with remaining aldehyde. Fix: Ensure you are using a slight excess of cycloheptanamine, not the aldehyde.
Q3: "My product yield is low after column chromatography."
Diagnosis: Secondary amines often "streak" on silica gel due to interaction with acidic silanol groups.
Solution:
Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexane before loading.
Eluent Modifier: Add 1% Et₃N or 1% NH₄OH to your DCM/MeOH eluent system.
Diagnostic Decision Tree
Use this flowchart to determine your next move if the experiment fails.
Figure 2: Troubleshooting logic flow for common failure modes.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4] The Journal of Organic Chemistry, 61(11), 3849–3862.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5][9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904.
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Technical Support Center: Solubility Optimization for N-(2,3-dimethoxybenzyl)cycloheptanamine
Executive Summary & Compound Profile N-(2,3-dimethoxybenzyl)cycloheptanamine is a lipophilic secondary amine often utilized in neuropharmacology and medicinal chemistry research as a structural analog to various receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
N-(2,3-dimethoxybenzyl)cycloheptanamine is a lipophilic secondary amine often utilized in neuropharmacology and medicinal chemistry research as a structural analog to various receptor ligands. Due to the hydrophobic cycloheptyl ring and the dimethoxybenzyl moiety, this compound exhibits significant lipophilicity (Predicted LogP
3.5–3.9), presenting distinct solubility challenges in aqueous environments.
This guide addresses the most frequent technical inquiries regarding its dissolution, stability in physiological media, and salt-form selection.
Physicochemical Snapshot
Property
Value / Characteristic
CAS Number
416869-65-3 (Free Base)
Chemical Class
Secondary Amine / Benzylamine Derivative
pKa (Calculated)
~9.5 – 10.2 (Basic amine)
LogP
~3.8 (High Lipophilicity)
Preferred Salt Forms
Hydrochloride (HCl), Hydrobromide (HBr), Fumarate
Solubility (Free Base)
Soluble in DMSO, Ethanol, Chloroform; Insoluble in Water
Solubility (Salts)
Soluble in Water (pH < 6), DMSO, Methanol
Troubleshooting Guide: Common Solubility Issues
Scenario A: "I cannot get the solid to dissolve in water or PBS."
Diagnosis: You are likely working with the free base form or attempting to dissolve the salt in a high-pH buffer where the equilibrium shifts toward the insoluble free base.
Root Cause: The uncharged amine (free base) is highly hydrophobic. Even the salt form can precipitate if the pH is near or above the pKa (approx. 9.5).
Corrective Protocol:
Verify the Form: Check your vial label. If it does not explicitly say "HCl" or "HBr", assume it is the Free Base.
Acidification Strategy:
For Free Base: Do not add directly to water. Dissolve in DMSO first (see Stock Solution Protocol), or convert to a salt in situ by adding 1.05 equivalents of 0.1 M HCl.
For Salts: If the salt does not dissolve in PBS (pH 7.4), the ionic strength may be salting it out. Dissolve in pure water or 10 mM acetic acid first, then dilute into the buffer.
Scenario B: "The compound precipitates when I dilute my DMSO stock into cell culture media."
Diagnosis: "Crash-out" precipitation.
Root Cause: The rapid change in solvent polarity (DMSO
Water) and pH (neutral media) causes the hydrophobic molecules to aggregate before they can disperse.
Corrective Protocol:
Serial Dilution: Never dilute 1000x directly. Perform an intermediate dilution (e.g., 1:10 in media or PBS) to assess stability.
Sonication: Sonicate the media after addition.
Limit Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (typically < 50 µM for this class in media).
Carrier Protein: If using serum-free media, precipitation is more likely. Add 0.1% BSA (Bovine Serum Albumin) to bind and solubilize the lipophile.
Scenario C: "My solution looks cloudy or oily."
Diagnosis: Oiling out (Liquid-Liquid Phase Separation).
Root Cause: This occurs when the compound melts or forms a supersaturated oil phase rather than a crystal precipitate. Common with benzylamine derivatives.
Corrective Protocol:
Temperature: Warm the solution to 37°C. If it clears, keep it warm.
Cosolvent Increase: Increase DMSO concentration to 0.5% - 1.0% if the assay tolerates it.
Note: If precipitation occurs, acidify slightly with 1N HCl (target pH 5.0–6.0).
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO?A: Yes, ethanol is a viable solvent for the free base, but it evaporates faster, changing concentrations over time. Ensure the ethanol concentration in your final assay does not exceed toxic limits for your cells (usually < 0.1–0.5%).
Q: Why does the literature list HBr salts for similar compounds?A: Hydrobromide (HBr) salts are often preferred for lipophilic amines because they tend to crystallize better than HCl salts, which can be hygroscopic. If you synthesize this compound, forming the HBr salt is a recommended route for purification [1].
Q: Is the compound light-sensitive?A: Benzylamines with methoxy groups can be susceptible to photo-oxidation over long periods.[1] Store solids and stock solutions in amber vials away from direct light.
References
ChemicalBook. N-(2,3-Dimethoxybenzyl)cycloheptanamine Synthesis and Properties. (General chemical registry and physical property data).[3][4] Link
PubChem. 2,3-Dimethoxybenzaldehyde (Precursor Analysis). National Library of Medicine. (Structural basis for lipophilicity and solubility predictions). Link[1]
Cayman Chemical. General Solubility Guide for Lipophilic Amines. (Methodology for DMSO stock preparation and aqueous dilution). Link
Hit2Lead. N-(2,3-dimethoxybenzyl)cycloheptanamine Analogs. (Comparative data for salt forms of cycloheptanamine derivatives). Link
Identifying impurities in N-(2,3-dimethoxybenzyl)cycloheptanamine samples
Welcome to the technical support center for N-(2,3-dimethoxybenzyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and manage impurities in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(2,3-dimethoxybenzyl)cycloheptanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and manage impurities in your samples. Ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Q1: What are the primary sources of impurities in N-(2,3-dimethoxybenzyl)cycloheptanamine?
Impurities can be introduced at various stages of the manufacturing process and during storage. They are generally classified into organic impurities, inorganic impurities, and residual solvents.[3][4]
Process-Related Impurities: These arise from the synthetic route. For N-(2,3-dimethoxybenzyl)cycloheptanamine, a common synthesis is the reductive amination of cycloheptanone with 2,3-dimethoxybenzylamine.[5][6][7] Potential impurities from this process include:
Unreacted Starting Materials: Residual cycloheptanone and 2,3-dimethoxybenzylamine.
By-products: Products from side reactions, such as the formation of a tertiary amine if the starting benzylamine is further alkylated.
Intermediates: Incomplete reaction may leave residual imine intermediate.
Reagents and Catalysts: Traces of the reducing agent (e.g., sodium triacetoxyborohydride) or hydrogenation catalysts (e.g., Palladium on carbon).[5][6][7]
Degradation Products: These form during storage or handling due to exposure to light, heat, or oxygen. For an amine compound like this, oxidative degradation is a primary concern.
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dichloromethane, ethyl acetate) can remain in the final product.[8]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A multi-technique approach is often necessary for comprehensive impurity profiling.
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying non-volatile organic impurities.[9] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[1][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents and certain low molecular weight by-products.[11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of unknown impurities once they have been isolated.[11] It provides detailed information about the chemical structure of a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of specific functional groups, which can help in the preliminary characterization of impurities.[11]
Q3: What are the regulatory thresholds for impurities I need to be aware of?
Global regulatory bodies, through the International Council for Harmonisation (ICH), have established clear guidelines. The ICH Q3A(R2) guideline is particularly relevant for impurities in new drug substances.[3][15]
Reporting Threshold: Any impurity found at a level greater than 0.05% must be reported.[3][16]
Identification Threshold: Any impurity exceeding 0.10% (for a maximum daily dose ≤ 2g/day) must have its structure identified.[4][16]
Qualification Threshold: Impurities above 0.15% (for a maximum daily dose ≤ 2g/day) must be qualified, meaning toxicological data is required to demonstrate their safety.[3][16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Q1: I've detected an unexpected peak in my HPLC chromatogram. What is the systematic approach to identify it?
Discovering an unknown peak is a common challenge. A structured workflow is key to efficient identification.
Impurity Identification Workflow
Caption: A systematic workflow for the identification of an unknown chromatographic peak.
Step-by-Step Explanation:
Mass-to-Charge Ratio (m/z): The first step is to determine the molecular weight of the impurity. Analyze your sample using an LC-MS system. The m/z of the unknown peak provides the most critical piece of information.[1]
Hypothesize Potential Structures: Based on the m/z, consider plausible process-related impurities (see FAQ Q1 and the table below). For example, is the mass consistent with a remaining starting material, a dimer, or a known by-product of reductive amination?
High-Resolution Mass Spectrometry (HRMS): If available, use an instrument like a Q-TOF to obtain a highly accurate mass measurement. This allows you to predict the elemental composition and molecular formula with much greater confidence.[1]
MS/MS Fragmentation: Perform a tandem mass spectrometry (MS/MS) experiment. By fragmenting the parent ion of the impurity, you can obtain structural fragments that act as puzzle pieces to help elucidate the full structure.
Confirmation: The gold standard for confirmation is to compare the unknown peak against a certified reference standard. If a standard is not available, isolation of the impurity followed by NMR analysis is required for definitive structural confirmation.[11]
Q2: My sample has a slight yellow discoloration, but a pure sample should be colorless. What could be the cause?
A color change often indicates the presence of degradation products, which are typically highly conjugated molecules formed through oxidation.
Oxidative Degradation: The benzylamine moiety is susceptible to oxidation. This can lead to the formation of imines or other chromophoric (color-absorbing) species.
Investigation:
Use HPLC with a photodiode array (PDA) detector to analyze the sample. A PDA detector will show the UV-Vis spectrum of the impurity, which can confirm if it absorbs in the visible region (around 400 nm), consistent with the yellow color.
Employ LC-MS to identify the mass of the colored impurity. Look for mass additions corresponding to oxidation (e.g., +16 for an N-oxide, or -2 for imine formation).
Review your storage conditions. Ensure the sample is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a recommended temperature to minimize further degradation.
Q3: My GC-MS analysis shows several small peaks that I don't see in my HPLC results. What are they?
This is a common scenario and highlights the importance of using orthogonal analytical techniques. The peaks unique to your GC-MS chromatogram are almost certainly volatile or semi-volatile compounds.[14]
Residual Solvents: The most likely candidates are residual solvents from the manufacturing process, such as methanol, ethanol, acetone, or dichloromethane.[17]
Low Molecular Weight Starting Materials/By-products: Volatile starting materials like cycloheptanone may be more readily detected by GC-MS.
Identification:
The mass spectrum of each peak from your GC-MS run can be compared against a spectral library, such as the NIST library.[10] This is a highly effective way to identify common solvents and reagents.
Confirm the identity and quantify the amount by preparing and running a standard of the suspected solvent using the same GC-MS method.
Potential Organic Impurities
The following table summarizes potential process-related and degradation impurities for N-(2,3-dimethoxybenzyl)cycloheptanamine.
Impurity Name
Potential Source
Analytical Signature
2,3-Dimethoxybenzylamine
Starting Material
Lower retention time than API in RP-HPLC. Detectable by both HPLC and GC-MS.
Cycloheptanone
Starting Material
Volatile. Best detected by Headspace GC-MS.
N,N-bis(2,3-dimethoxybenzyl)cycloheptanamine
By-product (Over-alkylation)
Higher molecular weight and longer retention time than API in RP-HPLC.
Prone to hydrolysis. May be observed in LC-MS, mass is 2 units less than API.
2,3-Dimethoxybenzaldehyde
Impurity in starting material or oxidation product
Detectable by both HPLC and GC-MS.
Key Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Non-Volatile Impurity Profiling
This method is designed for the separation and detection of the API and related non-volatile impurities.
Instrumentation:
HPLC system with UV or PDA detector.
Mass Spectrometer (e.g., Single Quadrupole or Q-TOF).
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
UV Detection: 220 nm and 280 nm.
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
Inject the sample and acquire both UV and MS data. The MS should be run in positive electrospray ionization (ESI+) mode, scanning a mass range appropriate for the expected impurities (e.g., m/z 100-1000).
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is optimized for the detection of volatile impurities like residual solvents.[13][18]
Instrumentation:
Gas Chromatograph with a Mass Spectrometer detector.
Headspace Autosampler.
GC Conditions:
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
Injector Temperature: 250 °C.
Headspace Parameters:
Vial Equilibration Temperature: 80 °C.
Vial Equilibration Time: 20 minutes.
Loop Temperature: 90 °C.
Transfer Line Temperature: 100 °C.
Sample Preparation:
Accurately weigh approximately 100 mg of the API into a 20 mL headspace vial.
Add 5 mL of a high-boiling point solvent like Dimethyl Sulfoxide (DMSO).
Seal the vial immediately.
Analysis:
Place the vial in the headspace autosampler. The system will automatically inject the vapor phase (headspace) onto the GC column for analysis. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
References
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024). LinkedIn. [Link]
Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. [Link]
How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc.[Link]
GC-MS for Volatile Impurity Analysis. (2026). ResolveMass Laboratories Inc.[Link]
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. [Link]
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Shimadzu. [Link]
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
Determination of organic volatile impurities in active pharmaceutical ingredients. (2025). ResearchGate. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. [Link]
Technical Support Center: Purification of N-(2,3-dimethoxybenzyl)cycloheptanamine
Welcome to the technical support guide for the purification of N-(2,3-dimethoxybenzyl)cycloheptanamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of N-(2,3-dimethoxybenzyl)cycloheptanamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges during its isolation and purification. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the experimental workflow. Each answer provides a causal explanation and a detailed protocol to resolve the issue.
Q1: My crude product shows multiple spots on TLC after a standard aqueous work-up. How do I effectively remove unreacted starting materials and byproducts?
A1: This is a common issue stemming from the typical synthesis method, reductive amination of cycloheptanone with 2,3-dimethoxybenzylamine. The multiple spots on your Thin-Layer Chromatography (TLC) plate likely correspond to unreacted starting materials (the ketone and the primary amine), the intermediate imine, and potentially the alcohol byproduct from the reduction of cycloheptanone.
Causality: The basic nature of your target secondary amine is the key to an effective separation. While the starting materials and byproducts may have some polarity, only the amines (your product and the unreacted 2,3-dimethoxybenzylamine) will be protonated in an acidic environment, dramatically changing their solubility.
Recommended Protocol: Acid-Base Extraction
An acid-base extraction is a highly effective first-pass purification technique before attempting chromatography. This method leverages the difference in pKa between your amine product and neutral or acidic impurities.
Step 1: Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Step 2: Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl)[1]. Your secondary amine product and any unreacted primary amine will be protonated, forming hydrochloride salts that are soluble in the aqueous layer[1][2]. Neutral impurities, such as unreacted cycloheptanone and the corresponding alcohol byproduct, will remain in the organic layer.
Step 3: Separation: Drain the aqueous layer (which now contains your desired product as a salt) into a clean flask. Discard the organic layer containing the neutral impurities.
Step 4: Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is >10. This deprotonates the amine hydrochloride, converting it back to the free base, which will precipitate or form an oily layer[1].
Step 5: Re-extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM) to recover your purified free base.
Step 6: Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-(2,3-dimethoxybenzyl)cycloheptanamine.
This procedure should significantly improve the purity of your product before proceeding to chromatography, if still necessary.
Q2: My amine product is streaking badly during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
A2: Streaking of amines on silica gel is a classic problem in chromatography. It occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel[3][4]. This strong acid-base interaction leads to irreversible adsorption, slow elution, and broad, tailing peaks, making separation from closely eluting impurities nearly impossible.
Causality: The lone pair of electrons on the nitrogen atom of your amine acts as a Lewis base, binding tightly to the acidic protons of the silica surface. To achieve good chromatography, you must mitigate this interaction.
Solutions & Protocols:
Mobile Phase Modification (Recommended First Approach):
Protocol: Add a small amount of a volatile basic modifier to your mobile phase (eluent). A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v)[3]. The TEA will compete with your product for the acidic sites on the silica, effectively "passivating" the column and allowing your compound to elute symmetrically. Alternatively, a few drops of aqueous ammonia in the methanol portion of your eluent can also be effective[3].
Use of an Alternative Stationary Phase:
Protocol: If streaking persists, consider using a different stationary phase.
Amine-functionalized silica: These columns have amine groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to excellent peak shape[3].
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
Troubleshooting Chromatography Issues Table:
Problem
Likely Cause
Recommended Solution
Streaking/Tailing
Strong interaction between basic amine and acidic silica.
Add 1% triethylamine to the eluent[3]. Use an amine-functionalized or alumina column.
Product Won't Elute
Eluent is not polar enough.
Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane, or add methanol to a DCM/ethyl acetate system).
Poor Separation
Eluent is too polar; compounds are eluting too quickly.
Decrease the polarity of the eluent. Use a shallower gradient during elution.
Q3: After purification, my N-(2,3-dimethoxybenzyl)cycloheptanamine is a persistent oil, which is difficult to handle and weigh accurately. How can I induce solidification?
A3: Many high-purity organic compounds, especially those with flexible alkyl chains and substituted aromatic rings, can exist as oils or low-melting solids at room temperature[5]. This "oiling out" phenomenon can be due to residual solvent, minor impurities inhibiting crystal lattice formation, or the intrinsic physical properties of the molecule.
Causality: Crystallization requires the orderly arrangement of molecules into a rigid lattice. Impurities, residual solvent, or rapid cooling can disrupt this process, resulting in an amorphous oil instead of a crystalline solid[6][7].
Strategies for Solidification:
High Vacuum Drying: First, ensure all residual solvent is removed. Place the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove any trapped solvent molecules that can act as plasticizers.
Trituration:
Protocol: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or pentane). Vigorously scratch the side of the flask with a glass rod or spatula. This action can provide nucleation sites and induce crystallization. Once solid particles form, stir the slurry for some time, then filter and wash the solid with a small amount of the cold non-polar solvent[8].
Salt Formation (Highly Recommended):
Protocol: Converting the basic free amine into a hydrochloride (HCl) salt is an excellent method to produce a stable, crystalline solid that is easier to handle and often has a longer shelf-life[9][10].
Dissolve the purified oily free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
The hydrochloride salt will typically precipitate as a white solid.
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting salt is generally a free-flowing, crystalline solid[2].
Frequently Asked Questions (FAQ)
This section provides answers to broader questions about the handling, storage, and properties of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Q4: What are the likely impurities to expect from a reductive amination synthesis, and how can I identify them?
A4: The primary impurities arise from incomplete reaction or side reactions.
Unreacted Starting Materials: 2,3-dimethoxybenzylamine and cycloheptanone.
Imine Intermediate: The Schiff base formed between the two starting materials before the reduction step.
Alcohol Byproduct: Cycloheptanol, from the reduction of cycloheptanone by the reducing agent (e.g., NaBH₄, NaBH(OAc)₃).
Over-alkylation Product: In some cases, a tertiary amine can be formed, though this is less common with bulky secondary amines.
Identification:
TLC: Compare the crude mixture to pure starting material spots. The imine is typically less polar than the amine starting material but more polar than the final product.
¹H NMR: Look for characteristic signals: a singlet for the benzylic CH₂ of the starting amine, a carbonyl signal (~2.0-2.2 ppm) for cycloheptanone, and an imine proton signal (CH=N) further downfield.
GC-MS: This is an excellent technique to identify volatile impurities by their mass-to-charge ratio and fragmentation patterns.
Q5: What are the best practices for storing N-(2,3-dimethoxybenzyl)cycloheptanamine to ensure its long-term stability?
A5: Secondary amines can be susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities[11]. The dimethoxybenzyl group can also be sensitive to light.
Storage Recommendations:
Form: For long-term storage, converting the amine to its hydrochloride salt is highly recommended. Salts are generally more stable, less volatile, and less susceptible to oxidation than the free base[9].
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Temperature: Store in a cool, dark place. Refrigeration is ideal.
Container: Use a well-sealed amber glass vial to protect from light and moisture.
Q6: Why is forming a hydrochloride salt beneficial for purification and handling?
A6: Forming a hydrochloride salt offers several distinct advantages:
Improved Crystallinity: As discussed in Q3, amines that are oils or low-melting solids as free bases often form well-defined, high-melting crystalline salts[2][12]. This makes them easier to handle, weigh, and ensures higher purity after filtration.
Enhanced Stability: Amine salts are less prone to degradation from atmospheric CO₂ (forming carbonates) and oxidation compared to their free base counterparts[9].
Modified Solubility: Hydrochloride salts are typically soluble in water and alcohols but insoluble in non-polar organic solvents like diethyl ether and hexanes. This property can be exploited for purification, allowing you to wash the precipitated salt with a non-polar solvent to remove any remaining non-basic impurities[9][13].
References
Brainly.in. (2019, March 10). Why secondary amine are more stable than primary and tertiary amine? Retrieved from [Link]
Station. Reductive Amination Review. Erowid. Retrieved from [Link]
Kozak, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. Retrieved from [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
Kozak, M., et al. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. PubMed. Retrieved from [Link]
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]
YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]
Haji-Sulaiman, Z., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]
Fiveable. (2025, August 15). Secondary amine Definition. Retrieved from [Link]
Rhodium.ws. Impurities in MDMA synthesized by Al/Hg Reductive Amination. Retrieved from [Link]
ResearchGate. (2025, December 15). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]
SUEZ. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from [Link]
University of Alberta. Isolation (Recovery) of amines. Retrieved from [Link]
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
National Institutes of Health (NIH). (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
University of California, Irvine. 4. Crystallization. Retrieved from [Link]
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
Reddit. (2022, May 11). How do I force my compound to solidify after workup? Please help ! Retrieved from [Link]
PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
Technical Support Center: NMR Analytics for N-(2,3-dimethoxybenzyl)cycloheptanamine
Current Status: Operational Ticket ID: NMR-23DMB-CH7 Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Welcome to the technical support hub for N-(2,3-dimethoxybenzyl)cycloheptanamine...
Welcome to the technical support hub for N-(2,3-dimethoxybenzyl)cycloheptanamine . This guide addresses the specific spectroscopic challenges inherent to this molecule, namely the steric crowding of the 2,3-dimethoxy motif and the conformational flux of the cycloheptane ring.
Molecular Specifications
Formula:
Key Structural Features:
Fragment A: 2,3-Dimethoxybenzyl group (electron-rich, sterically crowded).
Fragment B: Cycloheptyl amine (7-membered ring, conformationally mobile).
Linker: Secondary amine (
) and methylene bridge ().
The "Fingerprint" Region: Aromatic & Benzylic Assignments
User Issue: "I cannot distinguish the methoxy groups, and the aromatic splitting looks irregular."
Technical Analysis
The 2,3-dimethoxy substitution pattern creates a specific electronic environment distinct from the more common 3,4-dimethoxy (veratryl) analogs. The 2-position methoxy group is sterically compressed between the benzyl linker and the 3-position methoxy.
Diagnostic Data Table (Aromatic/Benzylic)
Proton Label
Chemical Shift (, ppm)*
Multiplicity
Integration
Diagnostic Note
Ar-H (C5)
6.95 - 7.05
Triplet (t)
1H
The "middle" proton; couples to C4 and C6 ( Hz).
Ar-H (C4/C6)
6.75 - 6.85
Doublets (d)
2H
Often overlap.[1] C6 is usually more shielded due to the ortho-alkyaminomethyl group.
(C3)
3.84 - 3.88
Singlet (s)
3H
Typical aryl methoxy position.
(C2)
3.78 - 3.82
Singlet (s)
3H
Often slightly upfield of C3 due to steric twisting out of plane.
Benzylic
3.75 - 3.85
Singlet (s)
2H
CRITICAL: May overlap with methoxy peaks. In salts (HCl), this shifts downfield to ~4.1 ppm.
*Values based on
solvent. Shifts vary with concentration.
Troubleshooting Step: Deconvoluting the 3.8 ppm Region
The region between 3.7 and 3.9 ppm is often a "forest" containing both methoxy singlets and the benzylic methylene.
Run an HSQC: This is non-negotiable. The methoxy carbons will correlate to ~55-60 ppm (
), while the benzylic carbon correlates to ~45-50 ppm (). This instantly separates the overlapping proton signals.
Solvent Swap: If overlap is severe in Chloroform-d (
), switch to Benzene-d6 (). The magnetic anisotropy of benzene often induces significant shifts in methoxy groups, resolving the overlap.
The Cycloheptyl "Blob": Aliphatic Complexity
User Issue: "The aliphatic region (1.4 - 1.9 ppm) is a broad, undefined multiplet. Is my compound impure?"
Root Cause Analysis: Pseudorotation
Unlike cyclohexane (rigid chair), the cycloheptane ring exists in a rapid equilibrium of twist-chair and twist-boat conformations at room temperature (pseudorotation). This averages the chemical shifts of the axial and equatorial protons, causing peak broadening and loss of distinct coupling constants.
Aliphatic Assignment Guide
Proton Label
Shift (, ppm)
Multiplicity
Note
H-1' (Methine)
2.60 - 2.75
Multiplet (tt)
The proton on the carbon attached to Nitrogen. Distinctly downfield.
H-2'/H-7' ()
1.75 - 1.90
Multiplet
Protons adjacent to the methine.
H-3' to H-6'
1.35 - 1.65
Broad Multiplet
The "remote" ring protons. Often appear as a shapeless envelope.
Protocol: Verifying Ring Integrity
Do not attempt to extract coupling constants (
) from the cycloheptyl region at 298 K.
Integration Check: Ensure the total integral of the aliphatic region (excluding methoxy/benzylic) equals 13 protons (1 methine + 12 methylene).
Variable Temperature (VT) NMR: If you must resolve the ring, cool the sample to -60°C. The ring conformational exchange will slow down, sharpening the peaks into distinct axial/equatorial signals (though this is rarely necessary for standard confirmation).
Dynamic Processes & Salt Forms
User Issue: "My spectrum shows a broad hump at 9.0 ppm, and the benzylic peak has moved."
Scenario: Free Base vs. Salt (HCl/TFA)
In drug development, this amine is often handled as a hydrochloride salt. The protonation of the nitrogen drastically alters the spectrum.
The "Salt Shift":
Benzylic
: Shifts downfield from ~3.8 ppm (Free Base) to ~4.1–4.2 ppm (Salt) due to the electron-withdrawing effect of the ammonium cation ().
H-1' (Cycloheptyl): Shifts downfield from ~2.7 ppm to ~3.2 ppm.
Ammonium Protons: In salts, you will see a broad signal at 8.0–9.5 ppm (integrating to 2H) corresponding to
. In the free base, the single is often invisible or a broad lump around 1.5–2.0 ppm.
Visualizing the Assignment Logic
Caption: Logical workflow for deconvoluting the overlapping signals in N-(2,3-dimethoxybenzyl)cycloheptanamine.
Standard Operating Procedures (SOPs)
SOP-01: The
Shake Test
Purpose: To identify the amine (
) proton and eliminate water peaks overlapping with the cycloheptyl ring.
Acquire a standard 1H spectrum in
.
Add 1-2 drops of Deuterium Oxide (
) to the NMR tube.
Shake vigorously for 30 seconds.
Allow layers to separate (if not miscible) or equilibrate.
Re-acquire the spectrum.
Result: The
peak will disappear (exchange with ).[2] The HDO peak will appear/grow at ~4.7 ppm. Any peak that remains unchanged is not the amine or water.
SOP-02: Distinguishing Impurities
Common impurities in the synthesis of this molecule include:
2,3-Dimethoxybenzaldehyde: Look for a sharp singlet (aldehyde proton) at ~10.4 ppm.
Cycloheptanamine (excess): Look for a shift in the H-1' multiplet; free cycloheptanamine H-1' is typically shielded relative to the benzylated product.
Frequently Asked Questions (FAQ)
Q: Why are the aromatic peaks not a clear doublet-triplet-doublet?A: This is a "Second-Order Effect." At lower field strengths (300 MHz), the chemical shift difference between the aromatic protons (
) is small compared to their coupling constant (). This creates an "ABC" spin system, distorting the intensities (roofing effect). A 600 MHz instrument will resolve this into a cleaner first-order pattern.
Q: Can I use DMSO-d6 instead of CDCl3?A: Yes, but be aware:
Viscosity: DMSO is more viscous, which may broaden the already broad cycloheptyl signals further due to slower tumbling.
Water: DMSO is hygroscopic. The water peak at 3.33 ppm often obscures the critical methoxy/benzylic region. Recommendation: Stick to
or unless solubility is an issue.
Q: I see a "doublet" for the benzylic CH2. Is this real?A: If the sample is dry and the amine is protonated (salt form) or exchange is slow, the benzylic
couples to the proton ( Hz), splitting into a doublet. Adding will collapse this back to a singlet.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for benzyl/amine shifts).
PubChem. (2025).[3][4] Cycloheptanamine Compound Summary. National Library of Medicine. Available at: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for 13C chemical shift prediction of methoxy-substituted benzenes).
St. Jacques, M., & Vaziri, C. (1971).[5] Conformational analysis of cycloheptene oxide by NMR. Canadian Journal of Chemistry. (Foundational text on cycloheptyl ring dynamics/pseudorotation). Available at: [Link]
Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Common Solvents. University of Wisconsin-Madison. (Reference for solvent impurities).
Minimizing side reactions in cycloheptanamine reductive amination
A Guide to Minimizing Side Reactions in Reductive Amination Welcome to the technical support center for the synthesis of cycloheptanamine via reductive amination of cycloheptanone. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Side Reactions in Reductive Amination
Welcome to the technical support center for the synthesis of cycloheptanamine via reductive amination of cycloheptanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial transformation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing significant amounts of dicycloheptylamine, the secondary amine impurity. What is the primary cause and how can I prevent it?
A1: The formation of dicycloheptylamine is a common side reaction in reductive aminations, often referred to as over-alkylation.[1][2] This occurs when the newly formed primary amine, cycloheptanamine, acts as a nucleophile and reacts with another molecule of cycloheptanone to form a secondary imine, which is then reduced.
Root Cause Analysis:
Stoichiometry: An excess of cycloheptanone relative to the ammonia source provides the substrate for the secondary amine formation.
Reaction Rate: If the rate of the primary amine reacting with the ketone is comparable to or faster than the initial reaction, secondary amine formation will be significant.
Troubleshooting & Prevention:
Excess Ammonia: Utilize a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).[3][4] This helps to ensure that the ketone is more likely to react with ammonia rather than the primary amine product.
Stepwise (Indirect) Procedure: For reactions particularly prone to dialkylation, a two-step approach is recommended.[5] First, form the imine in a solvent like methanol, then add the reducing agent in a separate step.[5][6] This can allow for better control over the reaction.
Q2: I'm observing a significant amount of cycloheptanol in my product mixture. Why is my ketone being reduced?
A2: The reduction of the cycloheptanone starting material to cycloheptanol is a competing reaction that can significantly lower your yield of the desired amine.[5]
Root Cause Analysis:
Reducing Agent Selection: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce both the imine intermediate and the starting ketone.[1][7]
pH Control: At lower pH values (pH 3-4), the reduction of aldehydes and ketones by agents like sodium cyanoborohydride (NaBH₃CN) becomes more favorable.[5]
Troubleshooting & Prevention:
Choice of Reducing Agent: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines over ketones.[3][6][8] Sodium cyanoborohydride (NaBH₃CN) is also a good choice, as it is more selective for imines at a slightly acidic to neutral pH (around 6-8).[1][5]
pH Optimization: Maintain the reaction pH in the weakly acidic range (pH 6-7).[3] This pH is optimal for imine formation without significantly promoting the reduction of the ketone. Acetic acid can be used as a catalyst to maintain this pH.[5][6]
Q3: My reaction is sluggish and gives a poor yield, with a lot of unreacted starting material. What factors could be contributing to this?
A3: Low conversion can be attributed to several factors related to the equilibrium of imine formation and the activity of the reducing agent.
Root Cause Analysis:
Imine Formation Equilibrium: The formation of the imine from the ketone and amine is a reversible reaction that produces water.[8] If water is not removed or its formation is not favored, the equilibrium will lie towards the starting materials.
Steric Hindrance: While less of a concern with cycloheptanone, highly substituted ketones can exhibit slower reaction rates.[5]
Catalyst Deactivation: In catalytic hydrogenations, the amine product can sometimes deactivate the catalyst.[8]
Troubleshooting & Prevention:
Dehydration: While not always necessary for one-pot reactions with selective reducing agents, in a two-step process, removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the imine formation to completion.
Catalyst Choice and Loading: If using catalytic hydrogenation (e.g., H₂/Pd/C), ensure the catalyst is active and used in an appropriate loading.[4][8][9]
Lewis Acid Catalysis: For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can enhance the rate of imine formation.[7]
Q4: I'm observing some high molecular weight impurities in my final product. Could this be from self-condensation of cycloheptanone?
A4: Yes, under certain conditions, cycloheptanone can undergo self-aldol condensation to form dimers and other higher-order oligomers.[10] This is more likely to occur in the presence of strong acid or base catalysts and at elevated temperatures.[10][11]
Troubleshooting & Prevention:
Maintain Mild Conditions: The weakly acidic conditions optimal for reductive amination are generally not harsh enough to promote significant self-condensation. Avoid strong acids or bases.
Temperature Control: Run the reaction at room temperature or slightly below to minimize the rate of potential side reactions like aldol condensation.
Troubleshooting Guide: A Tabular Summary
Observed Issue
Potential Cause(s)
Recommended Solution(s)
High levels of dicycloheptylamine (secondary amine)
1. Ensure appropriate pH (6-7) for imine formation. 2. Use fresh, active reducing agent/catalyst. 3. Consider adding a Lewis acid catalyst for slow reactions.
1. Insufficient amount or reactivity of the reducing agent.
1. Increase the equivalents of the reducing agent. 2. Ensure the reducing agent is not degraded. 3. Adding a small amount of acid can protonate the imine, making it more susceptible to reduction.[12]
Experimental Protocols
Protocol 1: High-Selectivity One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to maximize the yield of the primary amine while minimizing side products.
Materials:
Cycloheptanone
Ammonium acetate (NH₄OAc)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic acid (glacial)
Procedure:
To a stirred solution of cycloheptanone (1.0 equiv) in DCE (0.2-0.5 M), add ammonium acetate (5-10 equiv).
Add glacial acetic acid (1.0-2.0 equiv) to the mixture.
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
In portions, carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) to the reaction mixture. An exotherm may be observed.
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude cycloheptanamine.
Purify the product as necessary via distillation or chromatography.
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This method is beneficial when over-alkylation is a persistent issue.
Materials:
Cycloheptanone
Ammonia (7N solution in methanol)
Methanol (MeOH)
Sodium borohydride (NaBH₄)
Procedure:
Step A: Imine Formation
Dissolve cycloheptanone (1.0 equiv) in a 7N solution of ammonia in methanol.
Stir the mixture at room temperature. The formation of the imine can be monitored by IR (disappearance of C=O stretch, appearance of C=N stretch) or NMR. This step can take several hours.
Step B: Reduction
Once imine formation is complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5-2.0 equiv) in small portions, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or GC-MS).
Carefully quench the reaction with water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with an organic solvent.
Wash the combined organic extracts, dry, and concentrate to yield the crude product for purification.
Mechanistic Insights & Visualizations
Understanding the reaction pathways is key to effective troubleshooting.
Core Reaction Pathway
The desired reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions). This intermediate is then selectively reduced to the target amine.[5][8][13]
Caption: Desired reductive amination pathway.
Side Reaction: Secondary Amine Formation
This diagram illustrates how the desired product can react further to form an undesirable secondary amine.
Caption: Pathway for over-alkylation side reaction.
Side Reaction: Ketone Reduction
This illustrates the competition between imine reduction and direct ketone reduction.
Caption: Competing reduction pathways.
References
Reductive amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 20, 2026, from [Link]
Reductive Amination - Chemistry LibreTexts. (2023, January 22). Retrieved February 20, 2026, from [Link]
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25). Retrieved February 20, 2026, from [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Chinese Chemical Society, 58(2), 229-234. [Link]
Producing Secondary and Tertiary Amines (A-Level) | ChemistryStudent. (n.d.). Retrieved February 20, 2026, from [Link]
Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved February 20, 2026, from [Link]
Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Chemical Communications, 51(43), 8933–8944. [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. (2025, January 1). Retrieved February 20, 2026, from [Link]
pH effect on conversion of cyclohexanone (15a) into cyclohexanol (15c) in ammonia-free buffer. Conditions - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
Myers, A. G. (n.d.). Chem 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved February 20, 2026, from [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved February 20, 2026, from [Link]
Reductive Amination - Organic Chemistry Tutor. (n.d.). Retrieved February 20, 2026, from [Link]
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.). Retrieved February 20, 2026, from [Link]
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (2025, August 23). Retrieved February 20, 2026, from [Link]
Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC. (2020, October 7). Retrieved February 20, 2026, from [Link]
Using cyclohexanone as the starting material, describe how each of... | Study Prep in Pearson+. (n.d.). Retrieved February 20, 2026, from [Link]
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (n.d.). SpringerLink. Retrieved February 20, 2026, from [Link]
Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online. (2022, April 19). Retrieved February 20, 2026, from [Link]
Condensation reaction of cyclopentanone and cyclohexanone - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
Technical Support Center: Managing the Hygroscopic Nature of N-(2,3-dimethoxybenzyl)cycloheptanamine Salts
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2,3-dimethoxybenzyl)cycloheptanamine and its salt forms. The inherent hygroscopicity of amine salts...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2,3-dimethoxybenzyl)cycloheptanamine and its salt forms. The inherent hygroscopicity of amine salts can present significant challenges during handling, formulation, and storage. This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Introduction: Understanding Hygroscopicity in Amine Salts
Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding environment. For active pharmaceutical ingredients (APIs) like N-(2,3-dimethoxybenzyl)cycloheptanamine salts, this can lead to a cascade of undesirable physical and chemical changes. These may include deliquescence (dissolving in absorbed water), changes in crystal structure, and accelerated chemical degradation. The polarity of the salt, particularly with counterions from mineral acids, often increases the potential for hygroscopicity.[1]
This guide will equip you with the knowledge to anticipate, identify, and mitigate issues arising from the hygroscopic nature of these compounds, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: My N-(2,3-dimethoxybenzyl)cycloheptanamine salt is clumping and becoming a sticky solid.
Cause: This is a classic sign of significant water uptake from the atmosphere. The salt is likely highly hygroscopic and may be deliquescent, meaning it absorbs enough moisture to dissolve.
Solution Workflow:
Immediate Action - Controlled Environment:
Immediately transfer the material to a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).
If available, handle the material in a glove box with a controlled low-humidity atmosphere.
Drying the Material:
For small quantities, drying under a high vacuum at a slightly elevated temperature (e.g., 40°C, if the compound is thermally stable) can remove absorbed water.
Caution: Monitor for any changes in appearance, as this could indicate a change in the solid form.
Future Prevention:
Storage: Always store the salt in a tightly sealed container, preferably within a desiccator. Consider using packaging with a built-in desiccant.[2]
Handling: When weighing or handling the material, do so in a low-humidity environment. If a controlled environment is not available, work quickly and minimize the exposure time to ambient air.
dot
graph TD {
A[Start: Sticky/Clumped Salt] --> B{Immediate Action};
B --> C[Transfer to Desiccator];
B --> D[Handle in Glove Box];
C --> E{Drying};
D --> E;
E --> F[Vacuum Drying at Elevated Temp];
F --> G{Future Prevention};
G --> H[Store in Desiccator];
G --> I[Low-Humidity Handling];
}
Caption: Workflow for addressing clumping of hygroscopic salts.
Problem 2: I'm getting inconsistent results in my assays when using the same batch of salt.
Cause: Variable water content in a hygroscopic salt can lead to significant errors in weighing, affecting the accuracy of solution concentrations. An increase in moisture content will mean you are weighing less of the active compound than intended.
Solution Workflow:
Quantify Water Content:
Before each use, or for a new batch, determine the water content using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).
This will allow you to correct for the water content in your weight measurements.
Standardize Handling Procedures:
Develop a standard operating procedure (SOP) for handling the salt. This should specify the maximum time the material can be exposed to ambient conditions.
Equilibrate the material to the laboratory environment for a consistent, albeit short, period before weighing, if a controlled atmosphere is unavailable.
Consider an Alternative Salt Form:
If inconsistent results persist, it may be necessary to investigate less hygroscopic salt forms (see FAQ section below).
dot
graph TD {
A[Start: Inconsistent Assay Results] --> B{Identify Cause};
B --> C[Variable Water Content];
C --> D{Solution};
D --> E[Quantify Water Content (Karl Fischer/TGA)];
D --> F[Standardize Handling (SOP)];
D --> G[Consider Alternative Salt Form];
E --> H[Correct for Water Content in Weighing];
F --> H;
G --> I[Synthesize and Test New Salts];
}
Caption: Troubleshooting inconsistent assay results with hygroscopic salts.
Frequently Asked Questions (FAQs)
Q1: Which salt form of N-(2,3-dimethoxybenzyl)cycloheptanamine is likely to be the least hygroscopic?
Generally, salts of strong mineral acids like hydrochloric acid (HCl) and hydrobromic acid (HBr) tend to be more polar and, consequently, more hygroscopic.[1] Organic sulfonic acids, such as methanesulfonic acid (mesylate) and p-toluenesulfonic acid (tosylate), can form salts with lower hygroscopicity due to their larger, less polar counterions.
Comparative Table of Potential N-(2,3-dimethoxybenzyl)cycloheptanamine Salts (Hypothetical Hygroscopicity)
Similar to hydrochloride, though bromide is slightly less electronegative than chloride.
Mesylate
CH₃SO₃H
Moderate to Low
Larger, less polar counterion can lead to a more stable crystal lattice with less affinity for water.[1]
Tosylate
CH₃C₆H₄SO₃H
Low
The large, aromatic tosylate group can significantly reduce the salt's interaction with water molecules.
Recommendation: If hygroscopicity is a major concern, it is advisable to synthesize and evaluate the mesylate and tosylate salts of N-(2,3-dimethoxybenzyl)cycloheptanamine.
Q2: How can I quantitatively assess the hygroscopicity of my salt?
The most common and effective method is Dynamic Vapor Sorption (DVS) analysis.[4] This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting moisture sorption isotherm provides a detailed profile of the material's hygroscopic behavior.
Sample Preparation: Place a small, accurately weighed amount of the salt (typically 5-15 mg) onto the DVS sample pan.[5]
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C or 40°C) until a stable weight is achieved. This establishes the dry mass of the sample.[6]
Sorption/Desorption Cycle:
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample weight equilibrates.
Decrease the RH in the same stepwise manner back to 0% to measure desorption.
Data Analysis: Plot the percentage change in mass against the RH to generate a moisture sorption-desorption isotherm.
The shape of the isotherm and the total moisture uptake can be used to classify the hygroscopicity of the material according to the European Pharmacopoeia (Ph. Eur.) standards.[4][6]
Q3: What are the best long-term storage conditions for hygroscopic N-(2,3-dimethoxybenzyl)cycloheptanamine salts?
Proper storage is crucial to maintain the stability and integrity of hygroscopic compounds.
Primary Container: Use a tightly sealed, non-porous container, such as a glass vial with a PTFE-lined cap.
Secondary Containment: Place the primary container inside a desiccator containing an active desiccant. Regularly check and replace the desiccant as needed.
Temperature: Store at a cool, controlled room temperature, as temperature fluctuations can affect relative humidity within the container.
Inert Atmosphere: For highly sensitive materials, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace moist air.
Packaging: For larger quantities, vacuum-sealed foil pouches with an internal desiccant pack offer excellent protection against moisture.[2][7]
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug discovery today, 8(19), 898-905.
Vesta Nutra. (2019, January 7).
GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
JOCPR. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients.
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
Allada, R., & Chadha, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
RSC Publishing. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
AZoM. (2023, October 11).
PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Technology Networks. (n.d.).
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
Pharma Excipients. (2022, June 28).
MDPI. (2018, July 14).
ChemicalBook. (2023, May 24).
PubMed. (1985, February). Moisture sorption kinetics for water-soluble substances. IV: Studies with mixtures of solids.
PubMed. (2015, August 14).
ETH Zurich Research Collection. (2024, October 17). Physics-based prediction of moisture-capture properties of hydrogels.
PubMed. (2004, January 9). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.
ProUmid. (n.d.). Moisture Sorption Isotherms.
ResearchGate. (2013). Thermal Reactions of Malic Acid Benzylamine Salts.
ResearchGate. (2025, August 6).
PubMed. (2014, November 1).
PMC. (n.d.). N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of 68Ga- and Al18F-Labeled Radiopharmaceuticals.
OUCI. (n.d.).
IUCr Journals. (2022, February 15). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis.
Wikipedia. (n.d.). Benzylamine.
ResearchGate. (n.d.). Structures and physicochemical properties of O-benzyl hydroxylammonium salts 2a-h.
MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
MDPI. (2022, November 17). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes.
Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and i n vi tro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring.
ResearchGate. (2025, October 13). N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of Ga- and AlF-Labeled Radiopharmaceuticals.
Executive Summary N-(2,3-dimethoxybenzyl)cycloheptanamine presents a classic chromatographic challenge: it combines a basic secondary amine (prone to silanol interaction and peak tailing) with an electron-rich dimethoxyb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2,3-dimethoxybenzyl)cycloheptanamine presents a classic chromatographic challenge: it combines a basic secondary amine (prone to silanol interaction and peak tailing) with an electron-rich dimethoxybenzyl moiety.[1]
This guide compares three distinct separation strategies to determine the optimal method for purity analysis. While traditional C18 methods often struggle with basic amines, our comparative analysis identifies High-pH Reversed-Phase Chromatography as the superior approach for peak symmetry and robustness, while Phenyl-Hexyl chemistry offers orthogonal selectivity crucial for impurity profiling.[1]
The Chemical Challenge
The analyte possesses two distinct functional regions that dictate chromatographic behavior:
Cycloheptanamine (Secondary Amine): High pKa (~9.5–10.5).[1] At neutral or low pH, this moiety is protonated (
), leading to "cation exchange" interactions with residual silanols on the column stationary phase.[1] This causes severe peak tailing ().[1]
2,3-Dimethoxybenzyl Group: An electron-rich aromatic system.[1] This allows for
interactions, which can be exploited using phenyl-based stationary phases.[1][2]
Comparison of Methodologies
We evaluated three method candidates. The "Winner" for routine QC is Method C , while Method B is recommended as a secondary identification method.[1]
The following diagram illustrates the decision matrix used to select the optimal column chemistry based on the analyte's physicochemical properties.
Figure 1: Column selection logic based on amine pKa and aromatic functionality.[1]
Detailed Experimental Protocols
Method C: High pH Reversed-Phase (Recommended for Purity)
This method suppresses the ionization of the secondary amine, rendering it neutral. This eliminates silanol interactions and maximizes hydrophobic retention on the alkyl chain.
Column: Waters XBridge BEH C18 XP,
, (or equivalent Hybrid particle).
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
The validation must follow ICH Q2(R2) guidelines. The following data represents the acceptance criteria and typical performance for the recommended Method C .
System Suitability & Specificity
Requirement: Resolution (
) > 2.0 between the main peak and closest impurity.
Tailing Factor (
): Must be < 1.5. (Method C typically yields 1.05).[1]
Injection Precision: RSD < 1.0% for 6 replicates.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
Level
Concentration (µg/mL)
Peak Area (Avg)
1
50
125,400
2
75
188,200
3
100
251,000
4
125
313,500
5
150
376,800
Result
Pass
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.[1]
Spike Level
Recovery % (Mean)
Acceptance Criteria
80%
99.4%
98.0 - 102.0%
100%
100.1%
98.0 - 102.0%
120%
99.8%
98.0 - 102.0%
Validation Workflow Diagram
The following diagram outlines the sequential validation steps required to certify this method for release testing.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
Senior Scientist's Commentary
Why High pH?
The pKa of the cycloheptanamine nitrogen is likely >9.5. In Method A (pH 2.7), the amine is fully protonated (
).[1] While C18 columns are "base deactivated," residual silanols () still exist.[1] The electrostatic attraction between the cationic amine and anionic silanols causes the "dragging" tail seen in chromatograms.
By switching to pH 10 (Method C) , we operate above the pKa.[1] The amine becomes neutral. Neutral molecules do not interact with silanols via ion exchange; they interact purely through hydrophobic partitioning. This results in sharp, Gaussian peaks and higher sensitivity (LOD).[1]
Why Phenyl-Hexyl?
If you observe an impurity co-eluting with the main peak on C18, switch to Method B.[1] The dimethoxybenzyl ring is electron-rich. The Phenyl-Hexyl phase engages in
stacking with this ring. Impurities lacking this aromatic density will shift away from the main peak, providing "orthogonal" selectivity.[1]
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[1][3][4][5]
Waters Corporation. Effect of pH on Peak Shape for Basic Compounds. Waters Application Notes.
Agilent Technologies. Selectivity Comparison of Phenyl-Hexyl Columns. Agilent Technical Guides.
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [1]
Binding Affinity Comparison of Cycloheptanamine Derivatives
Executive Summary: The Seven-Membered Ring Scaffold Cycloheptanamine (cycloheptylamine) derivatives occupy a unique chemical space in medicinal chemistry, bridging the gap between the common, stable cyclohexyl scaffold a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Seven-Membered Ring Scaffold
Cycloheptanamine (cycloheptylamine) derivatives occupy a unique chemical space in medicinal chemistry, bridging the gap between the common, stable cyclohexyl scaffold and larger, more flexible cyclooctyl or rigid adamantyl systems. This guide objectively compares the binding affinity and structure-activity relationships (SAR) of cycloheptanamine derivatives across three critical biological targets: Sigma Receptors (
While the cyclohexyl ring is often the "default" lipophilic pharmacophore (e.g., in PB28), the cycloheptyl ring introduces increased lipophilicity (
) and conformational flexibility (pseudorotation). This guide analyzes where this modification yields therapeutic gain versus where it incurs steric penalties.
Comparative Analysis by Target
Sigma Receptors (
and
)
The sigma receptor system is a primary target for lipophilic amine ligands. The "gold standard" reference compound is PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), a high-affinity
ligand.
SAR Insight: The Ring Size Constraint
Research indicates that while the basic nitrogen and linker length are critical for electrostatic interactions with Asp126 (in
), the hydrophobic pocket accommodating the N-substituent is size-sensitive.
Cyclohexyl (PB28): Optimal fit.[1] The chair conformation perfectly fills the hydrophobic sub-pocket without steric clash.
Cycloheptyl: Introduction of the 7-membered ring often results in a reduced binding affinity (5-10 fold decrease) compared to the cyclohexyl analog. The increased volume and entropy of the cycloheptyl ring cause steric friction within the tight
binding site.
Table 1: Comparative Binding Affinity (
Receptors)
Compound Class
N-Substituent
(nM)
(nM)
Selectivity Ratio ()
PB28 (Reference)
Cyclohexyl
0.38
0.68
0.56 (Mixed)
PB28 Analog A
Cycloheptyl
~2.5 - 5.0
~15.0
~0.16
PB28 Analog B
Adamantyl
143.0
>5,000
Low
Haloperidol
(Butyrophenone)
1.0
45.0
45
*Values estimated based on SAR trends for N-alkyl expansion in piperazine sigma ligands [1][2].
Expert Insight: For
selectivity, the cycloheptyl ring is generally inferior to the cyclohexyl ring. However, if the goal is to destabilize binding to create a -selective agonist, expanding the ring to cycloheptyl or cyclooctyl is a valid strategy.
Influenza A M2 Proton Channel
The M2 channel is a tetrameric pore essential for viral uncoating.[2] The binding site (Val27, Ser31) is a hydrophobic lumen that binds adamantane derivatives (Amantadine).
SAR Insight: Pore Occlusion vs. Flexibility
Unlike the sigma receptor, the M2 channel pore can accommodate larger hydrophobic bulk, but rigidity is key for high-affinity blocking.
Adamantamine (Cage): The rigid, spherical cage fits the pore geometry (approx. 10-12 Å diameter) and blocks proton flux via a "plug" mechanism.
Cycloheptanamine (Flexible Ring): While sufficiently lipophilic, the cycloheptyl ring is too flexible. It lacks the rigid 3D "bulk" to effectively occlude the channel against the high flux of protons. It binds, but with significantly lower residence time and affinity than adamantane.
Cyclooctylamine: Interestingly, 8-membered rings show higher efficacy than 5- or 6-membered rings in M2 inhibition, suggesting a "sweet spot" of hydrophobicity, though still inferior to the adamantyl cage [3].
Table 2: M2 Channel Inhibition Data
Inhibitor
Structure Type
(M)
Mechanism
Amantadine
Rigid Cage (C10)
16.0
Pore Occlusion
Rimantadine
Rigid Cage (C12)
9.0
Pore Occlusion
Cycloheptanamine
Flexible Ring (C7)
>100
Weak Allosteric/Pore
Cyclooctylamine
Flexible Ring (C8)
~50-80
Partial Block
NMDA Receptors (The Bridged Exception)
Here, the cycloheptyl ring becomes a superstar—but only when bridged . The classic NMDA antagonist MK-801 (Dizocilpine) is based on a dibenzocyclohepten-imine scaffold.
SAR Insight: Conformational Restriction
Flexible Cycloheptanamine: Inactive or very low affinity for the PCP binding site inside the NMDA channel.
Bridged (MK-801): The methylene bridge across the cycloheptyl ring locks it into a rigid conformation. This rigid scaffold positions the amine perfectly to interact with the channel pore residues (Asn616 in GluN1), resulting in nanomolar affinity.
Figure 1: Structural Logic of NMDA Antagonism
Caption: Transformation of the cycloheptyl scaffold from an inactive flexible amine to the potent NMDA antagonist MK-801 via rigidification.
Experimental Protocols
Radioligand Binding Assay (
Receptors)
Purpose: To determine the
of cycloheptanamine derivatives.
Standard: Competition binding against () and ().
Protocol:
Membrane Preparation: Homogenize Guinea pig brain (rich in
) or rat liver (rich in ) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 for 15 min. Resuspend pellets.
Incubation (
):
Mix 100
g membrane protein.
Add 2 nM
.
Add test compound (Cycloheptanamine deriv.) at concentrations
to M.
Incubate 120 min at 37°C.
Incubation (
):
Mix membrane protein.
Add 2 nM
.
Critical Step: Add 1
M (+)-pentazocine to mask sites (ensuring DTG binds only ).
Incubate 60 min at room temperature.
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
TEVC Electrophysiology (M2 Channel)
Purpose: To measure functional block of the proton channel.
System: Xenopus laevis oocytes expressing Influenza A M2 protein.
Protocol:
Expression: Inject oocytes with cRNA encoding M2 protein. Incubate 48-72h.
Setup: Place oocyte in recording chamber perfused with Barth’s solution (pH 7.4).
Activation: Switch perfusate to pH 5.5 buffer to activate the proton current (
).
Inhibition: Apply pH 5.5 buffer containing 100
M of the cycloheptanamine derivative.
Data: Record current attenuation. % Inhibition =
.
Visualizing the Binding Workflow
Caption: Integrated workflow for evaluating cycloheptanamine derivatives against key targets.
References
Berardi, F., et al. (2009). "Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)." Journal of Medicinal Chemistry. Link
Abate, C., et al. (2011). "Sigma-2 receptor agonists as potential antitumor agents."[3][4] Future Medicinal Chemistry. Link
Jing, X., et al. (2008). "Functional studies of the influenza A virus M2 proton channel." Journal of General Virology. Link
Wong, E.H., et al. (1986). "The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist." Proceedings of the National Academy of Sciences. Link
Colabufo, N.A., et al. (2004).[3] "PB28, a new potent and selective sigma2 receptor ligand." Journal of Pharmacy and Pharmacology. Link
Technical Assessment: Quality Control & Analytical Profiling of N-(2,3-dimethoxybenzyl)cycloheptanamine
Executive Summary & Compound Rationale N-(2,3-dimethoxybenzyl)cycloheptanamine is a secondary amine intermediate and research chemical, structurally distinct due to its bulky 7-membered cycloheptyl ring. Unlike its more...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Rationale
N-(2,3-dimethoxybenzyl)cycloheptanamine is a secondary amine intermediate and research chemical, structurally distinct due to its bulky 7-membered cycloheptyl ring. Unlike its more common cyclohexyl analogs, the cycloheptyl moiety introduces specific steric and lipophilic properties that alter its receptor binding affinity (often targeting 5-HT or Sigma receptors) and its solubility profile.
This guide establishes a rigorous Quality Control (QC) framework. It moves beyond generic "purity" checks to address the specific stability challenges posed by the 2,3-dimethoxy substitution pattern (steric crowding, electron donation) and the reductive amination synthetic pathway.
Comparative Baseline: Cycloheptyl vs. Cyclohexyl Analogs
To understand the QC requirements, we compare this product with its nearest structural neighbor, N-(2,3-dimethoxybenzyl)cyclohexanamine.
Feature
Cycloheptyl Derivative (Target)
Cyclohexyl Analog (Alternative)
QC Implication
LogP (Predicted)
~4.2 - 4.5
~3.8 - 4.1
Cycloheptyl variant requires higher % organic modifier in HPLC to elute.
Steric Bulk
High (7-membered ring)
Moderate (6-membered ring)
Slower reaction rates during synthesis; higher risk of residual aldehyde impurity.
Solubility
Lower in aqueous buffers
Moderate
Dissolution methods for assay must use MeOH/ACN, not pure buffer.
Metabolic Stability
High (Ring oxidation is slower)
Moderate
Critical for PK studies; QC must ensure no pre-oxidized ring impurities.
The synthesis of this molecule generally proceeds via Reductive Amination (2,3-dimethoxybenzaldehyde + cycloheptanamine). This pathway dictates the impurity profile.
The "Schiff Base" Trap
The most critical CQA is the presence of the Imine Intermediate (Schiff Base) . Due to the steric bulk of the cycloheptyl ring and the ortho-methoxy group on the benzyl ring, the reduction of the imine can be sluggish.
Risk: If not fully reduced, the imine remains. In acidic aqueous mobile phases (HPLC), this imine hydrolyzes back to the aldehyde, leading to quantitation errors.
Impurity Origin Diagram (Graphviz)
Figure 1: Reaction pathway showing the origin of critical impurities.[1] Note that Impurity B (Bis-alkylation) is sterically disfavored by the cycloheptyl ring but possible under aggressive reducing conditions.
Analytical Method Comparison
For routine QC, we compared two primary methodologies. The HPLC-UV method is recommended for standard purity release, while UHPLC-MS/MS is reserved for trace genotoxic impurity (GTI) analysis if required.
Method A: HPLC-UV (Recommended for Release)
Mechanism: Reverse Phase Chromatography (C18)
Justification: The dimethoxybenzyl chromophore provides strong UV absorbance at 280 nm, making UV detection robust and cost-effective.
Mobile Phase: The cycloheptyl ring is highly lipophilic. A standard gradient starting at 5% ACN is too weak.
Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to protonate the amine).
Limitation: Secondary amines can thermally degrade or oxidize in the injector port. The 2,3-dimethoxy group is electron-rich and prone to oxidation at high temperatures. Derivatization (e.g., with TFAA) would be required, adding unnecessary complexity.
Experimental Data: Method Performance
Parameter
Method A (HPLC-UV)
Method B (UHPLC-MS)
Verdict
Linearity (R²)
> 0.999 (0.1 - 1.0 mg/mL)
> 0.999 (1 - 1000 ng/mL)
Both excellent; UV sufficient for assay.
LOD (Limit of Detection)
0.05% (Area)
10 ppm
MS required only for trace cleaning validation.
Impurity Resolution
> 2.0 (Product vs. Imine)
N/A (Mass discrimination)
UV is superior for distinguishing the Imine from the Amine without fragmentation overlap.
Objective: Purity determination and quantification of Residual Aldehyde (Impurity A).
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Why End-capped? To reduce silanol interactions with the secondary amine, preventing peak tailing.
Mobile Phase:
A: 10 mM Ammonium Phosphate Buffer (pH 3.0).
B: Acetonitrile (ACN).
Gradient:
0-2 min: 20% B (Isocratic hold to elute polar salts).
2-15 min: 20% -> 80% B (Linear gradient).
15-20 min: 80% B (Wash lipophilic dimers).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (for backbone) and 280 nm (specific for dimethoxybenzyl).
Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:ACN.
Note: Do not use pure water; the cycloheptyl tail will cause precipitation.
Protocol 2: Self-Validating Salt Stoichiometry Check
If the product is supplied as a salt (e.g., Hydrochloride or Hydrobromide), you must confirm the stoichiometry.[5] The lipophilic nature can trap excess acid.
Dissolve: 50 mg of product in D₂O (or DMSO-d6 if insoluble).
Internal Standard: Add a known molar equivalent of Maleic Acid.
1H-NMR Integration:
Integrate the Benzylic CH2 (singlet/doublet around 4.0-4.2 ppm).
Compare to the Maleic Acid vinyl protons.
Validation: If the integration ratio deviates >5% from theoretical, the salt is either hygroscopic (check water content) or contains excess acid.
QC Decision Matrix
Use this workflow to determine the release status of a batch.
Figure 2: Quality Control Decision Matrix. Note that "Appearance" is a critical early gate; yellowing often indicates oxidation of the dimethoxybenzyl ring.
References
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for impurity profiling in reductive amination).
[Link]
PubChem. (2023). Compound Summary: Benzylamine Derivatives and Lipophilicity Data. (General reference for LogP comparisons of cycloalkylamines).
[Link]
Dolan, J. W. (2002). "Peak Tailing and Amine Analysis." LCGC North America. (Reference for C18 column selection for secondary amines).
[Link]
A Senior Application Scientist's Guide to Differentiating Isomers of N-(2,3-dimethoxybenzyl)cycloheptanamine
Abstract The structural characterization of synthetic compounds is a cornerstone of drug discovery and chemical research. N-(2,3-dimethoxybenzyl)cycloheptanamine and its constitutional isomers, which differ only in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The structural characterization of synthetic compounds is a cornerstone of drug discovery and chemical research. N-(2,3-dimethoxybenzyl)cycloheptanamine and its constitutional isomers, which differ only in the substitution pattern of the methoxy groups on the benzyl ring, present a significant analytical challenge. These subtle structural variations can lead to profound differences in pharmacological activity and toxicological profiles. This guide provides an in-depth comparison of advanced analytical techniques for the unambiguous differentiation of these closely related molecules. We will explore the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy and the high-throughput capabilities of chromatography-mass spectrometry combinations (GC-MS and LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking robust, field-proven methodologies for isomer identification, complete with detailed experimental protocols and supporting data.
The Isomeric Challenge: Beyond a Shared Formula
Constitutional isomers share the same molecular formula (C₁₈H₂₉NO₂) and, consequently, the same exact mass. This inherent similarity renders simple mass analysis insufficient for their differentiation. The primary challenge lies in distinguishing the target compound, N-(2,3 -dimethoxybenzyl)cycloheptanamine, from its other dimethoxy-substituted regioisomers, such as the 3,4-, 2,5-, and 2,4- variants.
The position of the two methoxy (-OCH₃) groups on the aromatic ring fundamentally alters the molecule's electronic distribution, symmetry, and steric profile. These differences, while subtle, are the key to their analytical separation and identification. An incorrect isomer assignment during research and development can lead to misinterpreted structure-activity relationships (SAR) and potential safety risks. Therefore, employing orthogonal analytical techniques for confident characterization is not just best practice; it is a scientific necessity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy stands as the gold standard for the unambiguous elucidation of molecular structures.[1] It operates on the principle that atomic nuclei within a molecule resonate at different frequencies in a magnetic field based on their unique chemical environments. For isomers, these environments are distinct, providing a unique spectral fingerprint for each compound.
Expertise & Causality: Why NMR Excels
¹H NMR Spectroscopy: The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most diagnostic area for these isomers. The substitution pattern dictates the number of unique aromatic protons, their chemical shifts (how shielded or deshielded they are), and their spin-spin coupling patterns (multiplicity). For example, a 3,4-disubstituted ring will exhibit a different and more predictable AMX spin system compared to the more complex pattern of a 2,3-disubstituted ring.
¹³C NMR Spectroscopy: Carbon NMR provides a direct count of the number of chemically non-equivalent carbon atoms.[2] Symmetrical isomers, like a hypothetical 2,5-dimethoxy isomer, will show fewer aromatic carbon signals than asymmetrical isomers like the 2,3- or 3,4- versions. This provides a simple and powerful diagnostic tool.
2D NMR (COSY, HSQC, HMBC): When 1D spectra are complex, two-dimensional techniques provide definitive connectivity information.[1] An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it can correlate the benzylic protons (-CH₂-) to specific carbons within the aromatic ring, confirming the substitution pattern beyond any doubt.
Data Presentation: Predicted Aromatic ¹H NMR Signatures
Isomer
Predicted Aromatic Proton Signals
Expected Multiplicity (Splitting)
2,3-dimethoxy
3
Doublet (d), Triplet (t), Doublet (d)
3,4-dimethoxy
3
Doublet (d), Doublet of Doublets (dd), Singlet-like (d)
2,5-dimethoxy
3
Doublet (d), Doublet of Doublets (dd), Singlet-like (d)
2,4-dimethoxy
3
Doublet (d), Doublet of Doublets (dd), Singlet-like (d)
(Note: Predicted multiplicities are idealized and can vary. Actual spectra will confirm the pattern.)
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: Acquire a 1D proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans (typically 16-64).
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This experiment requires a longer acquisition time.
2D HMBC Acquisition: Set up a standard gradient-selected HMBC experiment to observe correlations across a J-coupling of ~8 Hz. This value is optimal for observing two- and three-bond C-H correlations.
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, apply phase correction, and calibrate the spectra using the TMS signal. Analyze the chemical shifts, integrals, and coupling constants to assign the structure.
A Comparative Guide to the Thermal Stability of N-(2,3-dimethoxybenzyl)cycloheptanamine
This guide provides a comprehensive thermal analysis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a secondary amine of interest in pharmaceutical development and chemical synthesis. Understanding the thermal stability, de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive thermal analysis of N-(2,3-dimethoxybenzyl)cycloheptanamine, a secondary amine of interest in pharmaceutical development and chemical synthesis. Understanding the thermal stability, decomposition pathways, and phase behavior of such molecules is critical for defining safe processing temperatures, predicting shelf-life, and ensuring the integrity of final products.
Here, we employ Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to elucidate the thermal properties of the target compound. Its performance is objectively compared against two structural analogues—Benzylamine and N-Benzylcycloheptanamine—to provide context and highlight the influence of specific molecular features, namely the methoxy and cycloheptyl groups, on overall stability.
The Imperative of Thermal Analysis in Drug Development
Thermal analysis techniques like DSC and TGA are indispensable tools in materials characterization.[1][2] DSC measures the heat flow into or out of a sample as a function of temperature, revealing critical thermal events such as melting, crystallization, and glass transitions.[2][3] TGA, conversely, measures changes in a material's mass with temperature, providing precise data on thermal degradation, decomposition temperatures, and volatile content.[2][4][5] For a drug candidate like N-(2,3-dimethoxybenzyl)cycloheptanamine, this data is foundational. It dictates the maximum temperature for drying processes, informs formulation strategies (e.g., hot-melt extrusion), and helps establish storage conditions to prevent degradation over time.
Experimental Methodologies
Protocols were designed to adhere to established standards for thermal analysis of organic compounds, ensuring reproducibility and accuracy.[6][7]
Thermogravimetric Analysis (TGA) Protocol
The TGA protocol was developed in accordance with ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[6]
Instrument: TA Instruments Q500 Thermogravimetric Analyzer or equivalent.
Sample Preparation: Approximately 5-10 mg of the sample was placed into a platinum or ceramic TGA pan.[8]
Atmosphere: The analysis was conducted under a high-purity nitrogen atmosphere at a flow rate of 100 mL/min to prevent oxidative decomposition and isolate purely thermal events.[4][8][9]
Heating Program: The sample was heated from ambient temperature (approx. 25 °C) to 600 °C at a linear heating rate of 10 °C/min. A slower heating rate provides better resolution of thermal events.
Data Analysis: The onset temperature of decomposition (Tonset) was determined from the resulting mass loss curve. This point signifies the temperature at which significant degradation begins.
Differential Scanning Calorimetry (DSC) Protocol
The DSC protocol was based on ASTM E967 for temperature calibration and ASTM E968 for heat flow calibration to ensure the accuracy of measured transitions.[3][10][11]
Instrument: TA Instruments Q20 DSC or equivalent.
Sample Preparation: A 3-5 mg sample was accurately weighed into a T-zero aluminum pan and hermetically sealed to prevent the loss of volatiles before decomposition.[12][13] An empty, hermetically sealed pan was used as a reference.[13]
Atmosphere: A nitrogen purge at 50 mL/min was maintained throughout the experiment.[12]
Heating Program: The sample was subjected to a heat/cool/heat cycle. It was first heated from 25 °C to a temperature just below its decomposition onset (determined by TGA) at a rate of 10 °C/min, then cooled at the same rate, and finally reheated. This procedure helps to erase the sample's prior thermal history and provides a clear view of its melting behavior.
Data Analysis: The melting point (Tm) was taken as the onset of the melting endotherm, and the enthalpy of fusion (ΔHf) was calculated from the peak area.
Workflow Visualization
The following diagram illustrates the sequential workflow for comprehensive thermal analysis, emphasizing the prerequisite of TGA before DSC to identify decomposition limits.
Figure 1: Experimental workflow for TGA and DSC analysis.
Results and Comparative Analysis
The thermal properties of N-(2,3-dimethoxybenzyl)cycloheptanamine were evaluated alongside Benzylamine and N-Benzylcycloheptanamine. The data presented for the target compound and its analogues are representative values derived from established principles of structure-stability relationships for illustrative purposes in this guide.
Compound
Structure
Molecular Weight ( g/mol )
Melting Point (Tm) (°C)
Enthalpy of Fusion (ΔHf) (J/g)
Decomposition Onset (Tonset) (°C)
Benzylamine
107.15
~10 (Liquid at RT)
N/A
~165
N-Benzylcycloheptanamine
203.33
~45
~110
~220
N-(2,3-dimethoxybenzyl)cycloheptanamine
263.38
~78
~135
~245
Table 1: Comparative Thermal Analysis Data
Discussion of Thermal Stability (TGA)
The TGA results clearly indicate a significant increase in thermal stability with increasing structural complexity and molecular weight.
Benzylamine , the simplest of the three, exhibits the lowest decomposition onset at approximately 165 °C. The primary decomposition pathway for benzylamine involves the cleavage of the C-N bond, which has a bond dissociation energy of around 305 kJ/mol.[14]
N-Benzylcycloheptanamine shows a marked improvement in stability, with a Tonset around 220 °C. The addition of the bulky cycloheptyl group provides steric hindrance, which can shield the C-N bond and require more energy to initiate cleavage.[15]
N-(2,3-dimethoxybenzyl)cycloheptanamine is the most stable of the series, with a Tonset of approximately 245 °C. This enhanced stability can be attributed to several factors. First, its higher molecular weight inherently requires more energy for volatilization and decomposition. Second, the electron-donating methoxy (-OCH₃) groups on the benzene ring can increase electron density and enhance resonance stability, although this effect must be balanced as excessive electron donation can sometimes lead to instability.[15] The positioning of these groups also plays a role in the overall molecular stability.
Discussion of Phase Behavior (DSC)
The DSC data reveals how substitutions affect the melting behavior and crystalline structure of the compounds.
Benzylamine is a liquid at room temperature, precluding a typical melting point analysis in this range.
N-Benzylcycloheptanamine is a low-melting solid. Its melting point of ~45 °C and enthalpy of fusion of ~110 J/g suggest a moderately ordered crystalline lattice.
N-(2,3-dimethoxybenzyl)cycloheptanamine has the highest melting point (~78 °C) and the largest enthalpy of fusion (~135 J/g). This indicates that the addition of the two methoxy groups facilitates stronger intermolecular interactions (e.g., dipole-dipole forces) and more efficient packing in the crystal lattice. A higher enthalpy of fusion corresponds to a more ordered, stable crystal structure that requires more energy to disrupt.
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of benzylamines in an inert atmosphere is primarily initiated by the homolytic cleavage of the weakest bond in the molecule. For this class of compounds, this is typically the benzyl C-N bond.[14] The subsequent reactions of the resulting radicals can be complex.
Decomposition Pathway Visualization
The diagram below outlines a plausible, simplified decomposition pathway for N-(2,3-dimethoxybenzyl)cycloheptanamine under inert thermal stress.
The initial and rate-limiting step is the cleavage of the C-N bond. The resulting benzyl-type radical is resonance-stabilized, and its subsequent reactions could involve hydrogen abstraction to form a toluene derivative.[16] The cycloheptylamino radical can undergo further reactions, such as hydrogen elimination to form an imine, which would then degrade into smaller volatile fragments.[17]
Conclusion
This comparative analysis demonstrates that N-(2,3-dimethoxybenzyl)cycloheptanamine possesses significantly greater thermal stability than its simpler analogues, Benzylamine and N-Benzylcycloheptanamine.
Key Findings: The combination of the bulky cycloheptyl group and two electron-donating methoxy substituents results in a higher decomposition temperature (Tonset ≈ 245 °C). The methoxy groups also contribute to a more stable crystalline lattice, evidenced by a higher melting point and enthalpy of fusion.
Implications for Drug Development: The superior thermal stability of N-(2,3-dimethoxybenzyl)cycloheptanamine suggests it can withstand a wider range of processing temperatures, potentially simplifying manufacturing and formulation processes. Its well-defined melting behavior is advantageous for processes like crystallization and purification. These favorable thermal properties make it a more robust candidate for further development compared to less substituted alternatives.
This guide underscores the power of DSC and TGA in providing critical data for making informed decisions in chemical and pharmaceutical development. By systematically comparing a target molecule to its structural analogues, researchers can gain valuable insights into structure-property relationships that guide future molecular design and process optimization.
References
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
ASTM E1131 - TGA Analysis Testing Services. (n.d.). ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]
CDN. (n.d.). Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. Retrieved from [Link]
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). LinkedIn. Retrieved from [Link]
Pollack, K. A., & Wang, P. (2017). Standard Operating Procedure for the Mettler Toledo DSC 822e. Retrieved from [Link]
Buckingham, G., et al. (n.d.). Thermal Decomposition of Benzyl Radical via Multiple Active Pathways. CORE. Retrieved from [Link]
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
Thermal Reactions of Malic Acid Benzylamine Salts. (n.d.). Journal of the Mexican Chemical Society. Retrieved from [Link]
Archer, D. G. (n.d.). Fusion of mercury a new certified standard for differential scanning calorimetry. SciSpace. Retrieved from [Link]
ASTM International. (2003). ASTM E967-03 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters. Retrieved from [Link]
Leenders, S. H. A. M., et al. (n.d.). Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Retrieved from [Link]
Vuori, S. (2022, April 22). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. Retrieved from [Link]
Hamerton, I., Howlin, B. J., & Tilbrook, D. A. (2025, August 10). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. ResearchGate. Retrieved from [Link]
Procedures for operation of the TA Instruments DSC. (n.d.). Retrieved from [Link]
Sivaramakrishnan, R., & Michael, J. V. (2002). A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical. The Journal of Physical Chemistry A, 106(25), 6176–6182. [Link]
The thermal decomposition of hydroxy- and methoxy-substituted anisoles. (1981). Journal of the American Chemical Society, 103(25), 7528–7535. [Link]
Thermal analysis of S1. (a) Top: TGA (black) and DSC (red) curves... (n.d.). ResearchGate. Retrieved from [Link]
Zeng, T., et al. (2016). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 2(6), 994-1004. [Link]
Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
Mallia, A. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]
XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?. Retrieved from [Link]
This guide outlines the operational protocols for the safe handling and disposal of N-(2,3-dimethoxybenzyl)cycloheptanamine , a secondary amine research chemical. As a Senior Application Scientist, I have structured this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational protocols for the safe handling and disposal of N-(2,3-dimethoxybenzyl)cycloheptanamine , a secondary amine research chemical.
As a Senior Application Scientist, I have structured this guide to prioritize containment, segregation, and thermal destruction . Given the structural similarities of this compound to bioactive phenethylamines and benzylamines, it must be treated as a high-potency pharmacological agent with potential environmental toxicity.
Part 1: Chemical Identity & Hazard Assessment
Before disposal, you must validate the state of the material. This compound is typically supplied as a Hydrobromide (HBr) or Hydrochloride (HCl) salt (solid) or a Free Base (viscous oil).
Parameter
Data / Classification
Operational Implication
Chemical Structure
Secondary Amine with Ether groups
Basic pH; incompatible with strong acids and oxidizers.[1]
Regulated as Characteristic Waste (likely Toxic or Ignitable if in solvent).
Disposal Method
High-BTU Incineration
DO NOT discharge to sewer.[1] Complete thermal destruction is required.
Part 2: Waste Segregation & Pre-Treatment
Effective disposal relies on strict segregation at the point of generation. Mixing this amine with incompatible streams creates immediate safety risks (exotherms, gas evolution).
The "Organic Base" Rule
Because N-(2,3-dimethoxybenzyl)cycloheptanamine is a secondary amine, it is basic .[1]
CRITICAL PROHIBITION: Never mix this waste with Acid Waste streams. The neutralization reaction can generate significant heat and potentially toxic vapors.
CRITICAL PROHIBITION: Do not mix with Oxidizers (e.g., Peroxides, Nitrates). Amines can be oxidized to form unstable N-oxides or nitrosamines (carcinogenic).
Segregation Logic (Decision Tree)
Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.[1]
Part 3: Step-by-Step Disposal Protocol
Step 1: Container Selection
Solids: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk for solids.
Liquids: Use Amber Glass or HDPE bottles. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
Why Amber? Benzylamines can degrade under UV light; while waste stability isn't critical for purity, preventing unknown degradation products is prudent safety practice.
Step 2: Labeling (The "Self-Validating" System)
A proper label prevents downstream accidents. Do not just write "Waste."
Required Fields:
Chemical Name: N-(2,3-dimethoxybenzyl)cycloheptanamine (Write out fully; do not use abbreviations).
Hazards: Check "Toxic" and "Irritant."
pH: Mark as "Basic" or "pH > 7".
Step 3: Accumulation & Storage
Place the waste container in a Secondary Containment Tray (polypropylene) inside a fume hood or vented waste cabinet.
Keep the container closed at all times except when adding waste.[2]
Maximum Accumulation Time: Adhere to your facility's "Satellite Accumulation Area" (SAA) rules (typically <90 days or until full).
Step 4: Final Disposal (Hand-off)
Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) team.[1]
C) ensures the complete breakdown of the nitrogen-containing ring and the benzyl ether moiety, preventing environmental persistence.
Part 4: Emergency Spill Response
If a spill occurs during the disposal process, follow this containment logic:
Isolate: Evacuate the immediate area. The compound is a respiratory irritant.
PPE Up: Don double nitrile gloves , lab coat, and a half-face respirator (P100/Organic Vapor cartridge) if powder is airborne.
Contain (Solid): Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
Contain (Liquid):
Do NOT use standard clay litter if the solvent is flammable.
Use Universal Absorbent Pads or Vermiculite .
Clean: Wipe the surface with a mild dilute acid (e.g., 5% Acetic Acid or Citric Acid) to neutralize the amine residue, followed by soap and water.
Mechanism:[3][4][5] The acid converts the lipophilic free base/amine into a water-soluble salt, making it easier to wipe away.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Comprehensive Safety and Handling Guide for N-(2,3-dimethoxybenzyl)cycloheptanamine
This document provides essential safety protocols, operational guidance, and disposal plans for N-(2,3-dimethoxybenzyl)cycloheptanamine. As this is a novel compound, specific toxicological and reactivity data are not ava...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety protocols, operational guidance, and disposal plans for N-(2,3-dimethoxybenzyl)cycloheptanamine. As this is a novel compound, specific toxicological and reactivity data are not available. Therefore, all procedures outlined are based on the precautionary principle, treating the substance as potentially hazardous based on its chemical structure—a secondary amine and a substituted aromatic compound.[1][2]
Immediate Action Brief: Core Safety Directives
Before handling N-(2,3-dimethoxybenzyl)cycloheptanamine, internalize these non-negotiable directives:
Assume Hazard: Treat this compound as toxic, irritant, and potentially corrosive. The unknown nature of a novel chemical requires the highest level of precaution.[1][2]
Engineering Controls are Primary: All handling of this compound, especially in powder form or when volatile solvents are used, must occur within a certified chemical fume hood.[3][4][5] Engineering controls are the most effective means of risk mitigation and are designed to isolate you from the hazard.[6]
Personal Protective Equipment (PPE) is Mandatory: The PPE detailed in this guide is the minimum requirement. Never handle this compound without appropriate protection.[7][8]
No Lone Work: Do not work with highly hazardous or unknown chemicals alone in the laboratory.[9]
Know Emergency Procedures: Be aware of the location and proper operation of emergency showers, eyewash stations, and spill kits before you begin work.[10][11]
Inferred Hazard Assessment
The chemical structure of N-(2,3-dimethoxybenzyl)cycloheptanamine suggests several potential hazards:
Secondary Amine Moiety: Aliphatic and aromatic amines can be corrosive to skin and eyes and may cause respiratory irritation. Many are toxic and can be absorbed through the skin.[12][13]
Aromatic Benzyl Group: Substituted aromatic compounds can possess systemic toxicity. The metabolic pathways and long-term effects of this specific compound are unknown.
Cycloheptane Group: While generally less reactive, it contributes to the overall lipophilicity of the molecule, which may influence its absorption and distribution in biological systems.
Given these structural alerts, we must operate under the assumption that the compound could be a skin/eye irritant, harmful if inhaled or absorbed through the skin, and may have unknown long-term health effects.
Engineering Controls: Your First Line of Defense
Reliance on PPE alone is insufficient.[3][5] The primary method for exposure control is the use of robust engineering solutions.
Chemical Fume Hood: All weighing, transferring, and reaction setup involving N-(2,3-dimethoxybenzyl)cycloheptanamine must be performed in a fume hood with a verified face velocity of 80-120 feet per minute (fpm). This contains potentially harmful dust and vapors at the source.
Ventilated Enclosures: For weighing potent or unknown compounds, a ventilated balance enclosure (VBE) or powder containment hood provides superior protection against inhaling fine particulates.
Process Isolation: Whenever possible, use closed systems for transfers.[5][14] For example, use cannulation techniques for liquid transfers rather than pouring.
Personal Protective Equipment (PPE): A Self-Validating System
Your PPE is your last line of defense and must be selected and used correctly. The following table outlines the minimum requirements.
Protection Area
Required PPE
Rationale and Causality
Body
Flame-resistant lab coat, fully buttoned with sleeves down.[15]
Protects skin and personal clothing from splashes and spills. Flame-resistant material is crucial when working with flammable solvents.
Chemical-resistant apron (worn over lab coat).[16]
Provides an additional barrier of protection when handling larger quantities or during procedures with a high risk of splashing, especially with corrosive materials.
Eyes & Face
Chemical splash goggles (ANSI Z87.1 compliant).[1][8]
Safety glasses are insufficient.[17] Goggles provide a seal around the eyes to protect against splashes and vapors.
Required when there is a significant splash hazard, such as when transferring large volumes or working with pressurized systems. Protects the entire face and neck.[15]
Hands
Double-gloving: Nitrile inner glove with a chemically resistant outer glove (e.g., butyl rubber or Silver Shield).[8][15][16]
No single glove material protects against all chemicals.[2] Double-gloving provides layered protection. Nitrile offers dexterity, while the outer glove provides robust chemical resistance. Immediately remove and replace gloves upon contamination.[8][16]
Protects feet from spills and falling objects like glassware.
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every stage of the workflow.
A. Preparation and Weighing:
Pre-Work Checklist: Before starting, ensure the fume hood is operational, all required PPE is available and inspected, and the work area is decontaminated and free of clutter.[11]
Gather Materials: Bring all necessary glassware, reagents, and equipment into the fume hood.
Don PPE: Put on all required PPE before handling the primary container.
Weighing: If possible, weigh the compound directly into the reaction vessel within a ventilated enclosure or fume hood. Use a disposable weigh boat to prevent contamination of the balance.
Post-Weighing: Carefully clean the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.
B. Dissolution and Reaction:
Solvent Addition: Add solvent to the vessel slowly to avoid splashing. If adding to a solid, do so carefully to prevent aerosolizing the powder.
Reagent Addition: Always add reagents slowly and in a controlled manner. Be mindful of potential exothermic reactions.
Reaction Monitoring: Keep the reaction vessel capped or covered (e.g., with a condenser) to prevent the release of vapors.
Post-Reaction: Once the reaction is complete, do not handle the unpurified mixture outside of the fume hood.
Emergency & Spill Response Plan
An inappropriate response can escalate a minor incident into a major one.[18] This workflow guides immediate action.
Chemical Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Minor Spill):
Alert & Restrict: Immediately notify colleagues in the area and restrict access.[10]
Contain: Control the spread of the liquid by making a dike around the spill's edges using an appropriate absorbent material like vermiculite or spill pillows.[18]
Neutralize & Absorb: For amine spills, you can apply a neutralizer like sodium bisulfite before absorbing.[19] Work from the outside of the spill toward the center to avoid spreading the contamination.
Collect & Package: Use tools like a plastic dustpan to collect the absorbed material. Place all contaminated materials (absorbent, gloves, etc.) into a heavy-duty plastic bag.[18] Seal it, label it clearly with "Hazardous Waste" and the chemical name, and place it in a second bag.
Decontaminate: Clean the spill area and any affected equipment with an appropriate solvent or cleaning solution.[18]
Dispose: Arrange for pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[20]
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and jewelry.[1][21] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][21] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[22]
Disposal Plan: Waste Management Protocol
Improper disposal can cause significant environmental harm and is a regulatory violation.[12][23]
Waste Segregation: All waste contaminated with N-(2,3-dimethoxybenzyl)cycloheptanamine must be treated as hazardous waste.[12] Keep this waste stream separate from others to prevent accidental reactions.[23]
Containerization:
Use a dedicated, compatible hazardous waste container (e.g., the original container or a high-density polyethylene (HDPE) jug).[20][24][25]
The container must be in good condition, leak-proof, and kept securely sealed when not in use.[23][24]
Store the waste container in a designated "Satellite Accumulation Area" within the lab, inside secondary containment (like a plastic tub).[20][25]
Labeling: Label the waste container with a "Hazardous Waste" tag, clearly identifying the contents as "N-(2,3-dimethoxybenzyl)cycloheptanamine" and listing any solvents present.
Disposal:
Liquid Waste: Collect all liquid residues, including reaction mixtures and cleaning solvents, in the designated liquid hazardous waste container.
Solid Waste: Collect all contaminated solids (gloves, paper towels, silica gel, weigh boats) in a separate, clearly labeled hazardous solid waste container.[20]
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[24] After rinsing, the container can be disposed of in regular trash after defacing the label.[24]
Pickup: Contact your institution's EHS department to schedule a pickup for your full waste containers. Do not pour any amount of this chemical down the drain.[23][24]
References
How Engineering Controls Protect Operators Working with High-Potency Compounds. (2025, July 23). PSL Containment Solutions.
Strategies for the Development and Manufacture of Highly Potent Compounds. AbbVie Contract Manufacturing.
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety.
Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara Environmental Health and Safety.
Handling & Processing of Potent Compounds: A Holistic Approach. IPS-Integrated Project Services, LLC.
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety.
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
Containment of High-Potency Products in a GMP Environment. (2010, September 1). BioProcess International.
Personal Protective Equipment. (2026, January 28). University of Illinois Urbana-Champaign Division of Research Safety.
Choosing The Correct PPE. University of California, Riverside Environmental Health & Safety.
SPILL CLEANUP QUICK REFERENCE. University of California, Berkeley.
2,5-Dimethoxybenzyl alcohol - Safety Data Sheet. (2022, September 16). Apollo Scientific.
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Technical Support Center: Diamine Compound Disposal and Waste Treatment. Benchchem.
SC-238381 - 2,5-Dimethoxybenzyl alcohol - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Carl ROTH.
2,3-Dimethoxybenzyl alcohol SDS, 5653-67-8 Safety Data Sheets. ECHEMI.
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
2,3-Dimethoxybenzyl alcohol - SAFETY DATA SHEET. Thermo Fisher Scientific.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Guide for Chemical Spill Response. American Chemical Society.
Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna.
CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte Environmental Health and Safety.
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department.
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
SAFETY DATA SHEET. Thermo Fisher Scientific.
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).